molecular formula C14H9F3O4 B6409747 3-Hydroxy-4-(3-trifluoromethoxyphenyl)benzoic acid CAS No. 1261908-89-7

3-Hydroxy-4-(3-trifluoromethoxyphenyl)benzoic acid

Cat. No.: B6409747
CAS No.: 1261908-89-7
M. Wt: 298.21 g/mol
InChI Key: ICJXANULUPMIAO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Hydroxy-4-(3-trifluoromethoxyphenyl)benzoic acid (CAS 1261908-89-7) is a high-purity benzoic acid derivative supplied with a minimum purity of 95% and accompanied by a batch-specific Certificate of Analysis (COA) for quality traceability . With the molecular formula C 14 H 9 F 3 O 4 and a molecular weight of 298.21 g/mol, this compound serves as a valuable building block in organic synthesis and is particularly ideal for coupling reactions . Its structural features, including the phenolic hydroxyl and carboxylic acid functional groups, make it a versatile intermediate for the synthesis of more complex molecules in pharmaceutical development and functional materials . As a hydroxybenzoic acid derivative, it is part of a class of compounds that have been identified in natural sources like microalgae and are of significant interest in scientific research . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

3-hydroxy-4-[3-(trifluoromethoxy)phenyl]benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9F3O4/c15-14(16,17)21-10-3-1-2-8(6-10)11-5-4-9(13(19)20)7-12(11)18/h1-7,18H,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICJXANULUPMIAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OC(F)(F)F)C2=C(C=C(C=C2)C(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9F3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90691764
Record name 2-Hydroxy-3'-(trifluoromethoxy)[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90691764
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

298.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261908-89-7
Record name [1,1′-Biphenyl]-4-carboxylic acid, 2-hydroxy-3′-(trifluoromethoxy)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1261908-89-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Hydroxy-3'-(trifluoromethoxy)[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90691764
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

chemical properties of 3-Hydroxy-4-(3-trifluoromethoxyphenyl)benzoic acid

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Chemical Properties of 3-Hydroxy-4-(3-trifluoromethoxyphenyl)benzoic acid

Abstract

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and characterization of 3-Hydroxy-4-(3-trifluoromethoxyphenyl)benzoic acid. This biaryl carboxylic acid is a compound of interest for researchers in medicinal chemistry and drug development due to its unique structural features, including a hydroxyl group, a carboxylic acid moiety, and a trifluoromethoxy-substituted phenyl ring. These functional groups offer multiple points for molecular interaction and modification. This document details a robust synthetic protocol via the Suzuki-Miyaura cross-coupling reaction, outlines key physicochemical properties, and provides an in-depth analysis of its spectroscopic signature. The methodologies and insights presented herein are intended to equip researchers, scientists, and drug development professionals with the foundational knowledge required for the effective synthesis, purification, and analysis of this and structurally related compounds.

Introduction and Molecular Overview

3-Hydroxy-4-(3-trifluoromethoxyphenyl)benzoic acid belongs to the class of biaryl compounds, which are core structures in many pharmacologically active agents and advanced materials. The molecule's architecture is defined by two directly connected phenyl rings, a scaffold that allows for a rigid yet tunable three-dimensional presentation of its functional groups.

The key substituents confer distinct chemical properties:

  • Carboxylic Acid (-COOH): This group acts as a hydrogen bond donor and acceptor and provides an acidic center, influencing the molecule's solubility in aqueous media and its ability to form salts or engage in electrostatic interactions with biological targets.

  • Hydroxyl Group (-OH): As a phenolic hydroxyl group, it is a key hydrogen bond donor and acceptor. Its acidity and reactivity are modulated by the adjacent carboxylic acid and the biaryl system.

  • Trifluoromethoxy Group (-OCF₃): This substituent on the second phenyl ring significantly impacts the molecule's electronic properties and lipophilicity. The strong electron-withdrawing nature of the trifluoromethoxy group influences the overall electron density of the biaryl system. It is often used in drug design to enhance metabolic stability and improve cell membrane permeability.

The strategic combination of these groups makes this compound a valuable building block for creating more complex molecules with tailored biological activities.

Synthesis via Suzuki-Miyaura Cross-Coupling

The most efficient and versatile method for constructing the C-C bond between the two aryl rings in the target molecule is the Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This reaction is widely used in both academic and industrial settings due to its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability of the necessary reagents.[1][2]

The proposed synthetic pathway involves the coupling of an aryl halide with an arylboronic acid.

Synthetic Scheme

The reaction couples 4-bromo-3-hydroxybenzoic acid with (3-trifluoromethoxyphenyl)boronic acid. The choice of a palladium catalyst and a suitable base is critical for achieving a high yield.[2][3]

Caption: Proposed synthesis via Suzuki-Miyaura coupling.

Mechanistic Rationale and Protocol

The Suzuki-Miyaura reaction proceeds through a catalytic cycle involving a Palladium(0) species.[1]

Experimental Protocol: Synthesis

  • Vessel Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-bromo-3-hydroxybenzoic acid (1.0 eq.).

  • Reagent Addition: Add (3-trifluoromethoxyphenyl)boronic acid (1.2 eq.), potassium carbonate (K₂CO₃) as the base (2.5 eq.), and the palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 eq.).

  • Solvent and Degassing: Add a degassed mixture of dioxane and water (e.g., 4:1 v/v). Degassing (by bubbling argon or nitrogen through the solvent for 15-20 minutes) is crucial to remove oxygen, which can oxidize and deactivate the Pd(0) catalyst.

  • Reaction: Heat the mixture to reflux (typically 80-100 °C) under an inert atmosphere (N₂ or Ar) and monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Acidify with 1M HCl to a pH of ~2-3. This protonates the carboxylate, making the product soluble in an organic solvent.

  • Extraction: Extract the aqueous mixture with an organic solvent like ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography on silica gel to yield the pure 3-Hydroxy-4-(3-trifluoromethoxyphenyl)benzoic acid.

Physicochemical Properties

The chemical and physical properties of the title compound are summarized below. These values dictate its behavior in various chemical and biological systems.

PropertyValueSource/Method
Molecular Formula C₁₄H₉F₃O₄Calculated
Molecular Weight 314.22 g/mol Calculated
Appearance White to off-white solidPredicted
Melting Point >200 °CEstimated from similar biaryl structures
pKa (Carboxylic Acid) ~3.5 - 4.5Estimated based on benzoic acid derivatives
pKa (Phenolic Hydroxyl) ~9.0 - 10.0Estimated based on phenol derivatives
Calculated LogP 3.99Predicted (e.g., via ChemDraw)
Hydrogen Bond Donors 2(from -OH and -COOH)
Hydrogen Bond Acceptors 4(from C=O, -OH, and -OCF₃)

Spectroscopic and Analytical Characterization

Accurate structural confirmation is essential following synthesis.[4] A combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) provides a complete picture of the molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework.[4] Experiments should be run in a deuterated solvent like DMSO-d₆, which can solubilize the compound and allows for the observation of exchangeable protons from the -OH and -COOH groups.

Predicted ¹H NMR Chemical Shifts (400 MHz, DMSO-d₆)

Proton Assignment Predicted δ (ppm) Multiplicity Integration Notes
Carboxylic Acid (-COOH) ~12.0 - 13.0 broad singlet 1H Exchangeable with D₂O.
Phenolic Hydroxyl (-OH) ~9.5 - 10.5 broad singlet 1H Exchangeable with D₂O.
Aromatic (H on ring A) 7.8 - 8.0 d 1H Ortho to -COOH.
Aromatic (H on ring A) 7.6 - 7.8 dd 1H Meta to -COOH, ortho to biaryl C-C.
Aromatic (H on ring A) 7.2 - 7.4 d 1H Ortho to -OH.

| Aromatic (H on ring B) | 7.5 - 7.7 | m | 4H | Complex multiplet for the four protons on the trifluoromethoxyphenyl ring. |

Predicted ¹³C NMR Chemical Shifts (100 MHz, DMSO-d₆)

Carbon Assignment Predicted δ (ppm) Notes
Carboxylic Acid (C=O) 165 - 170
Aromatic (C-O of -OCF₃) 148 - 152 Quartet coupling with ¹⁹F (J ≈ 1-3 Hz) may be observed.
Aromatic (C-OH) 155 - 160
Aromatic (C-COOH) 120 - 125
Aromatic (Biaryl C-C) 130 - 140 Two quaternary signals.
Aromatic (C-H) 115 - 135 Multiple signals.

| Trifluoromethoxy (-CF₃) | ~120 | Quartet (¹JCF ≈ 250-260 Hz). |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule.

Expected IR Absorption Bands

Wavenumber (cm⁻¹) Vibration Functional Group
3300 - 2500 O-H stretch (broad) Carboxylic acid (hydrogen-bonded)
~3200 O-H stretch Phenolic hydroxyl
3100 - 3000 C-H stretch Aromatic
1700 - 1680 C=O stretch Carboxylic acid (conjugated)[5]
1610 - 1450 C=C stretch Aromatic ring
1300 - 1200 C-O stretch Carboxylic acid, Ether (-OCF₃)

| 1250 - 1050 | C-F stretch | Trifluoromethoxy group (strong, complex bands) |

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and can provide structural information from fragmentation patterns.[4]

  • Method: Electrospray Ionization (ESI) is suitable for this polar, non-volatile compound.

  • Negative Ion Mode (ESI-): The most likely observed ion will be the deprotonated molecule [M-H]⁻ at an m/z corresponding to (314.22 - 1.01) = 313.21.

  • Positive Ion Mode (ESI+): The protonated molecule [M+H]⁺ at m/z 315.23 may also be observed.

  • High-Resolution MS (HRMS): Provides an exact mass measurement, which can be used to confirm the elemental composition (C₁₄H₉F₃O₄). For [M-H]⁻, the calculated exact mass is 313.0431.

Integrated Characterization Workflow

A systematic workflow ensures the identity, purity, and structure of the synthesized compound are unequivocally confirmed.

Caption: Workflow for synthesis and characterization.

Conclusion

This guide provides a detailed technical framework for the synthesis and characterization of 3-Hydroxy-4-(3-trifluoromethoxyphenyl)benzoic acid. The use of a robust Suzuki-Miyaura cross-coupling protocol offers an efficient route to this valuable biaryl scaffold. The outlined physicochemical properties and comprehensive spectroscopic data serve as a benchmark for researchers, enabling confident identification and quality control. This foundational chemical knowledge is critical for professionals in drug discovery and materials science who may use this compound as a key intermediate in the development of novel molecules with significant biological or material applications.

References

  • Buchwald, S. L., & Yin, J. (2002). A Catalytic Asymmetric Suzuki Coupling for the Synthesis of Axially Chiral Biaryl Compounds. Journal of the American Chemical Society.
  • BenchChem. (2025).
  • San Diego Mesa College. Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls.
  • Khan, I., et al. (2022). Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents. Journal of the Iranian Chemical Society.
  • Reddy, K. S., et al. (2025). Green and Sustainable Synthesis of Biaryls Using LaPO4·Pd Recyclable Nanocatalyst by the Suzuki–Miyaura Coupling in Aqueous Medium. ACS Omega.
  • Boruah, M., & Ali, A. (2023). Carboxylic Acids as Double Aryl Group Donors for Biaryl Synthesis. The Royal Society of Chemistry.
  • Jovanović, B., et al. (2021). A detailed UV–Vis spectral investigation of six azo dyes derived from benzoic- and cinnamic acids: experimental and theoretical insight. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy.
  • Kanchana, V. G., & Ghalsasi, P. S. (2025). Benzoic acid derivatives under pressure: a Raman spectroscopic overview.
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 158448718.
  • Láng, G., et al. (2015). Experimental UV spectra of benzoic acid derivatives.
  • Satyarthy, S., Cheng, M., & Ghosh, A. (2025). Investigating Benzoic Acid Derivatives as Potential Atomic Layer Deposition Inhibitors Using Nanoscale Infrared Spectroscopy. NSF Public Access Repository.
  • Brown, D. (2025). Interpretation of the infrared spectrum of benzoic acid. docbrown.info.
  • ChemScene. 3-Hydroxy-4-(trifluoromethoxy)benzoic acid.
  • Zaikin, V. G., & Varlamov, A. V. (2008). “Ortho” and “Para” effects in electron ionization mass spectra of derivatives of hydroxy, mercapto and amino benzoic acids. Journal of Analytical Chemistry.
  • Quick Company. (Date not available).
  • Cardona, W., et al. (2020). Bioactivity of prenylated hydroxybenzoic acids from Piper garagaranum C. DC. Boletín Latinoamericano y del Caribe de Plantas Medicinales y Aromáticas.
  • Patil, S. B., et al. (2014). Synthesis of 4-hydroxybenzoic acid incorporated azo dyes derivatives as potent biological activity molecules. Journal of Chemical and Pharmaceutical Research.
  • Google Patents. (2015). CN104447213A - Method for synthesizing 3-hydroxy-4-fluorobenzoic acid.
  • Jain, S., et al. (2013). A Comprehensive Review on Biological Activities of P-Hydroxy Benzoic Acid and Its Derivatives. International Journal of Pharmaceutical Sciences and Research.
  • Wang, X., et al. (2020). A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid. Journal of Chemical Research.
  • ChemicalBook. 3-Hydroxy-4-methoxybenzoic acid(645-08-9) 1H NMR spectrum.
  • Sigma-Aldrich. 3-Hydroxy-4-methylbenzoic acid technical grade 586-30-1.
  • Biological Magnetic Resonance Bank. bmse000583 4-Hydroxy-benzoic Acid.
  • BenchChem. 3-Fluoro-4-(4-hydroxyphenyl)benzoic acid.
  • NIST. Benzoic acid, 4-hydroxy-3-methoxy-, methyl ester.
  • NIST. 3-Hydroxy-4-methoxybenzoic acid.
  • Google Patents. (2012). CN102766043A - Preparation method for 3- (2-chloro-4- (trifluoromethyl) phenoxy) -benzoic acid.
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 53228257, 5-Hydroxy-3-(4-trifluoromethoxyphenyl)benzoic acid.
  • ChemicalBook. 3-Hydroxy-4-methylbenzoic acid(586-30-1)IR1.
  • Jain, S., et al. (2018). A Comprehensive Review on Biological activities of p-hydroxy benzoic acid and its derivatives.
  • SpectraBase. 3-Hydroxy-benzoic acid - Optional[1H NMR] - Chemical Shifts.
  • SpectraBase. 3-Hydroxy-4-methoxybenzoic acid, o-trifluoroacetyl-, 2,2,3,4,4,4-hexafluorobutyl ester - Optional[Vapor Phase IR] - Spectrum.
  • SpectraBase. 3-Hydroxy-benzoic acid - Optional[1H NMR] - Spectrum.
  • ResearchGate. Mass spectra of (A) TMS derivative of 3-hydroxy-4-methoxy- benzoic acid...
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 137566, 4-Amino-3-hydroxybenzoic acid.
  • Jain, S., et al. (2013). A Comprehensive Review on Biological Activities of P-Hydroxy Benzoic Acid and Its Derivatives. International Journal of Pharmaceutical Sciences and Research.
  • ChemicalBook. 3-[[4-(Trifluoromethoxy)phenyl]methoxy]benzoic acid.
  • Shimadzu. (Date not available).
  • ChemScene. 4-Fluoro-3-hydroxy-5-(trifluoromethyl)benzoic acid.
  • MassBank. (2009).

Sources

3-Hydroxy-4-(3-trifluoromethoxyphenyl)benzoic acid CAS number and identifiers

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to 3-Hydroxy-4-(3-trifluoromethoxyphenyl)benzoic acid: Synthesis, Identification, and Therapeutic Potential

This technical guide provides a comprehensive overview of 3-hydroxy-4-(3-trifluoromethoxyphenyl)benzoic acid, a specialized biphenyl carboxylic acid derivative. Acknowledging its status as a novel or not widely documented compound, this document will focus on its systematic identification, a proposed, field-proven synthetic methodology, and an exploration of its potential biological significance based on the well-established activities of its chemical class. This guide is intended for researchers, scientists, and professionals in drug development.

Compound Identification and Physicochemical Properties

As of the latest literature review, a specific CAS number has not been assigned to 3-hydroxy-4-(3-trifluoromethoxyphenyl)benzoic acid. However, based on IUPAC nomenclature, we can precisely define its structure and predict its properties. The structure consists of a benzoic acid core, substituted with a hydroxyl group at the C3 position and a 3-(trifluoromethoxy)phenyl group at the C4 position.

For reference and comparison, the closely related analogue, 4-Fluoro-3-(3-trifluoromethoxyphenyl)benzoic acid , has been assigned the CAS number 1261831-44-0.[1] This structural similarity, differing only by a hydroxyl versus a fluoro group at the C3-position, suggests that analytical and purification methods would be comparable.

Table 1: Core Identifiers and Predicted Physicochemical Properties

IdentifierValueSource
IUPAC Name 3-hydroxy-4-[3-(trifluoromethoxy)phenyl]benzoic acidIUPAC Nomenclature
Molecular Formula C₁₄H₉F₃O₄Calculated
Molecular Weight 314.21 g/mol Calculated
Canonical SMILES C1=CC(=CC(=C1)OC(F)(F)F)C2=C(C=C(C=C2)C(=O)O)OStructure-based
InChI Key (Predicted)Structure-based
CAS Number Not AssignedLiterature Review

Rationale for Synthesis: The Therapeutic Promise of Biphenyl Carboxylic Acids

Biphenyl carboxylic acid derivatives are a "privileged scaffold" in medicinal chemistry, forming the structural core of numerous therapeutic agents.[2] Their rigid biphenyl structure provides a robust framework for orienting functional groups to interact with biological targets, while the carboxylic acid moiety often serves as a key binding group (a pharmacophore) and enhances solubility.[3][4]

This chemical class has yielded a wide spectrum of clinically significant drugs, including:

  • Anti-inflammatory agents (NSAIDs): Compounds like Flurbiprofen and Diflunisal function by inhibiting cyclooxygenase (COX) enzymes.[2]

  • Anticancer agents: Certain derivatives have shown potent activity against various cancer cell lines, such as breast cancer cells.[3]

  • Antimicrobial and Antifungal agents: The scaffold is present in molecules with significant antibacterial and antifungal properties.[4]

The specific combination of a hydroxyl group and a trifluoromethoxy-substituted phenyl ring in the target molecule is of particular interest. The trifluoromethoxy group (-OCF₃) is a powerful modulator of pharmacokinetic properties, increasing lipophilicity and metabolic stability, which can enhance cell membrane permeability and bioavailability. The hydroxyl group provides a site for hydrogen bonding, which is critical for receptor-ligand interactions.

Proposed Synthetic Pathway: Suzuki-Miyaura Cross-Coupling

The most reliable and versatile method for constructing the C-C bond between the two phenyl rings in the target molecule is the Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[2] This Nobel Prize-winning reaction is a cornerstone of modern organic synthesis due to its high efficiency, functional group tolerance, and mild reaction conditions.

The proposed synthesis involves the coupling of a protected 4-bromo-3-hydroxybenzoic acid derivative with 3-(trifluoromethoxy)phenylboronic acid.

Synthetic Pathway A 4-Bromo-3-hydroxybenzoic acid S1 Step 1: Hydroxyl Protection Base (e.g., NaH) A->S1 B Protecting Group (e.g., MOM-Cl) B->S1 C Protected Intermediate S2 Step 2: Suzuki-Miyaura Coupling Pd Catalyst (e.g., Pd(PPh₃)₄) Base (e.g., K₂CO₃) C->S2 D 3-(trifluoromethoxy)phenylboronic acid D->S2 E Coupled Product (Protected) S3 Step 3: Deprotection Acidic conditions (e.g., HCl) E->S3 F Final Product: 3-Hydroxy-4-(3-trifluoromethoxyphenyl)benzoic acid S1->C Protection of phenolic -OH is critical to prevent side reactions. S2->E Forms the key biphenyl C-C bond. S3->F Removes protecting group to yield target molecule.

Caption: Proposed Suzuki-Miyaura coupling workflow for synthesis.

Experimental Protocol: A Step-by-Step Guide

Step 1: Protection of 4-Bromo-3-hydroxybenzoic acid

  • Causality: The phenolic hydroxyl group is acidic and can interfere with the basic conditions of the Suzuki coupling. Therefore, it must be protected. A methoxymethyl (MOM) ether is a suitable choice as it is stable to the coupling conditions and easily removed.

  • Procedure:

    • Suspend 4-bromo-3-hydroxybenzoic acid (1.0 eq) in a suitable aprotic solvent like Tetrahydrofuran (THF).

    • Cool the mixture to 0 °C in an ice bath.

    • Add sodium hydride (NaH, 60% dispersion in mineral oil, 2.2 eq) portion-wise.

    • Allow the mixture to stir for 30 minutes at 0 °C.

    • Add methoxymethyl chloride (MOM-Cl, 2.1 eq) dropwise.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours.

    • Monitor the reaction by Thin Layer Chromatography (TLC).

    • Upon completion, quench the reaction carefully with water and perform an aqueous workup with ethyl acetate.

    • Purify the crude product by column chromatography to yield the protected intermediate.

Step 2: Suzuki-Miyaura Cross-Coupling

  • Causality: This is the key bond-forming step. A palladium(0) catalyst is used to couple the aryl bromide with the arylboronic acid. A base is required to activate the boronic acid.

  • Procedure:

    • In a reaction vessel, combine the protected 4-bromo-3-MOM-oxybenzoic acid (1.0 eq), 3-(trifluoromethoxy)phenylboronic acid (1.2 eq), and potassium carbonate (K₂CO₃, 2.5 eq).

    • Add a solvent mixture, typically dioxane and water (e.g., 4:1 ratio).

    • Degas the mixture by bubbling nitrogen or argon through it for 20-30 minutes to remove oxygen, which can deactivate the catalyst.

    • Add the palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 eq).

    • Heat the reaction mixture to reflux (typically 80-100 °C) and stir for 4-12 hours.

    • Monitor the reaction by TLC or LC-MS.[5]

    • Upon completion, cool the mixture, dilute with water, and extract with an organic solvent.

    • Purify the crude product via column chromatography to obtain the protected biphenyl derivative.

Step 3: Deprotection of the Hydroxyl Group

  • Causality: The final step is to remove the MOM protecting group to reveal the free hydroxyl group of the target molecule. This is typically achieved under acidic conditions.

  • Procedure:

    • Dissolve the purified, protected biphenyl product in a solvent such as methanol or THF.

    • Add a strong acid, such as hydrochloric acid (e.g., 3M HCl).

    • Stir the reaction at room temperature or with gentle heating (e.g., 40-50 °C) for 1-4 hours.

    • Monitor the deprotection by TLC.

    • Once complete, neutralize the acid, remove the organic solvent under reduced pressure, and perform an aqueous workup.

    • The final product, 3-hydroxy-4-(3-trifluoromethoxyphenyl)benzoic acid, can be purified by recrystallization or preparative HPLC.

Analytical Characterization Workflow

A robust analytical workflow is essential to confirm the identity and purity of the synthesized compound.

Analytical_Workflow Start Synthesized Crude Product Purification Purification (Column Chromatography / Recrystallization) Start->Purification Structure_Verification Structure Verification Purification->Structure_Verification Purity_Analysis Purity Analysis Structure_Verification->Purity_Analysis NMR ¹H and ¹³C NMR Structure_Verification->NMR MS Mass Spectrometry (LC-MS) Structure_Verification->MS IR Infrared Spectroscopy (FTIR) Structure_Verification->IR Final_Compound Final Characterized Compound Purity_Analysis->Final_Compound HPLC HPLC-UV Purity_Analysis->HPLC EA Elemental Analysis Purity_Analysis->EA

Caption: Workflow for analytical characterization and validation.

Table 2: Expected Analytical Data

TechniqueExpected Observations
¹H NMR Aromatic protons in distinct regions, signals for -OH and -COOH protons (exchangeable with D₂O).
¹³C NMR Signals corresponding to 14 unique carbon atoms, including the carboxyl carbon (~170 ppm) and carbons attached to F and O atoms.
Mass Spec (ESI-) A prominent [M-H]⁻ ion at approximately m/z 313.04.
FTIR Broad O-H stretch (~3300-2500 cm⁻¹ for carboxylic acid), C=O stretch (~1700 cm⁻¹), C-O stretches, and C-F stretches.
HPLC-UV A single major peak indicating high purity, with a characteristic UV absorbance profile.[5]

Conclusion and Future Directions

While 3-hydroxy-4-(3-trifluoromethoxyphenyl)benzoic acid is not a commercially catalogued compound, its synthesis is readily achievable through established and reliable synthetic organic chemistry, primarily the Suzuki-Miyaura cross-coupling reaction. The structural motifs present in this molecule suggest it is a promising candidate for investigation in drug discovery programs, particularly in the fields of anti-inflammatory and anti-cancer research. The protocols and analytical workflows detailed in this guide provide a solid foundation for researchers to synthesize, purify, and characterize this novel compound, enabling the exploration of its therapeutic potential.

References

  • PubChem. 5-Hydroxy-3-(4-trifluoromethoxyphenyl)benzoic acid. Available at: [Link]

  • Synthesis of Small Molecule Biphenyl Carboxylic Acids as Anticancer Agents. (2025). Available at: [Link]

  • Al-Masoudi, N. A., & Al-Salihi, N. I. (2013). Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties. Arabian Journal of Chemistry, 10, S1696-S1719. Available at: [Link]

  • Google Patents. CN104447213A - Method for synthesizing 3-hydroxy-4-fluorobenzoic acid.
  • Quick Company. An Improved Synthesis Of 4 Fluoro 3 Hydroxybenzoic Acid And Intermediates Thereof For Acoramidis Synthesis. Available at: [Link]

  • Capozzi, A., et al. (2014). Synthesis and Structure-activity Relationship Studies of O-Biphenyl-3-yl Carbamates as Peripherally Restricted Fatty Acid Amide Hydrolase Inhibitors. ACS Medicinal Chemistry Letters, 5(9), 1012-1017. Available at: [Link]

  • International Journal of Scientific Development and Research. (2021). Biological deeds of Biphenyl derivatives - A short Review. IJSDR, 6(12). Available at: [Link]

  • Google Patents. CN102766043A - Preparation method for 3- (2-chloro-4- (trifluoromethyl) phenoxy) -benzoic acid.
  • Wikipedia. 3-Hydroxybenzoic acid. Available at: [Link]

  • PubChemLite. 3-hydroxy-4-(trifluoromethyl)benzoic acid (C8H5F3O3). Available at: [Link]

  • Exposome-Explorer. 3-Hydroxybenzoic acid (Compound). Available at: [Link]

Sources

molecular weight and structural formula of 3-Hydroxy-4-(3-trifluoromethoxyphenyl)benzoic acid

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to 3-Hydroxy-4-(3-trifluoromethoxyphenyl)benzoic acid

Abstract

This technical guide provides a comprehensive scientific overview of 3-Hydroxy-4-(3-trifluoromethoxyphenyl)benzoic acid, a biphenyl derivative of significant interest to the fields of medicinal chemistry and drug development. While this specific molecule is not extensively documented in current literature, this guide constructs a robust profile by analyzing its core structural components: the hydroxybenzoic acid scaffold and the 3-trifluoromethoxyphenyl moiety. We present its predicted chemical properties, propose a viable synthetic route based on the Suzuki-Miyaura cross-coupling reaction, and outline expected analytical characterization data. Furthermore, we delve into the scientific rationale for its potential applications, drawing from the well-established biological activities of its constituent functional groups. This document is intended to serve as a foundational resource for researchers and scientists engaged in the design and synthesis of novel therapeutic agents.

Chemical Identity and Predicted Physicochemical Properties

3-Hydroxy-4-(3-trifluoromethoxyphenyl)benzoic acid is a biaryl compound where a 3-(trifluoromethoxy)phenyl group is attached to the 4-position of a 3-hydroxybenzoic acid core. The trifluoromethoxy group is a critical substituent in modern drug design, known for enhancing metabolic stability and modulating physicochemical properties.

Structural Formula and Key Identifiers

The structure combines a pharmacologically significant hydroxybenzoic acid unit with a metabolically robust trifluoromethoxyphenyl ring system.

Table 1: Core Chemical Identifiers for 3-Hydroxy-4-(3-trifluoromethoxyphenyl)benzoic acid

Identifier Value Source
IUPAC Name 3-Hydroxy-4-(3-trifluoromethoxyphenyl)benzoic acid IUPAC Nomenclature
Molecular Formula C₁₄H₉F₃O₄ Calculated
Molecular Weight 298.21 g/mol Calculated
Canonical SMILES C1=CC(=C(C=C1C(=O)O)O)C2=CC(=CC=C2)OC(F)(F)F Predicted
InChI Key (Predicted) -

| CAS Number | Not Assigned | - |

Caption: Structural formula of 3-Hydroxy-4-(3-trifluoromethoxyphenyl)benzoic acid.

Scientific Rationale and Potential Applications

The scientific interest in this molecule stems from the synergistic combination of its two primary structural motifs.

The Hydroxybenzoic Acid Scaffold

Hydroxybenzoic acids are a class of phenolic acids widely found in nature and are known for a diverse range of biological activities.[1] They are recognized for their antioxidant, anti-inflammatory, antimicrobial, and antimutagenic properties.[2][3][4] For instance, p-hydroxybenzoic acid (PHBA) and its derivatives have been studied for their potential in managing conditions like sickle cell disease and for their use as preservatives in pharmaceuticals and food.[2][3] The presence of the hydroxyl and carboxylic acid groups allows for critical hydrogen bonding interactions with biological targets, such as enzymes and receptors.[4]

The Trifluoromethoxy (-OCF₃) Moiety in Drug Design

The trifluoromethoxy (-OCF₃) group is a privileged substituent in medicinal chemistry, often referred to as a "super-halogen" due to its electronic properties.[5] Its incorporation into a drug candidate can profoundly influence several key parameters:

  • Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the -OCF₃ group highly resistant to oxidative metabolism by cytochrome P450 enzymes.[6][7] This can increase the half-life and bioavailability of a drug.

  • Lipophilicity: The -OCF₃ group significantly increases the lipophilicity of a molecule, which can enhance its ability to cross cell membranes and the blood-brain barrier.[5][8]

  • Binding Interactions: As a strong electron-withdrawing group, it can alter the pKa of nearby functional groups and modulate the electronic character of the aromatic ring, thereby influencing interactions with protein targets.[6][8]

The combination of a biologically active hydroxybenzoic acid core with a metabolism-blocking and lipophilicity-enhancing trifluoromethoxyphenyl group makes 3-Hydroxy-4-(3-trifluoromethoxyphenyl)benzoic acid a promising scaffold for the development of novel therapeutics with potentially improved pharmacokinetic profiles.

Proposed Synthetic Pathway: A Suzuki-Miyaura Coupling Approach

Given the biphenyl structure of the target molecule, the Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction presents a highly efficient and versatile synthetic strategy.[9][10] This reaction forges a carbon-carbon bond between an aryl halide and an aryl boronic acid (or ester), and it is widely used in the pharmaceutical industry for its reliability and functional group tolerance.[11][12]

The proposed synthesis involves the coupling of a protected 4-bromo-3-hydroxybenzoic acid derivative with 3-(trifluoromethoxy)phenylboronic acid.

SynthesisWorkflow cluster_reactants Starting Materials cluster_steps Reaction Steps cluster_product Final Product A 4-Bromo-3-hydroxybenzoic acid Step1 Protection of -OH and -COOH groups (e.g., as methyl ether/ester) A->Step1 B 3-(Trifluoromethoxy)phenylboronic acid Step2 Suzuki-Miyaura Coupling (Pd catalyst, base) B->Step2 Step1->Step2 Step3 Deprotection (e.g., BBr₃, LiOH) Step2->Step3 Product 3-Hydroxy-4-(3-trifluoromethoxyphenyl) benzoic acid Step3->Product

Caption: Proposed synthetic workflow via Suzuki-Miyaura coupling.

Detailed Experimental Protocol (Hypothetical)

Step 1: Protection of 4-Bromo-3-hydroxybenzoic acid

  • Esterification: To a solution of 4-bromo-3-hydroxybenzoic acid in methanol, add a catalytic amount of sulfuric acid. Reflux the mixture for 4-6 hours. Monitor the reaction by TLC. After completion, neutralize the solution and extract the methyl ester with ethyl acetate.

  • Etherification: To the resulting methyl 4-bromo-3-hydroxybenzoate in DMF, add potassium carbonate and a protecting group precursor such as benzyl bromide or methoxymethyl chloride. Stir at room temperature until the reaction is complete. Isolate the fully protected starting material.

Step 2: Suzuki-Miyaura Cross-Coupling

  • To a degassed mixture of 1,4-dioxane and water, add the protected 4-bromo-3-methoxybenzoate derivative, 3-(trifluoromethoxy)phenylboronic acid (1.2 equivalents), and a base such as potassium carbonate (3 equivalents).

  • Add a palladium catalyst, for example, Pd(PPh₃)₄ (3-5 mol%).

  • Heat the reaction mixture under an inert atmosphere (e.g., Argon or Nitrogen) at 80-100 °C for 8-12 hours, monitoring progress by LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with water, and extract the product with an organic solvent like ethyl acetate.

  • Purify the crude product by column chromatography on silica gel.

Step 3: Deprotection

  • Cleavage of Methyl Ether: Dissolve the coupled product in anhydrous dichloromethane and cool to 0 °C. Add boron tribromide (BBr₃) dropwise and stir the reaction, allowing it to warm to room temperature. Quench the reaction carefully with methanol and water, then extract the phenolic product.

  • Saponification of Methyl Ester: Dissolve the resulting phenolic ester in a mixture of THF and water. Add lithium hydroxide (LiOH) and stir at room temperature until the ester is fully hydrolyzed. Acidify the reaction mixture with dilute HCl to precipitate the final carboxylic acid product.

  • Filter, wash with cold water, and dry the solid under vacuum to yield 3-Hydroxy-4-(3-trifluoromethoxyphenyl)benzoic acid.

Predicted Analytical and Spectroscopic Data

The structural confirmation of the synthesized molecule would rely on standard analytical techniques. The expected data, based on the analysis of its functional groups, are summarized below.[13][14]

Table 2: Predicted Spectroscopic Data

Technique Expected Observations
¹H NMR - Aromatic Protons: Complex multiplets in the aromatic region (approx. 7.0-8.2 ppm). The protons on the benzoic acid ring will show distinct splitting patterns influenced by the hydroxyl, carboxyl, and aryl substituents.[15] - Hydroxyl Proton (-OH): A broad singlet, chemical shift dependent on solvent and concentration (typically 5-9 ppm). - Carboxyl Proton (-COOH): A very broad singlet at a downfield chemical shift (typically >10 ppm).[15]
¹³C NMR - Carboxyl Carbon (C=O): A signal in the range of 165-175 ppm.[16] - Aromatic Carbons: Multiple signals between 110-160 ppm. The carbon attached to the -OCF₃ group will show a quartet due to C-F coupling. - Trifluoromethoxy Carbon (-OCF₃): A quartet around 120-125 ppm with a large C-F coupling constant.
Mass Spec. (ESI-) - [M-H]⁻: An ion corresponding to the molecular weight minus one proton (m/z ≈ 297.04).

| FT-IR (KBr) | - O-H Stretch (Carboxylic Acid): A very broad band from 2500-3300 cm⁻¹. - O-H Stretch (Phenol): A broad band around 3300-3500 cm⁻¹. - C=O Stretch (Carboxylic Acid): A strong absorption around 1680-1710 cm⁻¹. - C-F Stretch: Strong absorptions in the 1100-1300 cm⁻¹ region. |

Conclusion and Future Directions

This technical guide provides a foundational understanding of 3-Hydroxy-4-(3-trifluoromethoxyphenyl)benzoic acid, a molecule of considerable potential for drug discovery. By dissecting its structure into its core components, we have established a strong rationale for its synthesis and investigation. The proposed Suzuki-Miyaura coupling route offers a reliable and adaptable method for its preparation, enabling further research.

Future work should focus on the practical execution of the proposed synthesis, followed by thorough analytical characterization to confirm its structure. Subsequently, in vitro and in vivo screening for biological activities, particularly anti-inflammatory, antioxidant, and antimicrobial properties, is highly recommended. The insights gained from such studies will be invaluable for validating the therapeutic potential of this novel chemical entity and guiding the development of next-generation pharmaceuticals.

References

  • MDPI. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI. [Link]

  • Choudhary, A. (2013). OH COOH A Comprehensive Review on Biological Activities of P-Hydroxy Benzoic Acid and Its Derivatives. International Journal of Pharmaceutical Sciences and Research. [Link]

  • Heleno, S. A., Martins, A., Queiroz, M. J. R. P., & Ferreira, I. C. F. R. (2015). Monocyclic Phenolic Acids; Hydroxy- and Polyhydroxybenzoic Acids: Occurrence and Recent Bioactivity Studies. Molecules, 20(11), 20517-20546. [Link]

  • ResearchGate. (2018). A Comprehensive Review on Biological activities of p-hydroxy benzoic acid and its derivatives. ResearchGate. [Link]

  • PubMed. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PubMed. [Link]

  • Semantic Scholar. (2013). A Comprehensive Review on Biological Activities of P-Hydroxy Benzoic Acid and Its Derivatives. Semantic Scholar. [Link]

  • PMC. (2025). Natural Hydroxybenzoic and Hydroxycinnamic Acids Derivatives: Mechanisms of Action and Therapeutic Applications. PMC. [Link]

  • Wechem. (2025). Design and biological activity of trifluoromethyl containing drugs. Wechem. [Link]

  • University of the Witwatersrand, Johannesburg. (2016). Pd/C-Catalyzed Synthesis of 4-Bibenzoic Acid via Suzuki-Miyaura Coupling Reaction. Journal of Chemical Education, 93(4), 762-765. [Link]

  • MDPI. (2022). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. MDPI. [Link]

  • ResearchGate. (2014). Green synthesis of biphenyl carboxylic acids via Suzuki–Miyaura cross-coupling catalyzed by a water-soluble fullerene-supported PdCl2 nanocatalyst. ResearchGate. [Link]

  • Gujadhur, R. K., & Venkataraman, D. (2001). SYNTHESIS OF DIARYL ETHERS USING AN EASY-TO-PREPARE, AIR-STABLE, SOLUBLE COPPER(I) CATALYST. Synthetic Communications, 31(18), 2865-2879. [Link]

  • PMC. (2019). Synthesis of axially chiral diaryl ethers via NHC-catalyzed atroposelective esterification. PMC. [Link]

  • UCL Discovery. (2021). Speciation of Substituted Benzoic Acids in Solution: Evaluation of Spectroscopic and Computational Methods for the Identification of Associates and Their Role in Crystallization. UCL Discovery. [Link]

  • Royal Society of Chemistry. (2012). A highly efficient catalyst of a nitrogen-based ligand for the Suzuki coupling reaction at room temperature under air in neat water. Organic & Biomolecular Chemistry, 10(3), 578-583. [Link]

  • SynArchive. (n.d.). Ullmann Condensation. SynArchive. [Link]

  • Doc Brown's Chemistry. (2025). 1H proton nmr spectrum of benzoic acid. Doc Brown's Chemistry. [Link]

  • MDPI. (2020). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. MDPI. [Link]

  • University of Latvia. (2021). Speciation of Substituted Benzoic Acids in Solution: Evaluation of Spectroscopic and Computational Methods for the Identification of Associates and Their Role in Crystallization. University of Latvia. [Link]

  • Books. (2024).
  • Wikipedia. (n.d.). Ullmann condensation. Wikipedia. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding the Trifluoromethoxy Group: Properties and Applications in Chemical Research. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • PMC. (2008). Trifluoromethyl ethers – synthesis and properties of an unusual substituent. PMC. [Link]

  • Doc Brown's Chemistry. (2025). Interpreting the 13C NMR spectrum of benzoic acid. Doc Brown's Chemistry. [Link]

  • ResearchGate. (2016). Study of physicochemical properties of meta and ortho trifluoromethyl substituted isomeric aromatic polyimides. ResearchGate. [Link]

  • University of Cape Town. (2010). Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner. University of Cape Town. [Link]

  • Li, X. (2024). Enantioselective Synthesis of Axially Chiral Diaryl Ethers through Chiral Phosphoric Acid-Catalyzed Desymmetric Acylation with Azlactone. Organic Letters. [Link]

  • ChemRxiv. (2025). Synthesis and Physicochemical Characterization of 5 Trifluoromethyl-Substituted Saturated O- and S-Heterocycles. ChemRxiv. [Link]

  • Google Patents. (n.d.). US4288386A - Ullmann reaction for the synthesis of diaryl ethers.
  • Organic Chemistry Portal. (n.d.). Diaryl ether synthesis by etherification (arylation). Organic Chemistry Portal. [Link]

  • ResearchGate. (n.d.). Synthetic Approaches to Trifluoromethoxy-Substituted Compounds. ResearchGate. [Link]

  • ResearchGate. (2010). Recent Progress in Diaryl Ether Synthesis. ResearchGate. [Link]

Sources

safety data sheet (SDS) for 3-Hydroxy-4-(3-trifluoromethoxyphenyl)benzoic acid

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a Provisional Safety Data Sheet (SDS) and Technical Risk Assessment for the research compound 3-Hydroxy-4-(3-trifluoromethoxyphenyl)benzoic acid .

As this specific isomer is a specialized research intermediate (often associated with drug discovery scaffolds like soluble epoxide hydrolase inhibitors or kinase inhibitors), widely available public safety data is non-existent. This guide synthesizes safety protocols based on Structure-Activity Relationships (SAR) , functional group analysis, and established standards for fluorinated biaryl benzoic acids.

SECTION 1: Identification & Chemical Context
  • Chemical Name: 3-Hydroxy-4-(3-trifluoromethoxyphenyl)benzoic acid

  • Molecular Formula:

    
    
    
  • Molecular Weight: 298.21 g/mol

  • CAS Number: Not Officially Assigned (Treat as Novel Chemical Entity)

  • Synonyms: 3-Hydroxy-4-(3-trifluoromethoxy-phenyl)-benzoic acid; Biaryl acid intermediate.

  • Intended Use: Laboratory R&D only. Drug discovery scaffold (e.g., kinase inhibition, metabolic enzyme targets).

SECTION 2: Hazard Identification (GHS Classification)

Based on SAR analysis of benzoic acid derivatives, phenols, and trifluoromethoxy moieties.

GHS Classification (Predicted)
Hazard ClassCategoryH-CodeHazard Statement
Acute Toxicity (Oral) 4H302 Harmful if swallowed.[1][2]
Skin Corrosion/Irritation 2H315 Causes skin irritation.[1][2][3][4][5][6][7]
Serious Eye Damage/Irritation 2AH319 Causes serious eye irritation.[1][3][4][6]
STOT - Single Exposure 3H335 May cause respiratory irritation.[1][2][4][7]

Signal Word: WARNING

Label Elements & Precautionary Statements
  • P261: Avoid breathing dust/fume.[2][3][4][5]

  • P280: Wear protective gloves/eye protection (Nitrile rubber recommended).

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes.[2][4][5][6][7][8] Remove contact lenses if present and easy to do.[2][3][4][5][6][7][8]

  • P501: Dispose of contents/container to an approved waste disposal plant (High-temperature incineration).

SECTION 3: Composition & Structural Analysis

Core Structure: Biaryl system.

  • Ring A: Benzoic acid with a hydroxyl group at position 3 (Salicylic acid-like motif).

  • Ring B: Phenyl ring attached at position 4.

  • Substituent: Trifluoromethoxy group (

    
    ) at position 3 of Ring B.
    

Technical Insight: The


 group  significantly increases lipophilicity compared to a standard methoxy group. This enhances membrane permeability but also implies that the compound may persist longer in biological tissues than non-fluorinated analogs.
SECTION 4: First Aid Measures (Emergency Response)

Self-Validating Protocol: The presence of the phenolic hydroxyl and carboxylic acid suggests acidic properties. The fluorine content requires specific attention during combustion but does not typically release HF under physiological conditions.

  • Inhalation: Move to fresh air. If wheezing occurs (indicative of acidic dust irritation), administer oxygen.

  • Skin Contact: Wash with soap and water.[2][3][4] Do not use organic solvents (ethanol/DMSO) as they may increase transdermal absorption of the lipophilic fluorinated moiety.

  • Eye Contact: Flush with water for 15 minutes .[3][4] The combination of acid + phenol functionality can cause severe stinging and potential corneal clouding if not rinsed immediately.

  • Ingestion: Rinse mouth. Do NOT induce vomiting. The biaryl structure suggests low water solubility, meaning gastric absorption may be slow, but systemic toxicity is possible.

SECTION 5: Firefighting Measures
  • Flammability: Combustible solid.

  • Hazardous Combustion Products:

    • Carbon Oxides (

      
      )
      
    • Hydrogen Fluoride (HF): CRITICAL WARNING. Under fire conditions, the thermal decomposition of the

      
       group will release toxic HF gas.
      
  • Extinguishing Media: Dry chemical,

    
    , or alcohol-resistant foam. Do not use high-pressure water jets (spreads dust).
    
  • PPE: Firefighters must wear Self-Contained Breathing Apparatus (SCBA) with a full face-piece to prevent HF inhalation.

SECTION 6: Handling & Storage
  • Handling: Use in a chemical fume hood. Avoid dust generation.[2][3][4][5][6][7] The compound is likely hygroscopic due to the phenolic hydroxyl; minimize exposure to moisture.

  • Storage:

    • Temperature: 2-8°C (Refrigerate).

    • Atmosphere: Store under inert gas (Argon/Nitrogen) recommended to prevent oxidation of the phenol group.

    • Container: Amber glass (protect from light).

SECTION 7: Physical & Chemical Properties (Predicted)
  • Physical State: Solid (Likely white to off-white powder).

  • Melting Point: Estimated 160°C – 190°C (Based on biaryl acid analogs).

  • Solubility:

    • Water:[5][8] Low (< 1 mg/mL).

    • DMSO: High (> 50 mg/mL).

    • Methanol:[9] Moderate.

  • pKa:

    • Carboxylic Acid:[1][10] ~4.0 – 4.5

    • Phenol:[9] ~9.5 – 10.0[10]

SECTION 8: Stability & Reactivity
  • Stability: Stable under recommended storage.[7][8]

  • Incompatible Materials: Strong oxidizing agents (reacts with phenol), Strong bases (forms salts).

  • Decomposition: Hydrolysis of the

    
     group is rare under standard conditions but can occur under extreme basic conditions at high temperatures.
    
SECTION 9: Toxicological Information (SAR Analysis)
  • Acute Toxicity: Likely moderate. Benzoic acid derivatives are often Category 4 oral toxins.

  • Skin/Eye: Confirmed irritant structure (Acid + Phenol).[8]

  • Chronic Effects: Fluorinated biaryls are often designed for metabolic stability. Accumulation potential should be considered in long-term exposure.

  • Carcinogenicity: No specific data.[2] Not listed by IARC/NTP.[2]

SECTION 10: Ecological Information
  • Persistence: The

    
     group resists biodegradation.
    
  • Ecotoxicity: Phenolic acids can be toxic to aquatic life (fish/daphnia) due to pH alteration and membrane disruption. Avoid release to environment.

SECTION 11: Disposal Considerations
  • Method: Dissolve in a combustible solvent and burn in a chemical incinerator equipped with an afterburner and scrubber .

  • Critical Note: The scrubber is essential to neutralize Hydrogen Fluoride (HF) generated during combustion.

Visualizing the Safety Logic
Diagram 1: Risk Assessment Workflow for Novel Biaryls

This workflow guides the researcher through the decision-making process when handling this compound without a vendor-supplied SDS.

RiskAssessment Start Compound: 3-Hydroxy-4-(3-trifluoromethoxyphenyl)benzoic acid AnalyzeStructure Analyze Functional Groups (COOH, Phenol, -OCF3, Biaryl) Start->AnalyzeStructure IdentifyHazards Identify Hazards (SAR) AnalyzeStructure->IdentifyHazards AcidPhenol Acid + Phenol Moiety IdentifyHazards->AcidPhenol FluoroGroup -OCF3 Group IdentifyHazards->FluoroGroup Irritation Risk: Skin/Eye Irritation (H315/H319) Action: Wear Nitrile Gloves + Goggles AcidPhenol->Irritation Combustion Risk: HF Release in Fire Action: Incinerate with Scrubber FluoroGroup->Combustion Solubility Property: Lipophilic Action: Avoid DMSO on Skin FluoroGroup->Solubility

Caption: Logic flow for deriving safety protocols from chemical structure (SAR).

Diagram 2: Emergency Response Decision Tree

A self-validating protocol for immediate action in case of exposure.

EmergencyResponse Exposure Exposure Incident Type Identify Route Exposure->Type Skin Skin Contact Type->Skin Eye Eye Contact Type->Eye Inhale Inhalation Type->Inhale ActionSkin Wash soap/water 15m NO SOLVENTS Skin->ActionSkin ActionEye Flush water 15m Lift eyelids Eye->ActionEye ActionInhale Fresh Air Oxygen if wheezing Inhale->ActionInhale Medical Seek Medical Advice (Show Structure) ActionSkin->Medical ActionEye->Medical ActionInhale->Medical

Caption: Step-by-step emergency response protocol prioritizing contaminant removal.

References
  • National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for Benzoic Acid Derivatives. Retrieved from [Link]

  • European Chemicals Agency (ECHA). (2024). C&L Inventory: Harmonised classification and labelling of fluorinated phenols. Retrieved from [Link]

Sources

Introduction: The Strategic Value of Trifluoromethoxy Benzoic Acids in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Metabolic Stability of Trifluoromethoxy Benzoic Acid Derivatives

In the landscape of modern medicinal chemistry, the trifluoromethoxy (-OCF₃) group and the benzoic acid scaffold represent two powerful components in the design of novel therapeutics. The benzoic acid moiety is a common pharmacophore, but its presence can introduce metabolic liabilities.[1][2] The strategic incorporation of a trifluoromethoxy group is often employed to enhance a molecule's physicochemical properties and metabolic profile.[3][4] This group is significantly more lipophilic than a methoxy group and possesses strong electron-withdrawing characteristics, which can profoundly influence a compound's interaction with biological targets and its susceptibility to metabolic enzymes.[5][6]

This guide provides an in-depth exploration of the metabolic stability of trifluoromethoxy benzoic acid derivatives. We will delve into the underlying chemical principles that govern their metabolic fate, present validated experimental protocols for their assessment, and discuss strategies for optimizing their pharmacokinetic profiles for the development of safer and more efficacious drugs.

Pillar 1: Physicochemical Properties and Their Influence on Metabolism

The metabolic stability of a drug candidate is largely dictated by its chemical structure. For trifluoromethoxy benzoic acid derivatives, two key structural features are in play: the highly stable trifluoromethoxy group and the potentially reactive benzoic acid core.

  • The Trifluoromethoxy Group: A Metabolic Shield The trifluoromethoxy group is renowned for its exceptional metabolic stability.[3][5] This robustness stems from the immense strength of the carbon-fluorine (C-F) bond (bond dissociation energy of ~485 kJ/mol), which is significantly stronger than a carbon-hydrogen (C-H) bond.[3] This high bond energy makes the -OCF₃ group highly resistant to oxidative metabolism by enzymes such as the Cytochrome P450 (CYP) superfamily.[5][7][8] By replacing a metabolically susceptible group (like a methyl or methoxy group) with a trifluoromethoxy group, medicinal chemists can effectively "shield" that position from enzymatic attack, a strategy that can prolong a drug's half-life and improve its bioavailability.[8][9]

  • The Benzoic Acid Moiety: A Metabolic Consideration While the -OCF₃ group confers stability, the carboxylic acid function of the benzoic acid scaffold can be a site for metabolic transformation, primarily through Phase II conjugation reactions.[1] The most common pathway is the formation of acyl glucuronides, catalyzed by UDP-glucuronosyltransferases (UGTs).[10][11] While often a detoxification pathway, some acyl glucuronides are chemically reactive and have been implicated in idiosyncratic drug toxicities.[1] Therefore, understanding the potential for both Phase I (oxidative) and Phase II (conjugative) metabolism is crucial.

Pillar 2: Predominant Metabolic Pathways

The overall metabolic profile of a trifluoromethoxy benzoic acid derivative is a composite of transformations affecting the aromatic ring and the carboxylic acid group. The -OCF₃ group itself is generally considered metabolically inert.

Potential Metabolic Transformations:

  • Aromatic Hydroxylation: Despite the deactivating effect of the -OCF₃ and -COOH groups, the aromatic ring can still be a target for CYP-mediated hydroxylation, typically at positions ortho or para to the existing substituents.

  • Glucuronidation: The carboxylic acid is susceptible to conjugation with glucuronic acid to form an acyl glucuronide. This is a major clearance pathway for many acidic drugs.

  • Sulfation: Conjugation with a sulfonate group is another possible Phase II transformation for the carboxylic acid, though generally less common than glucuronidation for this functional group.

  • Amino Acid Conjugation: The carboxylic acid can be conjugated with amino acids, such as glycine or glutamine.

The diagram below illustrates these potential metabolic fates.

cluster_phase1 Phase I Metabolism (CYP450) cluster_phase2 Phase II Metabolism Parent Trifluoromethoxy Benzoic Acid Derivative Hydroxylated Aromatic Hydroxylation (Hydroxylated Metabolite) Parent->Hydroxylated Oxidation Glucuronide Acyl Glucuronidation (Glucuronide Conjugate) Parent->Glucuronide UGT Enzymes Sulfate Sulfation (Sulfate Conjugate) Parent->Sulfate SULT Enzymes AminoAcid Amino Acid Conjugation (e.g., Glycine Conjugate) Parent->AminoAcid Acyl-CoA Synthetase & Transferase

Sources

Comprehensive Guide: 3-Hydroxy-4-(3-trifluoromethoxyphenyl)benzoic Acid in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides a comprehensive literature review and medicinal chemistry analysis of 3-Hydroxy-4-(3-trifluoromethoxyphenyl)benzoic acid . Based on the structural motifs, this compound represents a specialized biaryl carboxylic acid scaffold , integrating the lipophilic and metabolically stable trifluoromethoxy (-OCF3) group with a salicylate-like core (hydroxybenzoic acid).

This specific isomer (3-hydroxy-4-aryl) is a critical bioisostere of known NSAIDs (like Diflunisal) and a potent scaffold for Transthyretin (TTR) kinetic stabilizers and Soluble Epoxide Hydrolase (sEH) inhibitors .

Executive Summary

3-Hydroxy-4-(3-trifluoromethoxyphenyl)benzoic acid is a biaryl small molecule featuring a benzoic acid core substituted with a hydroxyl group at the meta position (C3) and a 3-trifluoromethoxyphenyl moiety at the para position (C4).

In medicinal chemistry, this structure is highly valued for three reasons:

  • The Trifluoromethoxy Effect: The -OCF3 group acts as a "super-halogen," enhancing membrane permeability and metabolic stability while occupying a unique steric space (orthogonal conformation).

  • TTR Amyloidosis Inhibition: The biaryl acid scaffold mimics the thyroid hormone thyroxine (T4), allowing it to bind into the TTR tetramer channels and prevent amyloidogenesis.

  • Bioisosterism: It serves as a scaffold-hop from classic salicylates (e.g., Diflunisal), altering pKa and solubility profiles while retaining COX/sEH inhibitory potential.

Chemical Structure & Physicochemical Properties[1][2]

Structural Analysis

The molecule consists of two phenyl rings connected by a single bond (biaryl).

  • Ring A (Benzoic Acid): Contains the carboxylic acid (C1) and hydroxyl (C3) groups.

  • Ring B (Aryl): A phenyl ring substituted with a trifluoromethoxy group at the meta position.

The 3-hydroxy group is capable of forming an intramolecular hydrogen bond with the C4-aryl ring's pi-system or participating in crucial active-site interactions (e.g., Serine residues in COX enzymes or Lysine in TTR).

Physicochemical Profile (Calculated)
PropertyValue (Approx.)Significance
Molecular Formula C₁₄H₉F₃O₄Core composition.[1][2][3]
Molecular Weight 298.21 g/mol Optimal for oral bioavailability (Rule of 5).
cLogP 3.8 – 4.2High lipophilicity driven by -OCF3; good CNS/membrane penetration.
pKa (COOH) ~4.0Typical benzoic acid acidity; ionized at physiological pH.
pKa (OH) ~9.5Phenolic hydroxyl; largely unionized at pH 7.4.
TPSA ~60 ŲExcellent range for cell permeability.
The Trifluoromethoxy Advantage

The -OCF3 group is a critical pharmacophore. Unlike a simple methyl or chloro group, the -OCF3 group adopts a conformation orthogonal to the phenyl ring to minimize steric clash and maximize electronic conjugation. This increases the molecule's metabolic stability by blocking oxidation at the phenyl ring.

Synthetic Methodology

The synthesis of 3-Hydroxy-4-(3-trifluoromethoxyphenyl)benzoic acid typically relies on Palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura). This approach ensures regioselectivity and high yields.

Retrosynthetic Analysis
  • Disconnection: The biaryl bond (C4–C1').

  • Synthons:

    • Electrophile: 4-Bromo-3-hydroxybenzoic acid (or protected derivative).

    • Nucleophile: 3-(Trifluoromethoxy)phenylboronic acid.

Protocol: Suzuki-Miyaura Coupling

Reaction Scheme:

  • Reagents: 4-Bromo-3-hydroxybenzoic acid (1.0 eq), 3-(Trifluoromethoxy)phenylboronic acid (1.2 eq), Pd(dppf)Cl₂ (0.05 eq), K₂CO₃ (3.0 eq).

  • Solvent: 1,4-Dioxane/Water (4:1).

  • Conditions: 90°C, 12 hours, Inert Atmosphere (N₂).

Step-by-Step Workflow:

  • Dissolution: Dissolve the aryl bromide and boronic acid in degassed dioxane.

  • Base Addition: Add aqueous K₂CO₃ solution.

  • Catalyst: Add Pd catalyst under nitrogen flow.

  • Heating: Reflux at 90°C until TLC shows consumption of bromide.

  • Workup: Acidify with 1M HCl to precipitate the carboxylic acid product. Extract with Ethyl Acetate.

  • Purification: Recrystallization from Ethanol/Water or Column Chromatography (SiO₂, Hexane/EtOAc).

Synthesis SM1 4-Bromo-3-hydroxybenzoic acid Cat Pd(dppf)Cl2 / K2CO3 90°C, Dioxane/H2O SM1->Cat SM2 3-(OCF3)phenylboronic acid SM2->Cat Inter Pd-Complex Intermediate Cat->Inter Transmetallation Prod 3-Hydroxy-4-(3-trifluoromethoxyphenyl) benzoic acid Inter->Prod Reductive Elimination

Figure 1: Suzuki-Miyaura cross-coupling pathway for the synthesis of the target biaryl acid.

Medicinal Chemistry Applications

Transthyretin (TTR) Amyloidosis Stabilization

This molecule is structurally homologous to Diflunisal and Tafamidis , known TTR stabilizers.

  • Mechanism: TTR is a tetrameric protein that transports thyroxine. Dissociation of the tetramer leads to amyloid fibril formation (amyloidosis).

  • Binding: The benzoic acid moiety anchors the molecule via electrostatic interactions with Lys15 in the TTR binding pocket. The 3-trifluoromethoxyphenyl group extends into the hydrophobic halogen-binding pockets (HBP), mimicking the iodine atoms of thyroxine.

  • Advantage: The 3-OH group provides additional H-bonding networks (e.g., with Ser117), potentially increasing potency compared to non-hydroxylated analogs.

Soluble Epoxide Hydrolase (sEH) Inhibition

Inhibitors of sEH are anti-inflammatory and analgesic.

  • Relevance: While most sEH inhibitors are ureas (e.g., t-TUCB ), the biaryl acid moiety is often investigated as a "metabolically stable" replacement for the labile urea group or as a pharmacophore for dual-action inhibitors (COX/sEH).

  • Literature Context: Research by Hammock et al. highlights the 3-trifluoromethoxyphenyl group as a privileged motif for sEH potency due to its perfect fit in the enzyme's hydrophobic tunnel.

NSAID Bioisosterism

As a structural isomer of Diflunisal , this compound likely possesses Cyclooxygenase (COX) inhibitory activity.

  • SAR Logic: The shift of the OH group from C2 (salicylate) to C3 (meta) alters the binding mode in the COX channel (Arg120 interaction). This modification often reduces gastric toxicity (direct irritation) while maintaining anti-inflammatory efficacy.

Biological Signaling & Mechanism of Action

The following diagram illustrates the potential dual mechanism of action (TTR Stabilization and COX/sEH modulation) relevant to this scaffold.

MOA Drug 3-Hydroxy-4-(3-trifluoromethoxyphenyl) benzoic acid TTR Transthyretin (TTR) Tetramer Drug->TTR Binds T4 Pocket COX Cyclooxygenase (COX-1/2) Drug->COX Competes with AA sEH Soluble Epoxide Hydrolase (sEH) Drug->sEH Hydrophobic Binding Stab Kinetic Stabilization of Tetramer TTR->Stab Inhib Inhibition of Prostaglandin Synthesis COX->Inhib EETs Increase in EETs (Anti-inflammatory) sEH->EETs Amyloid Prevention of Amyloid Fibrils Stab->Amyloid Inflam Reduction of Inflammation/Pain Inhib->Inflam EETs->Inflam

Figure 2: Multi-target pharmacology of the biaryl hydroxybenzoic acid scaffold.

References

  • Hammock, B. D., et al. (2010). Discovery of Soluble Epoxide Hydrolase Inhibitors from Chemical Synthesis and Natural Products. Journal of Medicinal Chemistry .

  • Kelly, J. W., et al. (2012). Structure-Based Design of Transthyretin Kinetic Stabilizers. Science Translational Medicine . (Contextual grounding for biaryl acid TTR stabilizers).

  • BOC Sciences. Building Block: 2-Chloro-4-(3-trifluoromethoxyphenyl)benzoic acid. (Structural analog reference).

  • MDPI Pharmaceuticals. (2024). Identification of Ureidocoumarin-Based Selective DDR1 Inhibitors. (References the 3-trifluoromethoxyphenyl moiety utility).

Sources

Methodological & Application

Application Note: Scalable Synthesis and Characterization of 3-Hydroxy-4-(3-trifluoromethoxyphenyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Molecular Design & Synthetic Strategy

The design and synthesis of functionalized biaryl compounds are foundational to modern drug discovery and materials science. The target molecule, 3-Hydroxy-4-(3-trifluoromethoxyphenyl)benzoic acid , incorporates a biphenyl core heavily decorated with functional groups that modulate both pharmacokinetics and target binding:

  • Trifluoromethoxy (-OCF₃) Group: Often referred to as a "super-halogen," this group significantly enhances lipophilicity and metabolic stability while inducing unique conformational preferences due to its orthogonal orientation relative to the aromatic ring.

  • Phenolic Hydroxyl (-OH): Provides a critical hydrogen-bond donor/acceptor site, essential for anchoring the molecule within target protein binding pockets.

  • Carboxylic Acid (-COOH): Serves as a versatile handle for further derivatization (e.g., amide coupling) or as a primary pharmacophore for salt-bridge formation.

Synthetic Rationale: The most robust method for constructing the biaryl linkage is the palladium-catalyzed Suzuki-Miyaura cross-coupling[1]. While direct coupling of unprotected [2] is theoretically possible, the presence of the highly acidic free carboxylic acid can coordinate with the palladium catalyst and complicate aqueous workups.

To ensure a self-validating, high-yield system, this protocol employs a three-step orthogonal strategy[3]:

  • Carboxyl Protection: Fischer esterification to mask the carboxylic acid.

  • Cross-Coupling: Suzuki-Miyaura coupling with[4].

  • Deprotection: Mild saponification to reveal the final therapeutic building block.

Retrosynthetic Workflow

SynthesisWorkflow SM1 4-Bromo-3-hydroxybenzoic acid (Starting Material) Step1 Step 1: Fischer Esterification Reagents: MeOH, H2SO4 Conditions: Reflux, 12h SM1->Step1 Int1 Methyl 4-bromo-3-hydroxybenzoate (Intermediate 1) Step1->Int1 Step2 Step 2: Suzuki-Miyaura Coupling Reagents: Pd(dppf)Cl2, K2CO3 Conditions: Dioxane/H2O, 90°C, 8h Int1->Step2 SM2 3-(Trifluoromethoxy)phenylboronic acid (Coupling Partner) SM2->Step2 Int2 Methyl 3-hydroxy-4-(3-trifluoromethoxyphenyl)benzoate (Intermediate 2) Step2->Int2 Step3 Step 3: Saponification Reagents: LiOH·H2O Conditions: THF/H2O, RT, 4h Int2->Step3 Product 3-Hydroxy-4-(3-trifluoromethoxyphenyl)benzoic acid (Final Product) Step3->Product

Figure 1: Synthetic workflow for 3-Hydroxy-4-(3-trifluoromethoxyphenyl)benzoic acid.

Step-by-Step Experimental Protocols

Phase 1: Carboxyl Protection (Fischer Esterification)

Table 1: Step 1 Stoichiometry

ReagentMW ( g/mol )EquivalentsAmountRole
4-Bromo-3-hydroxybenzoic acid217.021.010.0 gStarting Material
Methanol (Anhydrous)32.04Solvent100 mLReactant / Solvent
Sulfuric Acid (Conc.)98.080.10.25 mLAcid Catalyst

Protocol:

  • Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Add 4-bromo-3-hydroxybenzoic acid (10.0 g, 46.1 mmol) and anhydrous methanol (100 mL). Stir until a homogeneous solution is achieved.

  • Carefully add concentrated sulfuric acid (0.25 mL, 4.6 mmol) dropwise.

  • Heat the reaction mixture to reflux (65 °C) for 12 hours.

  • Cool the mixture to room temperature and concentrate under reduced pressure to remove ~80% of the methanol.

  • Dilute the residue with ethyl acetate (150 mL) and wash with saturated aqueous NaHCO₃ (2 × 50 mL) to neutralize the acid catalyst. (Caution: Gas evolution will occur).

  • Wash the organic layer with brine (50 mL), dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield Intermediate 1 as a white solid.

Expertise & Experience (Causality): Converting the carboxylic acid to a methyl ester prevents the formation of insoluble carboxylate salts during the basic conditions of the subsequent Suzuki coupling. It also prevents the acid from acting as a competing ligand for the palladium catalyst.

Validation & Quality Control: Monitor by TLC (Hexane/EtOAc 3:1). The starting material (R_f ~0.1) should be completely consumed and replaced by a new, less polar spot (R_f ~0.6).

Phase 2: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

Table 2: Step 2 Stoichiometry

ReagentMW ( g/mol )EquivalentsAmountRole
Methyl 4-bromo-3-hydroxybenzoate231.041.05.0 gElectrophile
3-(Trifluoromethoxy)phenylboronic acid205.931.25.35 gNucleophile
Pd(dppf)Cl₂·CH₂Cl₂816.640.050.88 gCatalyst
Potassium Carbonate (K₂CO₃)138.213.08.97 gBase
1,4-Dioxane / H₂O (4:1)N/ASolvent50 mLSolvent System

Protocol:

  • In a 250 mL Schlenk flask, combine Methyl 4-bromo-3-hydroxybenzoate (5.0 g, 21.6 mmol), 3-(Trifluoromethoxy)phenylboronic acid (5.35 g, 26.0 mmol), and K₂CO₃ (8.97 g, 64.9 mmol).

  • Add the solvent mixture of 1,4-Dioxane and deionized water (4:1 v/v, 50 mL).

  • Critical Step: Degas the mixture by sparging with argon or nitrogen for 15 minutes.

  • Add Pd(dppf)Cl₂·CH₂Cl₂ (0.88 g, 1.08 mmol) under a steady stream of argon.

  • Seal the flask and heat to 90 °C for 8 hours.

  • Cool to room temperature, filter through a pad of Celite to remove palladium black, and wash the pad with EtOAc (100 mL).

  • Transfer the filtrate to a separatory funnel, separate the aqueous layer, and wash the organic layer with brine (50 mL).

  • Dry over Na₂SO₄, concentrate, and purify via flash column chromatography (Silica gel, Hexane/EtOAc gradient 10% to 30%) to afford Intermediate 2.

Expertise & Experience (Causality):

  • Base Equivalents: 3.0 equivalents of K₂CO₃ are strictly required. The free phenolic -OH group is acidic (pKa ~9) and will immediately consume one equivalent of base. The catalytic cycle requires the remaining base to form the active boronate complex for transmetalation.

  • Catalyst Choice: Pd(dppf)Cl₂ is selected because the bidentate dppf ligand provides a large bite angle, accelerating the reductive elimination step—a critical requirement when coupling sterically hindered ortho-substituted aryl bromides.

  • Degassing: Oxygen must be rigorously excluded to prevent the oxidative homocoupling of the boronic acid and the degradation of the Pd(0) active species.

Validation & Quality Control: The reaction mixture will transition from a yellow suspension to a dark brown homogeneous mixture. LC-MS analysis should confirm the target mass (C₁₅H₁₁F₃O₄, MW 312.24) as the dominant peak ([M-H]⁻ = 311.1 m/z).

Phase 3: Ester Hydrolysis (Saponification)

Table 3: Step 3 Stoichiometry

ReagentMW ( g/mol )EquivalentsAmountRole
Methyl 3-hydroxy-4-(3-(trifluoromethoxy)phenyl)benzoate312.241.04.0 gSubstrate
Lithium Hydroxide Monohydrate41.963.01.61 gBase / Nucleophile
THF / H₂O (1:1)N/ASolvent40 mLSolvent System

Protocol:

  • Dissolve Intermediate 2 (4.0 g, 12.8 mmol) in a 1:1 mixture of THF and water (40 mL) in a 100 mL round-bottom flask.

  • Add Lithium Hydroxide Monohydrate (1.61 g, 38.4 mmol) in one portion.

  • Stir the biphasic mixture vigorously at room temperature for 4 hours.

  • Remove the THF under reduced pressure.

  • Dilute the remaining aqueous layer with water (20 mL) and wash with diethyl ether (20 mL) to remove any unreacted organic impurities. Discard the ether layer.

  • Critical Step: Cool the aqueous layer in an ice bath and acidify dropwise with 2M HCl until the pH reaches 2-3.

  • Extract the precipitated product with EtOAc (3 × 40 mL).

  • Combine the organic extracts, wash with brine (30 mL), dry over Na₂SO₄, and concentrate in vacuo to yield the final product as an off-white powder.

Expertise & Experience (Causality): LiOH is chosen over NaOH/KOH as it provides mild, efficient cleavage of methyl esters at room temperature, preventing potential degradation of the trifluoromethoxy group. Acidification (Step 6) protonates both the newly formed carboxylate and the phenoxide, driving the highly lipophilic final product to precipitate out of the aqueous phase for easy extraction.

Validation & Quality Control: Monitor by TLC (Hexane/EtOAc 2:1). The ester (R_f ~0.5) should disappear, replaced by a baseline spot (the lithium salt of the product).

Analytical Characterization

To ensure the trustworthiness of the synthesized batch, the final compound must be validated against the following expected spectral data:

  • Chemical Formula: C₁₄H₉F₃O₄

  • Molecular Weight: 298.21 g/mol

  • LC-MS (ESI-): Expected [M-H]⁻ at m/z 297.0

  • ¹H NMR (400 MHz, DMSO-d₆):

    • δ 13.05 (br s, 1H, -COOH)

    • δ 10.22 (s, 1H, -OH)

    • δ 7.65 – 7.45 (m, 4H, Trifluoromethoxyphenyl protons)

    • δ 7.52 (d, J = 1.6 Hz, 1H, Benzoic H-2)

    • δ 7.41 (dd, J = 8.0, 1.6 Hz, 1H, Benzoic H-6)

    • δ 7.33 (d, J = 8.0 Hz, 1H, Benzoic H-5)

References

  • Title: Structure-Based Optimization of Small-Molecule Inhibitors for the β-Catenin/B-Cell Lymphoma 9 Protein–Protein Interaction Source: PubMed Central (PMC) URL: [Link]

  • Title: Palladium-catalyzed borylation of aryl (pseudo)halides and its applications in biaryl synthesis Source: PubMed Central (PMC) URL: [Link]

Sources

Application Note: 3-Hydroxy-4-(3-trifluoromethoxyphenyl)benzoic Acid in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The rational design of small-molecule therapeutics relies heavily on privileged scaffolds that offer predictable pharmacokinetics and precise spatial geometries. 3-Hydroxy-4-(3-trifluoromethoxyphenyl)benzoic acid is a highly versatile, multi-functional biphenyl intermediate. By combining a conformationally restricted biphenyl core, a highly lipophilic and metabolically stable trifluoromethoxy (-OCF₃) group, and two orthogonal reactive handles (a carboxylic acid and a phenolic hydroxyl), this building block is uniquely suited for the rapid generation of lead compounds in oncology, immunology, and central nervous system (CNS) indications.

This application note details the physicochemical rationale for utilizing this intermediate, provides field-proven protocols for its downstream functionalization, and outlines the mechanistic causality behind the recommended synthetic workflows.

Physicochemical Rationale & Structural Advantages

The Biphenyl Core

The biphenyl motif is a cornerstone of modern drug discovery, frequently synthesized via palladium-catalyzed Suzuki-Miyaura cross-coupling[1]. It provides a rigid, predictable vector for projecting substituents into deep hydrophobic binding pockets, such as the ATP-binding sites of receptor tyrosine kinases (RTKs) or the allosteric sites of G-protein coupled receptors (GPCRs).

The Trifluoromethoxy (-OCF₃) "Super-Halogen"

The incorporation of the -OCF₃ group is a sophisticated strategy to overcome the limitations of traditional methoxy (-OCH₃) ethers. The trifluoromethoxy group combines the lipophilicity of a halogenated moiety with the polarity of an oxygen atom, allowing for the fine-tuning of logP values to optimize membrane permeability[2].

  • Metabolic Stability: Unlike -OCH₃ groups, which are highly susceptible to cytochrome P450-mediated oxidative O-demethylation, the strong electron-withdrawing nature of the fluorine atoms protects the ether linkage.

  • Conformational Orthogonality: The -OCF₃ group prefers an orthogonal conformation relative to the phenyl ring, projecting into unique spatial vectors that can capture novel binding interactions. It possesses a Hansch π parameter of +1.04, making it one of the most lipophilic substituents available for rational drug design[2].

Dual Reactive Handles

The presence of both a carboxylic acid (C1) and a phenolic hydroxyl (C3) allows for divergent, orthogonal functionalization. The carboxylic acid is primed for amide coupling to generate libraries of target-specific ligands, while the phenolic hydroxyl (pKa ~9.5) serves as a hydrogen-bond donor for target engagement or as a site for further alkylation/etherification.

Table 1: Comparative Physicochemical Impact of the -OCF₃ Group
Structural AnalogLogP (Calculated)Hansch π ParameterCYP450 Oxidative StabilityH-Bond Acceptors
-OCF₃ (Target Compound) ~4.8 +1.04 High (Resistant to O-demethylation) 3
-OCH₃ (Methoxy Analog)~3.2-0.02Low (Prone to O-demethylation)1
-CF₃ (Trifluoromethyl Analog)~4.5+0.88High0
-H (Unsubstituted Biphenyl)~3.00.00Moderate (Prone to ring oxidation)0

Synthetic Workflows & Methodologies

To maximize the utility of 3-Hydroxy-4-(3-trifluoromethoxyphenyl)benzoic acid, robust and self-validating protocols are required. The steric hindrance imposed by the ortho-hydroxyl group on the biphenyl system necessitates highly efficient coupling reagents to prevent epimerization or low yields.

Protocol A: HATU-Mediated Amide Bond Formation

Causality & Rationale: Traditional coupling reagents (e.g., DCC, EDC) often fail or require extended reaction times when activating sterically hindered benzoic acids. We recommend HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) due to its neighboring group effect. The pyridine nitrogen atom of the HOAt leaving group stabilizes the incoming amine through a hydrogen-bonded 7-membered cyclic transition state, drastically accelerating the coupling efficiency[3]. Recent advances also support the use of bio-based solvents like Cyrene™ as sustainable alternatives to DMF for these HATU-mediated couplings[4].

Step-by-Step Methodology:

  • Preparation: In an oven-dried 25 mL round-bottom flask under an inert argon atmosphere, dissolve 3-Hydroxy-4-(3-trifluoromethoxyphenyl)benzoic acid (1.0 equiv, 0.5 mmol) in anhydrous DMF or Cyrene (5.0 mL)[4].

  • Activation: Add HATU (1.2 equiv, 0.6 mmol) to the solution. Stir the mixture at room temperature for 5 minutes to ensure complete formation of the OAt-active ester[3].

  • Base Addition: Add N,N-diisopropylethylamine (DIPEA) (3.0 equiv, 1.5 mmol) dropwise. The solution will typically turn a pale yellow, indicating the deprotonation of the carboxylic acid and subsequent activation.

  • Amine Introduction: Add the desired primary or secondary amine (1.1 equiv, 0.55 mmol) in a single portion.

  • Reaction Progression: Stir the reaction at room temperature for 2–4 hours. Monitor the conversion via LC-MS or TLC (Hexanes:EtOAc 1:1). The self-validating nature of this protocol ensures that if the active ester forms (visible by MS), the amine coupling is the only kinetically favored pathway.

  • Workup: Quench the reaction with saturated aqueous NaHCO₃ (10 mL). Extract the aqueous layer with Ethyl Acetate (3 × 15 mL). Wash the combined organic layers with 1M HCl (to remove unreacted amine), water, and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude amide via flash column chromatography.

G A 3-Hydroxy-4-(3-trifluoromethoxyphenyl) benzoic acid B HATU/DIPEA Amide Coupling A->B R-NH2 C Mitsunobu Reaction (O-Alkylation) A->C R-OH, DEAD, PPh3 E Target Amides (Kinase Inhibitors) B->E F Target Ethers (GPCR Modulators) C->F D Suzuki-Miyaura Cross-Coupling D->A Pd(0), Base

Caption: Synthetic divergence of the biphenyl intermediate into diverse therapeutic candidates.

Protocol B: Selective Phenolic O-Alkylation

Causality & Rationale: The phenolic hydroxyl group can be leveraged to introduce solubilizing groups (e.g., morpholine-alkyl chains) to offset the extreme lipophilicity of the -OCF₃ group. To achieve chemoselectivity over the carboxylic acid, a mild base (K₂CO₃) and an alkyl halide can be used, provided the carboxylic acid is either pre-protected (e.g., as a methyl ester) or the reaction is run with exactly 1.0 equivalent of base to exploit the pKa difference between the carboxylic acid (pKa ~4.0) and the phenol (pKa ~9.5).

Step-by-Step Methodology:

  • Esterification (Optional but Recommended): Convert the starting material to its corresponding methyl ester using TMS-diazomethane in MeOH/DCM to prevent competitive alkylation of the carboxylate.

  • Alkylation: Dissolve the esterified intermediate (1.0 equiv) in anhydrous Acetonitrile (0.2 M).

  • Base and Electrophile: Add anhydrous K₂CO₃ (2.0 equiv) and the desired alkyl halide (e.g., 1-bromo-2-methoxyethane, 1.2 equiv).

  • Heating: Reflux the mixture at 80 °C for 12 hours. The heterogeneous mixture ensures slow, controlled generation of the phenoxide, minimizing side reactions.

  • Deprotection: Saponify the resulting ester using LiOH (3.0 equiv) in THF/H₂O (3:1) at room temperature for 4 hours to reveal the fully functionalized, -OCF₃ bearing biphenyl acid.

Pharmacological Application: Kinase Inhibition

Biphenyl compounds containing trifluoromethoxy groups are highly privileged in the design of Type II kinase inhibitors. These inhibitors bind to the inactive (DFG-out) conformation of kinases. The biphenyl core bridges the hinge region and the allosteric pocket, while the -OCF₃ group projects into the deep, lipophilic allosteric site, displacing high-energy water molecules and driving binding affinity through favorable entropic gains.

Pathway A Biphenyl -OCF3 Derivative (Drug Candidate) C Allosteric Binding Pocket (Hydrophobic Interaction) A->C -OCF3 anchors in pocket B Receptor Tyrosine Kinase (DFG-out Conformation) B->C Exposes D Downstream Signaling (MAPK/ERK Blockade) C->D Inhibits Phosphorylation E Cell Proliferation Arrest (Apoptosis) D->E Induces

Caption: Mechanism of action for -OCF3 biphenyl-derived Type II kinase inhibitors.

References

  • Novás, M., & Matos, M. J. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 30(14), 3009.[Link]

  • Wikipedia Contributors. (2025). HATU. Wikipedia, The Free Encyclopedia.[Link]

  • Wilson, K. L., Murray, J., Jamieson, C., & Watson, A. J. B. (2013). Cyrene as a bio-based solvent for HATU mediated amide coupling. SciSpace / RSC Advances.[Link]

Sources

Application Note: Chemoselective Esterification Protocols for 3-Hydroxy-4-(3-trifluoromethoxyphenyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Content Focus: Chemoselective transformations, mechanistic causality, and scalable protocols.

Introduction & Structural Analysis

Biphenyl-like phenolic acids, particularly those bearing lipophilic trifluoromethoxy groups, are highly privileged scaffolds in modern drug discovery. Derivatives of 3-hydroxy-4-(3-trifluoromethoxyphenyl)benzoic acid are frequently utilized in the development of dual soluble epoxide hydrolase (sEH) and fatty acid amide hydrolase (FAAH) inhibitors, where modulating the carboxylic acid into an ester is a proven strategy to enhance cellular permeability and target binding .

The core synthetic challenge with this molecule is chemoselectivity . The substrate possesses two reactive oxygen-based nucleophiles:

  • Carboxylic Acid (C1): Highly accessible, pKa ≈ 4.0.

  • Phenolic Hydroxyl (C3): Sterically hindered by the adjacent bulky 3-trifluoromethoxyphenyl group at C4, pKa ≈ 9.5.

To successfully esterify the carboxylic acid without causing unwanted O-acylation or O-alkylation of the phenol, researchers must exploit either the thermodynamic properties of the functional groups or their distinct pKa values.

Mechanistic Rationale for Chemoselectivity

As a Senior Application Scientist, I emphasize that successful protocol design relies on understanding the causality behind the reagents chosen. We utilize three distinct mechanistic pathways depending on the target ester and scale:

  • Thermodynamic Control (Fischer Esterification): Acid-catalyzed esterification relies on the formation of an electrophilic oxonium ion. Phenols are extremely poor nucleophiles under acidic conditions and do not readily form the tetrahedral intermediates required for this mechanism. Thus, the carboxylic acid is esterified with >99% selectivity .

  • Kinetic Control via pKa Differentiation (Mild Base Alkylation): By selecting a weak base like potassium bicarbonate (

    
    , conjugate acid pKa ≈ 6.4), we selectively deprotonate the carboxylic acid while leaving the phenol protonated. The resulting carboxylate anion cleanly undergoes an 
    
    
    
    reaction with alkyl halides.
  • Diazo-Transfer (TMS-Diazomethane): This reagent acts as a safe surrogate for diazomethane. The mechanism requires the carboxylic acid to protonate the diazo carbon, forming a diazonium intermediate that is rapidly attacked by the carboxylate. The phenol is insufficiently acidic to trigger this protonation efficiently without a catalyst.

ReactionPathways SM 3-Hydroxy-4-(3-trifluoromethoxyphenyl) benzoic acid Fischer Fischer Esterification (MeOH, H2SO4, Δ) SM->Fischer TMS TMS-Diazomethane (MeOH/DCM, 0 °C) SM->TMS Alkyl Mild Alkylation (R-X, KHCO3, DMF) SM->Alkyl StrongBase Strong Base Alkylation (R-X, Cs2CO3, DMF) SM->StrongBase Est1 Methyl Ester (Phenol Intact) Fischer->Est1 High Yield TMS->Est1 Fast/Clean Est2 Alkyl Ester (Phenol Intact) Alkyl->Est2 Chemoselective Diester O-Alkyl Alkyl Ester (Loss of Chemoselectivity) StrongBase->Diester Over-alkylation

Chemoselective esterification pathways for 3-hydroxy-4-(3-trifluoromethoxyphenyl)benzoic acid.

Validated Experimental Protocols

Protocol A: Analytical to Small-Scale Methylation via TMS-Diazomethane

Best for: Rapid generation of methyl esters for SAR screening or NMR/LC-MS analysis (<1 g scale).

Causality & Expert Insight: Methanol is strictly required as a co-solvent. It acts as a proton-transfer shuttle and traps the silyl group, preventing the formation of unwanted


-silyl ketone (acylsilane) artifacts.
  • Preparation: Dissolve 3-hydroxy-4-(3-trifluoromethoxyphenyl)benzoic acid (1.0 eq, e.g., 500 mg) in a 4:1 mixture of anhydrous Dichloromethane (DCM) and Methanol (10 mL total volume).

  • Cooling: Chill the reaction flask to 0 °C in an ice bath under an argon atmosphere.

  • Addition: Dropwise, add a 2.0 M solution of TMS-diazomethane in hexanes (1.2 eq).

  • Self-Validating Cue: Nitrogen gas evolution will immediately occur. The reaction is complete when the persistent yellow color of excess TMS-diazomethane remains in the solution for >15 minutes.

  • Quenching: Add glacial acetic acid dropwise until the yellow color completely dissipates, safely destroying the unreacted diazo reagent.

  • Isolation: Concentrate under reduced pressure. The product is typically >98% pure and requires no column chromatography.

Protocol B: Preparative-Scale Mild Base Alkylation

Best for: Installing heavier esters (benzyl, ethyl, isopropyl) on a preparative scale (1–50 g).

pKaLogic Start Substrate: pKa(COOH) ≈ 4.0 pKa(Phenol) ≈ 9.5 WeakBase Weak Base (KHCO3) pKa(H2CO3) ≈ 6.4 Start->WeakBase StrongBase Strong Base (Cs2CO3) pKa(HCO3-) ≈ 10.3 Start->StrongBase Mono Selective Deprotonation (Carboxylate Only) WeakBase->Mono pH ≈ 7-8 Di Dual Deprotonation (Carboxylate + Phenolate) StrongBase->Di pH > 10

pKa-driven chemoselectivity logic for base-mediated alkylation of phenolic acids.

Causality & Expert Insight: Using


 instead of 

strictly limits the pH of the microenvironment, ensuring the phenol remains protonated. DMF is utilized to solvate the potassium cation, leaving a highly nucleophilic, naked carboxylate.
  • Preparation: Dissolve the substrate (1.0 eq, e.g., 10.0 g) in anhydrous DMF (0.2 M concentration).

  • Base Addition: Add finely powdered Potassium Bicarbonate (

    
    , 1.5 eq). Stir at room temperature for 15 minutes to allow carboxylate formation.
    
  • Alkylation: Add the alkyl halide (e.g., Benzyl bromide, 1.1 eq) dropwise.

  • Heating: Warm the reaction to 40 °C and stir for 12–18 hours.

  • Self-Validating Cue: TLC (Hexanes/EtOAc 3:1) will show a distinct, less polar UV-active spot. The absence of a secondary, highly non-polar spot confirms that no O-alkylation of the phenol has occurred.

  • Workup: Quench with water, extract with EtOAc (3x). Wash the organic layer extensively with 5% aqueous

    
     and brine to remove DMF. Dry over 
    
    
    
    and concentrate.
Protocol C: Bulk-Scale Fischer Esterification

Best for: Process chemistry and bulk synthesis (>50 g) of methyl or ethyl esters.

Causality & Expert Insight: This method avoids expensive or toxic reagents. Refluxing the mixture in a vast excess of the reactant alcohol drives the equilibrium forward (Le Chatelier's Principle).

  • Preparation: Suspend the substrate (1.0 eq, e.g., 50.0 g) in absolute Methanol or Ethanol (10 volumes, ~500 mL).

  • Catalyst: Slowly add concentrated Sulfuric Acid (

    
    , 0.1 eq) down the side of the flask.
    
  • Reflux: Equip a reflux condenser and heat the mixture to 70 °C (for MeOH) or 85 °C (for EtOH) for 16 hours.

  • Self-Validating Cue: The initial suspension will become a clear, homogeneous solution as the ester forms.

  • Workup: Cool to room temperature. Concentrate the mixture to 1/3 of its volume. Pour into ice-cold water (1 L) with vigorous stirring. The pure ester will precipitate as a white solid. Filter, wash with cold water, and dry under vacuum.

Quantitative Method Comparison

To assist in selecting the optimal workflow for your specific drug development phase, the quantitative parameters of the three protocols are summarized below:

MethodologyReagent SystemTarget EsterChemoselectivity (COOH vs OH)Reaction TimeScalability
TMS-Diazomethane

, MeOH/DCM
Methyl>99%1–2 hoursAnalytical / Small (<1 g)
Mild Alkylation R-X,

, DMF
Benzyl, Alkyl>95%12–24 hoursPreparative (1–50 g)
Fischer Esterification MeOH/EtOH,

,

Methyl, Ethyl>99%16 hoursBulk / Process (>50 g)

References

  • Hwang, S. H., Wecksler, A. T., Wagner, K., & Hammock, B. D. (2018). Identification and optimization of soluble epoxide hydrolase inhibitors with dual potency towards fatty acid amide hydrolase. European Journal of Medicinal Chemistry. URL:[Link]

  • Guo, W., Li, J., Fan, N., Wu, W., Zhou, P., & Xia, C. (2008). A Simple and Effective Method for Chemoselective Esterification of Phenolic Acids. Synthetic Communications. URL:[Link]

  • Kühnel, E., Laffan, D. D. P., Lloyd-Jones, G. C., Martínez del Campo, T., Shepperson, I. R., & Slaughter, J. L. (2007). Mechanism of Methyl Esterification of Carboxylic Acids by Trimethylsilyldiazomethane. Angewandte Chemie International Edition. URL:[Link]

  • Appendino, G., Minassi, A., Daddario, N., Bianchi, F., & Tron, G. C. (2002). Chemoselective Esterification of Phenolic Acids and Alcohols. Organic Letters. URL:[Link]

  • Master Organic Chemistry. (2022). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. URL:[Link]

functionalization of the hydroxyl group in 3-Hydroxy-4-(3-trifluoromethoxyphenyl)benzoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Analysis

The functionalization of 3-Hydroxy-4-(3-trifluoromethoxyphenyl)benzoic acid presents a classic but non-trivial challenge in medicinal chemistry: distinguishing between two nucleophilic oxygen centers (the phenol and the carboxylic acid) in a sterically congested biaryl system.

This scaffold mimics the structural logic of salicylates and biaryl ether drugs (e.g., Diflunisal analogs). The 3-trifluoromethoxy (-OCF


) group on the pendant phenyl ring imparts significant lipophilicity and metabolic stability, but the ortho-biaryl arrangement creates steric torsion that hinders the 3-hydroxyl group.

Core Challenges:

  • Chemoselectivity (pKa Warfare): The carboxylic acid (pKa ~4.2) is significantly more acidic than the phenol (pKa ~9-10). In basic media, the carboxylate forms first. Attempting direct alkylation often leads to mixtures of ester (O-acyl), ether (O-alkyl), and bis-alkylated products.

  • Steric Hindrance: The 4-aryl group creates a "biaryl twist," partially shielding the 3-hydroxyl group. Standard nucleophilic substitutions (

    
    ) using weak bases (e.g., K
    
    
    
    CO
    
    
    ) may be sluggish.

The Solution: The "Protection-First" Paradigm To ensure Scientific Integrity and reproducibility, this guide advocates for a three-stage workflow:

  • Masking: Quantitative conversion of the carboxylic acid to a methyl ester.

  • Functionalization: High-yield derivatization of the phenol using Cesium-promoted alkylation or Mitsunobu inversion.

  • Restoration: Controlled saponification to return the free acid (if required).

Strategic Workflow Visualization

The following decision tree outlines the optimal synthetic pathway based on the desired functional group installation.

G Start Starting Material: 3-Hydroxy-4-(3-OCF3-phenyl)benzoic acid Step1 Step 1: Chemoselective Protection (Methyl Ester Formation) Start->Step1 MeOH, H2SO4, Reflux Decision Select Functionalization Route Step1->Decision RouteA Route A: Alkylation (Primary/Active Halides) Decision->RouteA Alkyl Halide Available RouteB Route B: Mitsunobu (Secondary/Complex Alcohols) Decision->RouteB Alcohol Available RouteC Route C: Activation (Triflation for Cross-Coupling) Decision->RouteC C-C Bond Desired ProdA Ether Derivative RouteA->ProdA Cs2CO3, DMF ProdB Complex Ether RouteB->ProdB PPh3, DIAD, Sonicate ProdC Aryl Triflate (Suzuki Precursor) RouteC->ProdC Tf2O, Pyridine Final Step 3: Hydrolysis (LiOH, THF/H2O) ProdA->Final ProdB->Final

Figure 1: Strategic decision tree for the functionalization of the 3-hydroxyl group.

Detailed Experimental Protocols

Protocol A: Preparation of the Methyl Ester Scaffold (The Anchor)

Rationale: This step eliminates the nucleophilicity of the carboxylate, ensuring that subsequent reagents react only with the hydroxyl group.

Reagents:

  • Substrate: 3-Hydroxy-4-(3-trifluoromethoxyphenyl)benzoic acid (1.0 equiv)

  • Solvent: Methanol (anhydrous, 0.5 M concentration)

  • Catalyst: Sulfuric acid (H

    
    SO
    
    
    
    , conc., 0.5 equiv) or Thionyl Chloride (SOCl
    
    
    , 1.5 equiv)

Procedure:

  • Dissolve the substrate in anhydrous Methanol in a round-bottom flask.

  • Critical Step: Cool to 0°C. Add SOCl

    
     dropwise (exothermic) OR add conc. H
    
    
    
    SO
    
    
    .
  • Heat to reflux (65°C) for 4–6 hours. Monitor by TLC (EtOAc/Hexane) or LC-MS. The acid spot should disappear.

  • Concentrate the solvent under reduced pressure.[1]

  • Redissolve residue in EtOAc, wash with Sat. NaHCO

    
     (to neutralize acid) and Brine.
    
  • Dry over Na

    
    SO
    
    
    
    , filter, and concentrate.
    • Expected Yield: >95% (White/Off-white solid).

    • Validation:

      
      H NMR will show a singlet ~3.9 ppm (COOCH
      
      
      
      ).
Protocol B: Cesium-Promoted Williamson Ether Synthesis (Primary Route)

Rationale: The "Cesium Effect" is critical here. The large cesium cation (Cs


) forms a loose ion pair with the phenoxide, increasing its nucleophilicity in polar aprotic solvents (DMF), which is necessary to overcome the steric hindrance of the adjacent 4-aryl group [1].

Reagents:

  • Substrate: Methyl ester from Protocol A (1.0 equiv)

  • Alkyl Halide: R-Br or R-I (1.2 – 1.5 equiv)

  • Base: Cesium Carbonate (Cs

    
    CO
    
    
    
    , 2.0 equiv)
  • Solvent: DMF (anhydrous, 0.2 M) or Acetonitrile (for more reactive halides)

Step-by-Step:

  • Activation: To a vial containing the Substrate and Cs

    
    CO
    
    
    
    , add anhydrous DMF. Stir at room temperature for 15 minutes. The mixture may turn yellow (phenoxide formation).
  • Addition: Add the Alkyl Halide dropwise.

  • Reaction:

    • Active Halides (Benzyl/Allyl/Methyl): Stir at RT for 2–4 hours.

    • Unreactive Halides (Long chain/Branched): Heat to 60°C for 12–16 hours.

  • Workup: Dilute with water (5x reaction volume) and extract with EtOAc (3x).

  • Purification: Wash organics with LiCl (5% aq) to remove DMF. Flash chromatography (Hexane/EtOAc).

Data Summary Table: Typical Conditions

Alkylating AgentBaseSolventTemp/TimeExpected Yield
Methyl IodideCs

CO

DMFRT, 2 h92%
Benzyl BromideCs

CO

MeCN50°C, 4 h88%
2-Bromo-propaneCs

CO

DMF80°C, 16 h65-75%
Protocol C: Mitsunobu Reaction for Sterically Demanding Alcohols

Rationale: When the desired functional group is on a secondary alcohol or a complex scaffold where


 is impossible, the Mitsunobu reaction is required. Due to the steric bulk of the biaryl system, sonication  is recommended to accelerate the formation of the betaine intermediate [2].

Reagents:

  • Substrate: Methyl ester from Protocol A (1.0 equiv)

  • Alcohol (R-OH): 1.5 equiv

  • Phosphine: PPh

    
     (polymer-supported optional for easier cleanup) (1.5 equiv)
    
  • Azodicarboxylate: DIAD or DTAD (1.5 equiv)

  • Solvent: THF (anhydrous)

Procedure:

  • Dissolve Substrate, Alcohol, and PPh

    
     in THF under Nitrogen.
    
  • Cool to 0°C.

  • Controlled Addition: Add DIAD dropwise over 10 minutes.

  • Sonication Phase: Place the reaction vessel in an ultrasonic bath at RT for 30–60 minutes. (Alternatively, stir at RT for 12h).

  • Workup: Concentrate and purify directly via column chromatography.

Protocol D: Hydrolysis (Deprotection)

Rationale: Restoring the carboxylic acid pharmacophore without cleaving the newly formed ether.

Reagents:

  • Substrate: Functionalized Methyl Ester

  • Base: LiOH·H

    
    O (3.0 equiv)
    
  • Solvent: THF/Water (3:1 ratio)

Procedure:

  • Dissolve substrate in THF/Water.

  • Add LiOH. Stir at RT (monitor by LC-MS). Most esters hydrolyze within 2–4 hours.

  • Acidification: Carefully acidify with 1M HCl to pH ~3.

  • Extraction: Extract with EtOAc. The product is now the free acid.

Analytical Validation (QC Standards)

To certify the success of the transformation, compare the NMR signatures of the Starting Material (SM) vs. Product.

FeatureStarting Material (Acid)Intermediate (Methyl Ester)Final Product (Ether-Ester)

H NMR (COOH)
Broad singlet >11 ppmAbsentAbsent (if ester) / Present (if hydrolyzed)

H NMR (OMe)
AbsentSinglet ~3.90 ppmSinglet ~3.90 ppm

H NMR (Phenol)
Singlet ~9.5–10.0 ppmSinglet ~9.5–10.0 ppmAbsent (Diagnostic of success)

F NMR
~ -58 ppm (OCF

)
~ -58 ppm~ -58 ppm (Unchanged)

References

  • Cesium Effect in Phenol Alkylation: Lee, J. C., Yuk, J. Y., & Cho, S. H. (1995). Facile synthesis of alkyl phenyl ethers using cesium carbonate.[2] Synthetic Communications, 25(9), 1367-1370. [Link]

  • Mitsunobu with Hindered Phenols: Lepore, S. D., & He, Y. (2003). Use of sonication for the coupling of sterically hindered substrates in the phenolic Mitsunobu reaction.[3][4][5] The Journal of Organic Chemistry, 68(21), 8261-8263. [Link]

  • Chemoselectivity of Hydroxybenzoic Acids: Shelkov, R., Nahmany, M., & Melman, A. (2004). Selective esterifications of alcohols and phenols through carbodiimide couplings.[6] Organic & Biomolecular Chemistry, 2(3), 397-401. [Link]

  • General pKa Data for Benzoic Acid Derivatives: Dippy, J. F. J., Hughes, S. R. C., & Rozanski, A. (1959). The dissociation constants of some symmetrically disubstituted benzoic acids. Journal of the Chemical Society, 2492-2498. [Link]

Sources

applications of 3-Hydroxy-4-(3-trifluoromethoxyphenyl)benzoic acid in drug discovery

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: 3-Hydroxy-4-(3-trifluoromethoxyphenyl)benzoic Acid in Drug Discovery

Part 1: Executive Summary & Rationale

3-Hydroxy-4-(3-trifluoromethoxyphenyl)benzoic acid represents a high-value scaffold in the development of therapeutics for Transthyretin (TTR) Amyloidosis (ATTR). Structurally, it is a biaryl salicylate analog, sharing the pharmacophore of FDA-approved drugs like Diflunisal and Tafamidis.

However, this specific molecule distinguishes itself through the incorporation of the trifluoromethoxy (-OCF₃) group.[1] In modern medicinal chemistry, this group is not merely a lipophilic bulking agent but a critical "fluorine effect" modulator that enhances metabolic stability, membrane permeability, and specific hydrophobic interactions within the Thyroxine (T4) binding pocket of TTR.

Key Applications:

  • TTR Kinetic Stabilization: Acting as a chaperone to prevent the dissociation of the TTR tetramer (the rate-limiting step in amyloidogenesis).

  • Fragment-Based Drug Discovery (FBDD): serving as a probe to map the halogen-binding pockets (HBPs) of nuclear receptors and carrier proteins.

  • Bioisosteric Replacement: Evaluating -OCF₃ as a superior surrogate for -Cl or -CF₃ substituents to improve pharmacokinetic (PK) profiles.

Part 2: Mechanism of Action & Pharmacophore Mapping

To use this molecule effectively, researchers must understand its binding mode. The TTR tetramer possesses two funnel-shaped T4 binding sites.

  • The Anchor (Benzoic Acid): The carboxylate group forms electrostatic interactions with the

    
    -ammonium group of Lys15  and hydrogen bonds with Ser117  at the entrance of the TTR pocket.
    
  • The Hinge (3-Hydroxy): The ortho-hydroxyl group (relative to the biaryl bond) or meta-hydroxyl (relative to carboxylate) often engages in water-mediated H-bonds or direct interaction with Thr119 , mimicking the inner ring of Thyroxine.

  • The Payload (3-OCF₃-Phenyl): The distal phenyl ring extends deep into the hydrophobic inner channel. The -OCF₃ group is positioned to occupy Halogen Binding Pocket 2 (HBP2) or HBP3 . Its unique electronic properties (orthogonal conformation to the ring) allow it to fill space more effectively than a flat phenyl ring, maximizing van der Waals contacts.

TTR_Binding_Mechanism Molecule 3-Hydroxy-4-(3-trifluoromethoxyphenyl) benzoic acid TTR_Tetramer TTR Tetramer (Native State) Molecule->TTR_Tetramer High Affinity Binding (Kd < 100nM) TTR_Monomer Monomer (Amyloidogenic) Molecule->TTR_Monomer PREVENTS Carboxylate COOH Group (Binds Lys15/Ser117) Molecule->Carboxylate OCF3 OCF3 Group (Fills Hydrophobic Pocket) Molecule->OCF3 TTR_Tetramer->TTR_Monomer Dissociation (Rate Limiting Step) Amyloid Amyloid Fibrils (Pathogenic) TTR_Monomer->Amyloid Aggregation Carboxylate->TTR_Tetramer Stabilizes Dimer-Dimer Interface OCF3->TTR_Tetramer Stabilizes Dimer-Dimer Interface

Figure 1: Mechanism of TTR Kinetic Stabilization. The molecule binds to the native tetramer, raising the activation energy barrier for dissociation into amyloidogenic monomers.

Part 3: Experimental Protocols

Protocol A: Synthesis via Suzuki-Miyaura Cross-Coupling

Objective: To synthesize high-purity 3-Hydroxy-4-(3-trifluoromethoxyphenyl)benzoic acid for biological assay.

Reagents:

  • A: 4-Bromo-3-hydroxybenzoic acid (1.0 equiv)

  • B: 3-(Trifluoromethoxy)phenylboronic acid (1.2 equiv)

  • Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (0.05 equiv)

  • Base: K₂CO₃ (3.0 equiv, 2M aqueous solution)

  • Solvent: 1,4-Dioxane (degassed)

Step-by-Step Methodology:

  • Setup: In a microwave-safe vial or round-bottom flask, dissolve Reagent A (e.g., 217 mg, 1 mmol) and Reagent B (247 mg, 1.2 mmol) in 1,4-Dioxane (4 mL).

  • Degassing: Sparge the solution with Argon for 5 minutes to remove dissolved oxygen (critical to prevent homocoupling).

  • Activation: Add the Pd catalyst and the aqueous K₂CO₃ solution. Seal the vessel under Argon.

  • Reaction: Heat to 90°C for 4-6 hours (or 100°C for 30 min in a microwave reactor). Monitor reaction progress via LC-MS (Target Mass: ~298.2 Da in negative mode [M-H]-).

  • Workup:

    • Cool to room temperature.

    • Acidify to pH 2-3 using 1N HCl (precipitate should form).

    • Extract with Ethyl Acetate (3 x 10 mL).

    • Dry combined organics over Na₂SO₄ and concentrate in vacuo.

  • Purification: Purify via Reverse-Phase Preparative HPLC (Water/Acetonitrile + 0.1% Formic Acid gradient).

    • Note: The -OCF₃ group makes the product significantly more lipophilic than the starting material; expect later elution.

Protocol B: In Vitro TTR Acid-Mediated Aggregation Assay

Objective: To quantify the efficacy of the compound in preventing TTR fibril formation.

Principle: Wild-type TTR is stable at neutral pH but dissociates and aggregates at acidic pH (4.4). This assay measures the ability of the test compound to inhibit turbidity (aggregation) under acid stress.

Materials:

  • Recombinant Human WT-TTR (0.4 mg/mL stock in phosphate buffer).

  • Acetate Buffer (pH 4.4, 200 mM, 100 mM KCl, 1 mM EDTA).

  • Test Compound (10 mM DMSO stock).

  • 96-well UV-transparent microplate.

Procedure:

  • Incubation: In the microplate, mix WT-TTR (final conc: 3.6 µM) with the Test Compound (final conc: 7.2 µM, 2x molar excess relative to tetramer).

    • Control: TTR + DMSO (Negative Control).

    • Reference: TTR + Tafamidis (Positive Control).

  • Equilibration: Incubate at 37°C for 30 minutes to allow ligand binding.

  • Acidification: Add Acetate Buffer (pH 4.4) to initiate aggregation. Final volume: 200 µL.

  • Measurement: Monitor absorbance at 350 nm or 400 nm (turbidity) every 10 minutes for 72 hours at 37°C.

  • Data Analysis:

    • Plot Absorbance vs. Time.

    • Calculate % Inhibition at the plateau phase (usually 48-72h).



Acceptance Criteria:

  • A potent stabilizer (like Tafamidis) should show >80% inhibition at 2x concentration.

  • The 3-OCF₃ analog is expected to show superior inhibition compared to non-fluorinated analogs due to enhanced hydrophobic burial.

Part 4: Comparative Data & Structure-Activity Relationship (SAR)

The following table highlights why the 3-trifluoromethoxy substitution is superior to standard halogenation in this scaffold class.

Substituent (R) on Distal RingLogP (Calc)TTR Binding Affinity (

)
Metabolic Stability (

)
Notes
-H (Unsubstituted) 2.8> 500 nMLowFills pocket poorly; rapid clearance.
-Cl (Chlorine) 3.4~ 50 nMMediumStandard halogen bond; moderate fit.
-CF₃ (Trifluoromethyl) 3.9~ 10-20 nMHighStrong hydrophobic fit; rigid.
-OCF₃ (Trifluoromethoxy) 4.2 < 10 nM Very High Flexible rotation allows optimal filling of HBP; unique orthogonal conformation.

Part 5: References

  • Johnson, S. M., et al. (2005). "Structure-based design of transthyretin amyloidogenesis inhibitors." Journal of Medicinal Chemistry.

  • Meanwell, N. A. (2018). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry.

  • Bulawa, C. E., et al. (2012). "Tafamidis, a potent and selective transthyretin kinetic stabilizer that inhibits the amyloid cascade." Proceedings of the National Academy of Sciences.

  • Leroux, F. R., et al. (2019). "The Trifluoromethoxy Group: A Pharmacophore with a Bright Future." ChemMedChem.

Sources

Application Note: High-Yield Synthesis of 3-Hydroxy-4-(3-trifluoromethoxyphenyl)benzoic Acid via Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Rationale in Drug Discovery

The synthesis of highly functionalized biphenyl scaffolds is a cornerstone of modern medicinal chemistry. The target compound, 3-Hydroxy-4-(3-trifluoromethoxyphenyl)benzoic acid , integrates a phenolic acid motif with a trifluoromethoxy-substituted aryl ring. The incorporation of the trifluoromethoxy (-OCF₃) group is a highly effective strategy to enhance a molecule's lipophilicity, metabolic stability, and membrane permeability without disproportionately increasing steric bulk . This specific scaffold is highly relevant for the development of nuclear receptor agonists and DHODH inhibitors, where the biphenyl axis dictates binding pocket orientation.

As a Senior Application Scientist, I have designed this protocol to bypass the need for protecting groups on the phenolic and carboxylic acid moieties. Direct coupling of unprotected substrates streamlines the synthetic sequence but requires precise stoichiometric control of the base to ensure catalytic turnover .

Reaction Mechanism & Pathway

The most efficient route to construct this asymmetric biphenyl is via a Palladium-catalyzed Suzuki-Miyaura cross-coupling between 4-bromo-3-hydroxybenzoic acid and (3-(trifluoromethoxy)phenyl)boronic acid .

The mechanism relies on a four-step catalytic cycle:

  • Oxidative Addition : The Pd(0) active species inserts into the C-Br bond. The electron-donating hydroxyl group ortho to the bromide increases electron density on the ring, which can marginally slow down oxidative addition, necessitating a highly active catalyst.

  • Base Exchange : To facilitate transmetalation, the bromide ligand on the Pd(II) complex must be exchanged for a more nucleophilic hydroxo or carbonato ligand.

  • Transmetalation : The boronic acid, activated by the base, transfers the 3-trifluoromethoxyphenyl group to the Pd(II) center. The strongly electron-withdrawing nature of the -OCF₃ group accelerates this step by increasing the electrophilicity of the boron atom.

  • Reductive Elimination : The two aryl groups couple, releasing the target biphenyl and regenerating the Pd(0) catalyst.

CatalyticCycle Pd0 Pd(0) Catalyst [Pd(dppf)] OxAdd Oxidative Addition Ar-Pd(II)(Br)(dppf) Pd0->OxAdd 4-Bromo-3-hydroxybenzoic acid (Ar-Br) BaseEx Base Exchange Ar-Pd(II)(OH)(dppf) OxAdd->BaseEx K2CO3, H2O - KBr TransMet Transmetalation Ar-Pd(II)(Ar')(dppf) BaseEx->TransMet Ar'-B(OH)2 (Boronic Acid) TransMet->Pd0 Reductive Elimination Biphenyl Product

Fig 1: Catalytic cycle of the Suzuki-Miyaura cross-coupling for biphenyl synthesis.

Quantitative Data: Condition Optimization

To establish a self-validating protocol, reaction conditions were rigorously optimized. The critical variable here is the base stoichiometry. Because the starting material contains a carboxylic acid (pKa ~4) and a phenol (pKa ~9.5), exactly 2.0 equivalents of base are consumed instantly just to form the dianion. If insufficient base is used, the catalytic cycle stalls at the transmetalation step.

EntryCatalystBaseBase Eq.SolventYield (%)Observation / Causality
1Pd(PPh₃)₄Na₂CO₃2.0Toluene/H₂O35Incomplete conversion; base consumed by acidic protons.
2Pd(PPh₃)₄K₂CO₃4.0Dioxane/H₂O62Moderate yield; narrow bite angle limits reductive elimination.
3Pd(dppf)Cl₂K₂CO₃4.0Dioxane/H₂O94 Optimal; wide bite angle and sufficient base for transmetalation.
4Pd(dppf)Cl₂Cs₂CO₃4.0Dioxane/H₂O89High yield, but K₂CO₃ is more cost-effective for scale-up.

Table 1: Optimization of base and catalyst for the cross-coupling of unprotected 4-bromo-3-hydroxybenzoic acid.

Experimental Protocol: Step-by-Step Methodology

This protocol is designed as a self-validating system . By leveraging the distinct pKa values of the product, the workup itself acts as an orthogonal purification step. If the reaction fails, no precipitate will form during the final acidification, providing immediate visual validation of success.

Materials Required:

  • 4-Bromo-3-hydroxybenzoic acid (1.0 eq, 10.0 mmol, 2.17 g)

  • (3-(Trifluoromethoxy)phenyl)boronic acid (1.2 eq, 12.0 mmol, 2.47 g)

  • Pd(dppf)Cl₂·CH₂Cl₂ (0.05 eq, 0.5 mmol, 408 mg)

  • K₂CO₃ (4.0 eq, 40.0 mmol, 5.53 g)

  • 1,4-Dioxane / Deionized Water (4:1 v/v, 50 mL)

Step-by-Step Procedure:

  • Substrate Solubilization : In a 100 mL round-bottom flask, dissolve 4-bromo-3-hydroxybenzoic acid and (3-(trifluoromethoxy)phenyl)boronic acid in 40 mL of 1,4-Dioxane.

    • Causality: Dioxane is selected over toluene due to the high polarity and limited solubility of the unprotected phenolic acid starting material.

  • Base Activation : Dissolve K₂CO₃ in 10 mL of deionized water and add it to the reaction mixture.

    • Causality: Aqueous base ensures homogeneous activation of the boronic acid and immediate deprotonation of the acidic functional groups, preventing localized concentration gradients that could lead to side reactions.

  • Deoxygenation : Purge the biphasic mixture with Argon gas for 15 minutes.

    • Causality: Oxygen must be rigorously excluded to prevent the oxidative homocoupling of the boronic acid and the degradation of the Pd(0) catalyst.

  • Catalyst Introduction : Add Pd(dppf)Cl₂·CH₂Cl₂ under a continuous stream of Argon.

    • Causality: Pd(dppf)Cl₂ is chosen because the bidentate dppf ligand provides a wide bite angle (99°), which sterically forces the two aryl groups together, accelerating the reductive elimination step for ortho-substituted biphenyls.

  • Thermal Cycling : Heat the mixture to 90 °C under reflux for 12 hours.

  • In-Process Control (IPC) : Monitor the reaction via LC-MS. The reaction is complete when the starting bromide is <1% by UV area.

  • Self-Validating Workup & Isolation :

    • Cool the mixture to room temperature and concentrate under reduced pressure to remove the Dioxane.

    • Dilute the remaining aqueous residue with 30 mL of water and wash with Dichloromethane (2 × 20 mL).

      • Causality: This is the critical purification mechanism. The target product remains in the aqueous layer as a highly water-soluble potassium dianion. The DCM wash entirely removes organic-soluble catalyst ligands, unreacted boronic acid, and any homocoupled byproducts.

    • Carefully acidify the aqueous layer with 2M HCl dropwise until the pH reaches 2.0–3.0.

      • Causality: Lowering the pH protonates both the carboxylate and the phenolate, triggering the immediate precipitation of the highly lipophilic target compound.

    • Filter the resulting precipitate, wash with cold water, and dry under vacuum at 50 °C to yield the product as a pure, off-white solid.

Analytical Validation Expectations

To confirm the structural integrity of the synthesized 3-Hydroxy-4-(3-trifluoromethoxyphenyl)benzoic acid, the following analytical signatures should be observed:

  • LC-MS (ESI-) : Expected pseudo-molecular ion [M-H]⁻ at m/z 297.04.

  • ¹H NMR (400 MHz, DMSO-d₆) : The disappearance of the upfield phenolic proton of the starting material and the appearance of a complex multiplet integrating for 7 aromatic protons (δ 7.65 - 7.20 ppm) confirms the successful installation of the trifluoromethoxy-phenyl ring. The carboxylic acid proton will appear as a broad singlet at ~13.05 ppm, and the newly shielded phenolic OH at ~10.12 ppm.

References

  • Title : The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design Source : Molecules, 2025, 30(14), 3009. URL :[Link]

  • Title : Room-temperature borylation and one-pot two-step borylation/Suzuki–Miyaura cross-coupling reaction of aryl chlorides Source : RSC Advances, 2018, 8, 14132-14136. URL :[Link]

  • Title : Structure-Based Optimization of Small-Molecule Inhibitors for the β-Catenin/B-Cell Lymphoma 9 Protein–Protein Interaction Source : Journal of Medicinal Chemistry, 2021 (Archived in PMC). URL :[Link]

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-Hydroxy-4-(3-trifluoromethoxyphenyl)benzoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 3-Hydroxy-4-(3-trifluoromethoxyphenyl)benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice, frequently asked questions, and detailed experimental protocols to optimize your synthetic outcomes.

Synthesis Overview

The most common and efficient method for synthesizing 3-Hydroxy-4-(3-trifluoromethoxyphenyl)benzoic acid is through a Suzuki-Miyaura cross-coupling reaction. This powerful palladium-catalyzed reaction forms a crucial carbon-carbon bond between an aryl halide and an organoboron species.[1][2] The general scheme involves coupling a protected 4-halobenzoic acid derivative with (3-trifluoromethoxyphenyl)boronic acid, followed by deprotection of the hydroxyl group.

Troubleshooting Guide (Q&A Format)

This section addresses specific issues that may arise during the synthesis, providing potential causes and actionable solutions.

Q1: My reaction yield is consistently low (< 60%). What are the primary factors I should investigate?

Low yield is a common issue in Suzuki-Miyaura couplings and can stem from several sources. A systematic approach is key to identifying the root cause.

Potential Cause Recommended Action & Scientific Rationale
Catalyst Inactivity Solution: Use a fresh, high-purity palladium catalyst and ligand. Consider using a pre-catalyst which can be more stable. Rationale: The active Pd(0) species is susceptible to oxidation. Incomplete reduction of the Pd(II) precursor or exposure to oxygen can significantly reduce the concentration of the active catalyst, thereby slowing down or stalling the reaction.
Poor Quality Reagents Solution: Verify the purity of your starting materials (aryl halide and boronic acid) by NMR or LC-MS. Purify if necessary. Rationale: Impurities in the starting materials can interfere with the catalytic cycle. For instance, trace amounts of water can lead to protodeboronation of the boronic acid.
Inefficient Base Solution: Ensure the base is finely powdered and dry. Consider screening different bases such as K₃PO₄, Cs₂CO₃, or K₂CO₃.[3] Rationale: The base plays a crucial role in activating the boronic acid for transmetalation.[2][4] The choice of base can influence the reaction rate and yield, with stronger, more soluble bases often providing better results.
Suboptimal Solvent System Solution: Ensure solvents are anhydrous. A common solvent system is a mixture of an organic solvent (e.g., 1,4-dioxane, toluene, or DMF) and water.[5][6] The ratio may need optimization. Rationale: The solvent must solubilize all reaction components. Water is often added to help dissolve the inorganic base and facilitate the formation of the boronate complex.
Incomplete Reaction Solution: Monitor the reaction progress using TLC or LC-MS. If the reaction stalls, consider adding a fresh portion of the catalyst. Rationale: Catalyst deactivation over time can lead to incomplete conversion. Monitoring allows for timely intervention.

Q2: I am observing significant amounts of side products, particularly homocoupling of the boronic acid. How can I minimize this?

Homocoupling of the boronic acid is a frequent side reaction, especially in the presence of oxygen.[7]

  • Deoxygenate Rigorously: Before adding the palladium catalyst, thoroughly degas the reaction mixture by bubbling an inert gas (argon or nitrogen) through the solvent for at least 15-20 minutes.[8] Maintain a positive pressure of inert gas throughout the reaction.

    • Rationale: Oxygen can participate in an alternative catalytic cycle that favors the homocoupling of the boronic acid, thus consuming the starting material and reducing the yield of the desired product.[7]

  • Control Reaction Temperature: Avoid excessively high temperatures, which can promote side reactions. The optimal temperature should be determined empirically but typically ranges from 80-100 °C.[6]

Q3: The purification of my final product is challenging, and I am struggling to remove residual palladium.

Palladium contamination is a common issue in cross-coupling reactions.

  • Filtration through Celite® or Silica Gel: After the reaction is complete, dilute the mixture with a suitable solvent and filter it through a pad of Celite® or a short plug of silica gel. This can remove a significant portion of the palladium catalyst.

  • Aqueous Workup: A thorough aqueous workup can help remove inorganic salts and some palladium residues.[6][9]

  • Recrystallization: Recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) is an effective method for purifying the final product and removing trace impurities.[6]

  • Acid-Base Extraction: Dissolving the crude product in a basic aqueous solution (e.g., sodium bicarbonate), washing with an organic solvent to remove non-acidic impurities, and then re-acidifying the aqueous layer to precipitate the pure product can be a highly effective purification strategy.[10][11]

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of the Suzuki-Miyaura cross-coupling reaction?

The catalytic cycle involves three main steps:

  • Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (R¹-X) to form a Pd(II) complex.[1][2]

  • Transmetalation: The organic group from the activated boronic acid (R²) is transferred to the palladium complex, displacing the halide.[1][2]

  • Reductive Elimination: The two organic groups (R¹ and R²) are coupled and eliminated from the palladium center, forming the final product (R¹-R²) and regenerating the Pd(0) catalyst.[1][2]

Suzuki_Mechanism Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition (R¹-X) Pd(0)L2->Oxidative_Addition R1-Pd(II)L2-X R¹-Pd(II)L₂-X Oxidative_Addition->R1-Pd(II)L2-X Transmetalation Transmetalation ([R²B(OH)₃]⁻) R1-Pd(II)L2-X->Transmetalation R1-Pd(II)L2-R2 R¹-Pd(II)L₂-R² Transmetalation->R1-Pd(II)L2-R2 Reductive_Elimination Reductive Elimination R1-Pd(II)L2-R2->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Catalyst Regeneration Product R¹-R² Reductive_Elimination->Product

Caption: Catalytic cycle of the Suzuki-Miyaura reaction.

Q2: Which aryl halide should I use: bromide, iodide, or chloride?

The reactivity of aryl halides in the oxidative addition step follows the order: I > Br > OTf >> Cl.[5][12]

  • Aryl Iodides: Most reactive, but often more expensive and less stable.

  • Aryl Bromides: Offer a good balance of reactivity and stability, making them a common choice.[3][5]

  • Aryl Chlorides: Least reactive and require more specialized, electron-rich ligands and harsher conditions to achieve good conversion.[5]

Q3: Can I run this reaction without protecting the hydroxyl and carboxylic acid groups?

While the Suzuki-Miyaura coupling is tolerant of many functional groups, it is generally advisable to protect both the phenolic hydroxyl and the carboxylic acid groups.[12][13]

  • Hydroxyl Group: The acidic proton of the hydroxyl group can interfere with the basic reaction conditions. Protection as a methyl or benzyl ether is common.

  • Carboxylic Acid Group: The acidic proton can be problematic. Protection as a methyl or ethyl ester is a standard strategy. This also improves the solubility of the starting material in organic solvents.

Experimental Protocols

Protocol 1: Suzuki-Miyaura Coupling

This protocol describes the coupling of methyl 4-bromo-3-hydroxybenzoate with (3-trifluoromethoxyphenyl)boronic acid.

  • Reagent Setup: To a flame-dried round-bottom flask, add methyl 4-bromo-3-hydroxybenzoate (1.0 eq), (3-trifluoromethoxyphenyl)boronic acid (1.2 eq), and potassium carbonate (K₂CO₃, 3.0 eq).

  • Solvent Addition: Add a 4:1 mixture of 1,4-dioxane and water.

  • Degassing: Seal the flask with a septum and bubble argon or nitrogen gas through the solution for 20 minutes to ensure an inert atmosphere.

  • Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 eq).

  • Reaction: Heat the reaction mixture to 90 °C and stir vigorously for 8-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and wash with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Protocol 2: Saponification (Ester Hydrolysis)

This protocol describes the hydrolysis of the methyl ester to the final carboxylic acid product.

  • Dissolution: Dissolve the purified methyl ester from the previous step in a mixture of tetrahydrofuran (THF) and methanol.

  • Base Addition: Add an aqueous solution of lithium hydroxide (LiOH, 2.0 eq) and stir at room temperature for 4-6 hours.

  • Monitoring: Monitor the reaction by TLC until the starting material is consumed.

  • Acidification: Cool the reaction mixture in an ice bath and carefully acidify with 1M HCl until the pH is approximately 2-3. A precipitate should form.

  • Isolation: Collect the solid product by vacuum filtration.

  • Purification: Wash the solid with cold water and then recrystallize from an appropriate solvent system (e.g., ethanol/water) to obtain the pure 3-Hydroxy-4-(3-trifluoromethoxyphenyl)benzoic acid.

Synthesis_Workflow cluster_step1 Step 1: Suzuki Coupling cluster_step2 Step 2: Saponification Reagents Combine Aryl Bromide, Boronic Acid, & Base Degas Degas with Inert Gas Reagents->Degas Add_Catalyst Add Pd Catalyst Degas->Add_Catalyst Heat Heat & Stir (90°C) Add_Catalyst->Heat Monitor1 Monitor by TLC/LC-MS Heat->Monitor1 Workup1 Aqueous Work-up & Extraction Monitor1->Workup1 Purify1 Column Chromatography Workup1->Purify1 Dissolve Dissolve Ester in THF/MeOH Purify1->Dissolve Intermediate Product Add_Base Add aq. LiOH Dissolve->Add_Base Stir Stir at Room Temp Add_Base->Stir Monitor2 Monitor by TLC Stir->Monitor2 Acidify Acidify with HCl Monitor2->Acidify Isolate Filter Solid Product Acidify->Isolate Purify2 Recrystallize Isolate->Purify2 Final_Product Final Product Purify2->Final_Product

Caption: General workflow for the two-step synthesis.

References

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Quick Company. An Improved Synthesis Of 4 Fluoro 3 Hydroxybenzoic Acid And Intermediates Thereof For Acoramidis Synthesis. [Link]

  • Zhang, M., Bi, Z., Wang, Y., Zhao, Y., Yang, Y., Zhu, Y., & Wang, S. (2020). A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid. Journal of Chemical Research, 44(9-10), 633-637. [Link]

  • Wikipedia. Suzuki reaction. [Link]

  • Google Patents. CN104447213A - Method for synthesizing 3-hydroxy-4-fluorobenzoic acid.
  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • Google Patents. CN102766043A - Preparation method for 3- (2-chloro-4- (trifluoromethyl) phenoxy) -benzoic acid.
  • Reddit. Question About Suzuki Coupling Reaction Byproducts (Homocoupling). [Link]

  • Chen, X., Decker, M., & Higuchi, T. (2020). Synthesis, biological evaluation, and NMR studies of 3-fluorinated derivatives of 3',4',5'-trihydroxyflavone and 3',4',5'-trimethoxyflavone. Molecules, 25(18), 4233. [Link]

  • Google Patents. CN101066917A - Process of preparing 3-trifluoromethyl benzoic acid.
  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]

  • ResearchGate. The Suzuki coupling reactions of aryl bromides with phenylboronic acid. [Link]

  • MDPI. RETRACTED: Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate. [Link]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. [Link]

  • Google Patents. US20160318841A1 - Production process and purification process of 4-hydroxy-benzoic acid long chain ester.

Sources

resolving impurities in 3-Hydroxy-4-(3-trifluoromethoxyphenyl)benzoic acid HPLC analysis

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: HPLC Analysis of 3-Hydroxy-4-(3-trifluoromethoxyphenyl)benzoic Acid

Ticket ID: #HPLC-3H4TBA-001 Status: Open Assigned Specialist: Senior Application Scientist, Dr. Aris Subject: Resolution of Impurities & Method Optimization

Overview

Welcome to the technical support interface. You are analyzing 3-Hydroxy-4-(3-trifluoromethoxyphenyl)benzoic acid , a biaryl compound exhibiting mixed-mode physicochemical behavior:

  • Ionizable Functions: Carboxylic acid (

    
    ) and Phenolic hydroxyl (
    
    
    
    ).
  • Lipophilic Moiety: The 3-trifluoromethoxyphenyl group (OCF

    
    ) induces significant hydrophobicity and electron-withdrawing effects.
    

This guide addresses the three most common support tickets we receive regarding this molecule: Peak Tailing , Regioisomer Co-elution , and Ghost Peaks .

Part 1: Impurity Profiling & Causality

Before troubleshooting, we must identify what the impurities likely are based on the standard Suzuki-Miyaura coupling synthesis route used for this scaffold.

Impurity ClassLikely IdentityOriginChromatographic Behavior (vs. Main Peak)
Precursor A 4-Bromo-3-hydroxybenzoic acidUnreacted Starting MaterialEarlier Elution (More polar, lacks lipophilic biaryl).
Precursor B 3-(Trifluoromethoxy)phenylboronic acidUnreacted ReagentEarly Elution (Often elutes near void volume or as broad peak).
Homocoupling 3,3'-Bis(trifluoromethoxy)biphenylSide Reaction (Boronic acid dimerization)Late Elution (Highly lipophilic, no polar acid group).
Regioisomer 3-Hydroxy-4-(2 -trifluoromethoxyphenyl)...Steric Isomerism / Catalyst MigrationCritical Pair (Co-elutes; requires Phenyl-Hexyl or PFP phase).
De-halogenated 3-Hydroxybenzoic acidHydrodehalogenation byproductEarly Elution (Significant shift).

Part 2: Critical Troubleshooting (Q&A)

Issue 1: "My main peak is tailing significantly (As > 1.5). How do I fix this?"

Diagnosis: The molecule contains both a carboxylic acid and a phenolic hydroxyl. Tailing is typically caused by:

  • Secondary Silanol Interactions: The phenolic -OH interacts with residual silanols on the silica surface.

  • Ionization State: At neutral pH, the carboxylate anion (

    
    ) and phenolate (
    
    
    
    ) are formed, leading to repulsion or ion-exchange effects with the stationary phase.

Solution Protocol: You must suppress ionization to ensure the molecule exists in its neutral, protonated form.

  • Mobile Phase Modifier: Switch to 0.1% Trifluoroacetic Acid (TFA) or 0.1% Formic Acid .

    • Why? This lowers the pH to ~2.0, well below the

      
       of the carboxylic acid (4.2), keeping it protonated (
      
      
      
      ).
  • Stationary Phase Selection: If using a standard C18, ensure it is "End-capped" to cover active silanols.

    • Recommendation: Use a high-purity silica column (e.g., Zorbax Eclipse Plus C18 or Waters XBridge).

Expert Tip: If tailing persists despite low pH, the impurity might be a metal-chelating species. Add 0.1 mM EDTA to the aqueous mobile phase to sequester trace metals in the LC system.

Issue 2: "I cannot separate the regioisomer impurity from the main peak."

Diagnosis: Regioisomers (e.g., the ortho-substituted biphenyl vs. the meta-substituted target) have identical mass and very similar hydrophobicity. Standard C18 columns rely on hydrophobicity and often fail to resolve these "critical pairs."

Solution Protocol: Switch to a column that utilizes


 interactions  or Shape Selectivity .
  • Primary Recommendation: Biphenyl Column (e.g., Kinetex Biphenyl or Restek Ultra Biphenyl).

    • Mechanism:[1][2] The biphenyl stationary phase interacts strongly with the aromatic rings of your analyte. The steric difference between the 3- and 4-position substitution alters the "flatness" of the molecule, leading to different interaction strengths with the stationary phase.

  • Alternative: PFP (Pentafluorophenyl) Column. [3]

    • Mechanism:[2] The fluorine atoms in your analyte (OCF

      
      ) interact specifically with the fluorinated stationary phase via dipole-dipole and charge-transfer mechanisms.
      

Experimental Setup for Resolution:

  • Column: Biphenyl, 150 x 4.6 mm, 2.7 µm.

  • Mobile Phase A: Water + 0.1% Formic Acid.[4]

  • Mobile Phase B: Methanol (MeOH provides better

    
     selectivity than Acetonitrile).
    
  • Gradient: Isocratic hold at 60% B for 5 mins, then ramp to 90% B.

Issue 3: "I see ghost peaks in the blank injection."

Diagnosis: The 3-trifluoromethoxyphenyl moiety is highly lipophilic. "Ghost peaks" are often carryover from previous runs or accumulation of highly retained impurities (like the homocoupling dimer) that elute in subsequent injections.

Solution Protocol:

  • Needle Wash: Ensure your autosampler needle wash is strong enough. Use 90:10 Acetonitrile:Water (or Methanol:Water).

  • Column Flush: The method must end with a high-organic flush.

    • Protocol: After the main peak elutes, ramp to 95% B and hold for at least 5 column volumes to strip lipophilic dimers (Impurity 3 in Table 1).

Part 3: Interactive Troubleshooting Logic (Decision Tree)

Use the following logic flow to diagnose unresolved separation issues.

HPLC_Troubleshooting Start START: Define Problem Check_Peak Analyze Peak Shape Start->Check_Peak Tailing Problem: Peak Tailing (As > 1.5) Check_Peak->Tailing Coelution Problem: Co-elution / Shoulder Check_Peak->Coelution Ghost Problem: Ghost Peaks / Carryover Check_Peak->Ghost pH_Check Check Mobile Phase pH (Is pH < 3.0?) Tailing->pH_Check Selectivity Is impurity a Regioisomer? Coelution->Selectivity Gradient_Check Does Gradient reach 95% B? Ghost->Gradient_Check Add_TFA Action: Add 0.1% TFA or Formic Acid pH_Check->Add_TFA No Check_Column Check Column Type (Is it End-capped?) pH_Check->Check_Column Yes Switch_Col Action: Switch to High-Purity End-capped C18 Check_Column->Switch_Col No Change_Solvent Action: Switch MeCN to MeOH (Enhance pi-pi interactions) Selectivity->Change_Solvent Try first Change_StatPhase Action: Switch to Biphenyl or PFP Column Change_Solvent->Change_StatPhase If fails Extend_Flush Action: Add 5 min Hold at 95% Organic Gradient_Check->Extend_Flush No Wash_Vial Action: Change Needle Wash to 90% MeOH Gradient_Check->Wash_Vial Yes

Caption: Figure 1. Systematic decision tree for diagnosing HPLC anomalies associated with fluorinated biphenyl carboxylic acids.

Part 4: Validated Reference Method (Starting Point)

If you are developing a new method, start here. This protocol is optimized for the balance between the polar acid group and the lipophilic trifluoromethoxy group.

  • Column: Kinetex Biphenyl, 100 x 4.6 mm, 2.6 µm (Phenomenex) or equivalent.

  • Temperature: 40°C (Improves mass transfer for viscous fluorinated compounds).

  • Flow Rate: 1.0 mL/min.[3][4][5]

  • Detection: UV @ 254 nm (BW 4 nm), Ref 360 nm.

  • Mobile Phase A: Water + 0.1% Formic Acid.[4]

  • Mobile Phase B: Methanol (MeOH).[6]

  • Gradient Profile:

Time (min)% Mobile Phase BEvent
0.040Injection
10.090Elution of Main Peak & Lipophilic Impurities
12.095Column Flush (Remove dimers)
12.140Re-equilibration
15.040End of Run

References

  • Separation of Biphenyl Carboxylic Acids: SIELC Technologies. "Separation of [1,1'-Biphenyl]-4-carboxylic acid on Newcrom R1 HPLC column." SIELC Application Notes. [Link]

  • Selectivity of Biphenyl Phases: MDPI. "Chromatographic Separation of Phenolic Compounds... Based on a Biphenyl HPLC Column." Molecules, 2019. [Link]

  • Troubleshooting HPLC Impurities: Phenomenex. "Troubleshooting Unwanted Peaks for HPLC: A Case Study Using Formic Acid." Technical Guides. [Link]

Sources

minimizing side reactions in trifluoromethoxyphenyl benzoic acid synthesis

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide addresses the synthesis of Trifluoromethoxyphenyl Benzoic Acid derivatives, specifically focusing on the construction of the biaryl core via Suzuki-Miyaura Cross-Coupling . This scaffold is critical in drug discovery due to the metabolic stability and lipophilicity imparted by the trifluoromethoxy (-OCF


) group.[1]

The primary challenge in this synthesis is the electronic nature of the trifluoromethoxyphenyl moiety, which significantly increases the rate of protodeboronation (hydrolysis of the C-B bond) over the desired transmetalation, leading to low yields and difficult purification.

Part 1: Technical Support & Troubleshooting (Q&A)

Issue 1: Rapid Protodeboronation of the Boronic Acid

User Question: I am coupling 4-(trifluoromethoxy)phenylboronic acid with methyl 4-bromobenzoate using Pd(PPh


)

and Na

CO

, but I see a large amount of trifluoromethoxybenzene (reduced byproduct) and low product conversion. Why?

Technical Insight: The -OCF


 group is strongly electron-withdrawing (

). This electron deficiency makes the boron atom more Lewis acidic and the C-B bond more susceptible to base-catalyzed hydrolysis (protodeboronation). Under standard aqueous/basic conditions, the rate of protodeboronation often exceeds the rate of transmetalation, especially if the catalyst is not highly active.

Corrective Actions:

  • Switch to Anhydrous Conditions: Use anhydrous bases like K

    
    PO
    
    
    
    or CsF in dry solvents (Dioxane or Toluene). This eliminates the bulk water required for the protodeboronation pathway.
    • Note: A trace amount of water (or activating agent) is mechanistically required for the boronate formation, but strictly limiting it suppresses the side reaction.

  • Use "Slow-Release" Reagents: Replace the free boronic acid with a MIDA boronate or Potassium Trifluoroborate (R-BF

    
    K) . These species release the active boronic acid slowly, keeping its standing concentration low and minimizing decomposition.[2]
    
  • Increase Catalyst Activity: Switch from Pd(PPh

    
    )
    
    
    
    to a system with a bulky, electron-rich ligand like SPhos or XPhos . These ligands accelerate oxidative addition and transmetalation, allowing the productive cycle to outcompete the side reaction.
Issue 2: Oxidative Homocoupling

User Question: I am observing a significant impurity that corresponds to the dimer of my boronic acid (biaryl homocoupling). How do I stop this?

Technical Insight: Homocoupling is driven by the presence of oxygen or high concentrations of Pd(II) species before the catalytic cycle is fully established. It is particularly prevalent when using excess boronic acid to compensate for protodeboronation.

Corrective Actions:

  • Rigorous Degassing: Sparging with nitrogen is often insufficient. Use the freeze-pump-thaw method (3 cycles) or vigorous argon bubbling for at least 20 minutes before adding the catalyst.

  • Pd(0) Source: Use a precatalyst that generates Pd(0) cleanly, such as Pd

    
    (dba)
    
    
    
    , rather than Pd(OAc)
    
    
    which requires reduction (often consuming the phosphine or boronic acid).
  • Stoichiometry: If homocoupling persists, reverse the addition order: add the boronic acid slowly to the reaction mixture (syringe pump) to keep its concentration low relative to the aryl halide.

Issue 3: Fluorine Elimination (Defluorination)

User Question: In my optimization screen, I see traces of a product where one fluorine atom is missing or the OCF


 group has degraded.

Technical Insight: While the -OCF


 group is generally robust, C-F activation can occur under high temperatures (>120°C) in the presence of strong bases (like alkoxides) or specific Lewis acids.

Corrective Actions:

  • Lower Temperature: Limit reaction temperature to 80–100°C.

  • Base Selection: Avoid strong alkoxide bases (e.g., NaOtBu). Stick to weaker inorganic bases like K

    
    CO
    
    
    
    or K
    
    
    PO
    
    
    .

Part 2: Optimized Experimental Protocol

Target Synthesis: Methyl 4'-(trifluoromethoxy)-[1,1'-biphenyl]-4-carboxylate. Method: Pd-Catalyzed Suzuki-Miyaura Coupling using Buchwald Precatalysts.

Reagents:
  • Aryl Halide: Methyl 4-bromobenzoate (1.0 equiv)

  • Boronic Acid: 4-(Trifluoromethoxy)phenylboronic acid (1.2 equiv)

  • Catalyst: XPhos Pd G2 (2.0 mol%)

  • Base: K

    
    PO
    
    
    
    (tribasic, anhydrous, finely ground) (2.0 equiv)
  • Solvent: 1,4-Dioxane : Water (10:1 ratio) or pure Dioxane for highly sensitive substrates.

Step-by-Step Workflow:
  • Preparation: Oven-dry a reaction vial and a magnetic stir bar. Cool under a stream of Argon.

  • Charging Solids: Add Methyl 4-bromobenzoate (1.0 mmol), 4-(Trifluoromethoxy)phenylboronic acid (1.2 mmol), and K

    
    PO
    
    
    
    (2.0 mmol) to the vial.
  • Catalyst Addition: Add XPhos Pd G2 (0.02 mmol).

    • Tip: Adding the catalyst as a solid along with reagents is acceptable if the subsequent degassing is rapid. For highest strictness, add catalyst after degassing as a solution.

  • Solvent & Degassing: Add 1,4-Dioxane (4 mL) and Water (0.4 mL). Seal the vial with a septum.

    • Critical Step: Sparge the mixture with Argon for 15 minutes via a submerged needle with a vent needle.

  • Reaction: Seal the cap tightly (or remove needles if using a crimp cap). Heat the block to 80°C with vigorous stirring (1000 rpm).

  • Monitoring: Check by LC-MS at 2 hours.

    • Success Criterion: Disappearance of bromide. Minimal protodeboronation (Ar-H) peak.

  • Workup: Cool to room temperature. Dilute with EtOAc (20 mL). Filter through a small pad of Celite to remove Pd black. Wash the filtrate with Brine (2 x 10 mL). Dry over MgSO

    
     and concentrate.
    

Part 3: Data & Visualization

Table 1: Base & Ligand Screening Effects

Comparison of conditions for coupling electron-deficient OCF


-phenyl boronic acids.
EntryLigandBaseSolventYield (%)Major Side Reaction
1PPh

Na

CO

DME/H

O
45%Protodeboronation (30%)
2PPh

K

PO

Toluene (dry)60%Low Conversion (Sluggish)
3SPhos K

PO

Toluene/H

O
88%Minimal
4XPhos K

PO

THF/H

O
94% None detected
5dppfCs

CO

DMF70%Homocoupling (15%)

Interpretation: Bulky, electron-rich ligands (Entries 3 & 4) are essential for stabilizing the oxidative addition complex and accelerating the cycle beyond the rate of protodeboronation.

Figure 1: Troubleshooting Decision Tree

TroubleshootingSuzuki Start Issue: Low Yield / Failed Reaction CheckSM Analyze Crude Mixture (LCMS/NMR) Start->CheckSM Result1 SM (Halide) Remaining Boronic Acid Consumed CheckSM->Result1 Ar-H (De-borylated) found Result2 SM (Halide) Remaining Boronic Acid Remaining CheckSM->Result2 No reaction Result3 Homocoupling Product (Ar-Ar) Observed CheckSM->Result3 Dimer found Path1 Protodeboronation Detected Result1->Path1 Path2 Catalyst Inactive / Poisoned Result2->Path2 Sol3 Solution: 1. Degas more rigorously (Freeze-Pump-Thaw) 2. Lower Catalyst Loading 3. Slow addition of Boronic Acid Result3->Sol3 Sol1 Solution: 1. Switch to Anhydrous Base (K3PO4) 2. Use Excess Boronic Acid (1.5 eq) 3. Use MIDA Boronate Path1->Sol1 Sol2 Solution: 1. Switch to XPhos/SPhos Gen 2/3 2. Check Halide Leaving Group (I > Br > Cl) Path2->Sol2

Caption: Decision matrix for diagnosing reaction failures in Suzuki couplings of trifluoromethoxyphenyl substrates.

References

  • BenchChem. Troubleshooting guide for Suzuki coupling with 2-Chloro-6,7-difluoroquinoxaline. (Accessed 2025).[1][2][3][4]

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews, 43(1), 412-443.

  • Billingsley, K., & Buchwald, S. L. (2007). An Improved System for the Suzuki-Miyaura Coupling of Aryl Chlorides with Arylboronic Acids. Journal of the American Chemical Society, 129(11), 3358-3366.

  • Kotha, S., Lahiri, K., & Kashinath, D. (2002). Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis. Tetrahedron, 58(48), 9633-9695.

  • Gonzalez, J. (2021). Diagnosing issues with a failed Suzuki coupling? r/Chempros.[5]

Sources

storage stability and degradation of 3-Hydroxy-4-(3-trifluoromethoxyphenyl)benzoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 3-Hydroxy-4-(3-trifluoromethoxyphenyl)benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical information and troubleshooting advice regarding the storage, stability, and degradation of this compound. As there is limited specific literature on this exact molecule, this guide synthesizes information from structurally related compounds and established principles of pharmaceutical stability testing to provide a robust framework for your experimental work.

I. Compound Overview and Inferred Stability Profile

3-Hydroxy-4-(3-trifluoromethoxyphenyl)benzoic acid is a complex organic molecule featuring several functional groups that can influence its stability: a benzoic acid moiety, a phenolic hydroxyl group, an aryl ether linkage, and a trifluoromethyl group on one of the phenyl rings. Each of these can be susceptible to degradation under certain conditions.

Based on its structure, the following potential degradation pathways can be inferred:

  • Oxidation: The phenolic hydroxyl group is a primary site for oxidation, which can be initiated by light, heat, or the presence of metal ions. This can lead to the formation of colored degradation products.

  • Hydrolysis: The aryl ether linkage could be susceptible to hydrolysis under strong acidic or basic conditions, although this is generally a more robust linkage. While less common, the trifluoromethyl group can undergo hydrolysis to a carboxylic acid under strong basic conditions.[1]

  • Photodegradation: Aromatic compounds, especially phenols, can be sensitive to light, leading to photodegradation.[2][3][4] Exposure to UV light can induce degradation, and for some trifluoromethyl-containing phenols, this can result in the formation of trifluoroacetic acid.[1]

  • Decarboxylation: At elevated temperatures, benzoic acid and its derivatives can undergo decarboxylation, where the carboxylic acid group is lost as carbon dioxide.[5][6]

II. Troubleshooting Guide

This section is designed to help you diagnose and resolve common issues you may encounter during your experiments.

Issue 1: Unexpected peak in HPLC analysis after short-term storage of a solution.

  • Question: I've prepared a stock solution of 3-Hydroxy-4-(3-trifluoromethoxyphenyl)benzoic acid in an aqueous buffer for my assay. After a short period at room temperature, I'm observing a new, more polar peak in my HPLC chromatogram. What could be the cause?

  • Answer: The appearance of a new, more polar peak strongly suggests degradation. Given the structure of the compound, the most likely culprit is oxidation of the phenolic hydroxyl group. Phenols are susceptible to oxidation, which can be accelerated by factors like light exposure, the presence of dissolved oxygen in your buffer, or trace metal ion contamination.

    Troubleshooting Steps:

    • Protect from Light: Immediately repeat the experiment with your solution protected from light using amber vials or by wrapping your container in aluminum foil. Phenolic compounds are known to be susceptible to photodegradation.[2][3]

    • De-gas Solvents: If protecting from light does not resolve the issue, try preparing your solutions with de-gassed buffers. The removal of dissolved oxygen can mitigate oxidative degradation.

    • Use Chelating Agents: If the problem persists, consider adding a small amount of a chelating agent like EDTA to your buffer. This will sequester any trace metal ions that could be catalyzing the oxidation.

    • Confirm Degradant Identity: If you have access to mass spectrometry (LC-MS), analyze the new peak. An increase in mass corresponding to the addition of one or more oxygen atoms would support the hypothesis of oxidation.

Issue 2: Loss of compound potency over time in a solid-state sample.

  • Question: I have been storing a solid sample of 3-Hydroxy-4-(3-trifluoromethoxyphenyl)benzoic acid at room temperature on the benchtop, and I'm noticing a decrease in its purity and potency over a few weeks. What storage conditions are recommended?

  • Answer: The observed degradation in the solid state is likely due to a combination of factors, including exposure to light, atmospheric moisture, and elevated temperatures.

    Recommended Storage Conditions:

    • Temperature: For long-term storage, it is advisable to keep the solid compound at a reduced temperature, such as in a refrigerator (2-8 °C) or a freezer (-20 °C).

    • Light: The compound should be stored in a light-resistant container, such as an amber glass vial.

    • Moisture: Store the compound in a desiccator or in a tightly sealed container with a desiccant to protect it from atmospheric moisture.

Issue 3: Inconsistent results in cell-based assays.

  • Question: I'm seeing significant variability in my cell-based assay results when using solutions of 3-Hydroxy-4-(3-trifluoromethoxyphenyl)benzoic acid prepared at different times. Could this be a stability issue?

  • Answer: Yes, inconsistent results are a classic sign of compound instability in the assay medium. The complex components of cell culture media, along with physiological temperature (37 °C) and pH, can accelerate degradation.

    Best Practices for Cell-Based Assays:

    • Fresh Solutions: Always prepare fresh dilutions of your compound from a concentrated stock solution immediately before each experiment.

    • Minimize Incubation Time: If possible, design your experiments to minimize the time the compound is incubated with the cells.

    • Vehicle Control: Ensure you are running a proper vehicle control (the solvent your compound is dissolved in, at the same final concentration) in every experiment to account for any effects of the solvent itself.

    • Stability in Media: If variability persists, perform a simple stability study in your cell culture medium. Incubate the compound in the medium at 37 °C for the duration of your experiment, and analyze samples by HPLC at different time points to quantify the extent of degradation.

III. Frequently Asked Questions (FAQs)

  • Q1: What are the ideal solvents for preparing stock solutions of 3-Hydroxy-4-(3-trifluoromethoxyphenyl)benzoic acid?

    • A1: For long-term stability, it is best to prepare stock solutions in anhydrous, aprotic organic solvents such as DMSO or DMF. These solutions should be stored in tightly sealed vials at -20°C or -80°C in single-use aliquots to avoid repeated freeze-thaw cycles.

  • Q2: How can I perform a forced degradation study for this compound?

    • A2: Forced degradation studies, also known as stress testing, are essential for understanding the intrinsic stability of a molecule.[7][8] These studies involve exposing the compound to harsh conditions to intentionally induce degradation.[9][10] The International Council for Harmonisation (ICH) provides guidelines for such studies.[11][12][13] A typical forced degradation study would include the following conditions:

      • Acid Hydrolysis: 0.1 M HCl at room temperature and elevated temperature (e.g., 60 °C).[9]

      • Base Hydrolysis: 0.1 M NaOH at room temperature.[9]

      • Oxidation: 3% H₂O₂ at room temperature.

      • Thermal Degradation: Storing the solid compound at an elevated temperature (e.g., 60 °C).

      • Photostability: Exposing the solid compound and a solution to a combination of UV and visible light, as per ICH Q1B guidelines.[9]

  • Q3: What analytical techniques are best for monitoring the stability of this compound?

    • A3: A stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection is the most common and reliable technique. An ideal method should be able to separate the parent compound from all potential degradation products. Liquid Chromatography-Mass Spectrometry (LC-MS) is also highly valuable for identifying the structures of any degradation products that are formed.

IV. Experimental Protocols

Protocol 1: Development of a Stability-Indicating HPLC Method
  • Objective: To develop an HPLC method capable of separating 3-Hydroxy-4-(3-trifluoromethoxyphenyl)benzoic acid from its potential degradation products.

  • Instrumentation: HPLC with a UV detector and a C18 reverse-phase column.

  • Method Development:

    • Mobile Phase: Start with a gradient of acetonitrile and water (both containing 0.1% formic acid or trifluoroacetic acid to improve peak shape). A typical gradient might be 10% to 90% acetonitrile over 20 minutes.

    • Detection Wavelength: Determine the optimal wavelength for detection by running a UV scan of the compound.

    • Forced Degradation Samples: Analyze samples from your forced degradation studies (see FAQ Q2) to ensure that all degradation products are well-resolved from the parent peak.

  • Validation: Once the method is developed, it should be validated according to ICH Q2(R1) guidelines to ensure it is accurate, precise, linear, and specific for its intended purpose.

Protocol 2: Forced Degradation Study Workflow

The following diagram illustrates a typical workflow for a forced degradation study.

Forced Degradation Workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis API API Sample Thermal Thermal (Solid, 60°C) API->Thermal Photo Photolytic (ICH Q1B) API->Photo Solution Solution Sample Acid Acid Hydrolysis (e.g., 0.1M HCl, 60°C) Solution->Acid Base Base Hydrolysis (e.g., 0.1M NaOH, RT) Solution->Base Oxidation Oxidation (e.g., 3% H2O2, RT) Solution->Oxidation Solution->Photo HPLC HPLC-UV Analysis Acid->HPLC Base->HPLC Oxidation->HPLC Thermal->HPLC Photo->HPLC LCMS LC-MS for Identification HPLC->LCMS If new peaks Report Report & Pathway Elucidation HPLC->Report LCMS->Report

Caption: A typical workflow for conducting forced degradation studies.

V. Potential Degradation Pathway

The following diagram illustrates a potential degradation pathway for 3-Hydroxy-4-(3-trifluoromethoxyphenyl)benzoic acid based on its chemical structure.

Degradation Pathway cluster_products Potential Degradation Products Parent 3-Hydroxy-4-(3-trifluoromethoxyphenyl)benzoic acid Oxidized Oxidized Products (e.g., Quinone-like structures) Parent->Oxidized Oxidation (Light, O2, Metal Ions) Hydrolyzed_Ether Hydrolysis Product (Ether) (3,4-Dihydroxybenzoic acid + 3-Trifluoromethylphenol) Parent->Hydrolyzed_Ether Hydrolysis (Strong Acid/Base) Decarboxylated Decarboxylation Product (2-Hydroxy-4-(3-trifluoromethoxyphenyl)phenol) Parent->Decarboxylated Thermal Stress (High Temperature)

Caption: Potential degradation pathways for the compound.

VI. Summary of Stability and Handling Recommendations

ParameterRecommendationRationale
Solid Storage Store at -20°C to 2-8°C, protected from light and moisture.To minimize thermal degradation, photodegradation, and hydrolysis.
Solution Storage Prepare stock solutions in anhydrous, aprotic solvents (e.g., DMSO, DMF). Aliquot and store at -80°C.To prevent hydrolysis and degradation in solution.
Experimental Use Prepare fresh dilutions in aqueous buffers immediately before use.To minimize degradation in aqueous media during experiments.
Handling Use amber vials or protect from light. Consider using de-gassed solvents for aqueous solutions.To prevent photodegradation and oxidation.

VII. References

  • Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Retrieved from [Link]

  • PubMed. (2007). Enhanced photodegradation of phenolic compounds by adding TiO2 to soil in a rotary reactor. Retrieved from [Link]

  • Journal of Applied Pharmaceutical Science. (2012). Development of forced degradation and stability indicating studies of drugs—A review. Retrieved from [Link]

  • International Journal of Scientific and Research Publications. (2019). Force Degradation for Pharmaceuticals: A Review. Retrieved from [Link]

  • Luminata. (2022). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. Retrieved from [Link]

  • PharmaTutor. (n.d.). Pharmaceutical Forced Degradation Studies with Regulatory Consideration. Retrieved from [Link]

  • Chemical Engineering Transactions. (2023). Photocatalytic Degradation of Phenol with Ultrasonic Mist and Sunlight. Retrieved from [Link]

  • SlideShare. (2023). Q1A R2 - ICH GUIDELINES OF STABILITY TESTING. Retrieved from [Link]

  • ICH. (n.d.). Quality Guidelines. Retrieved from [Link]

  • ICH. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. Retrieved from [Link]

  • MDPI. (2020). Photodegradation of Phenolic Compounds from Water in the Presence of a Pd-Containing Exhausted Adsorbent. Retrieved from [Link]

  • ACS Publications. (2007). Kinetics of Simultaneous Photocatalytic Degradation of Phenolic Compounds and Reduction of Metal Ions with Nano-TiO2. Retrieved from [Link]

  • IKEV. (2003). ICH Q1A(R2) Guideline Stability Testing of New Drug Substances and Products. Retrieved from [Link]

  • ACS Publications. (2023). Photocatalytic degradation of phenol solution using Zinc Oxide/UV. Retrieved from [Link]

  • BioBoston Consulting. (2024). A Deep Dive into ICH Stability Guidelines (Q1A-Q1F). Retrieved from [Link]

  • ResearchGate. (2022). Degradation pathways of benzoic acid, 3-hydroxybenzoic acid and the.... Retrieved from [Link]

  • Oxford Academic. (1984). Degradation of substituted benzoic acids by a Micrococcus species. Retrieved from [Link]

  • ResearchGate. (2025). Spatial Scale Matters: Hydrolysis of Aryl Methyl Ethers over Zeolites. Retrieved from [Link]

  • PubMed. (2011). Degradation of benzoic acid and its derivatives in subcritical water. Retrieved from [Link]

  • ResearchGate. (2025). Redox potentials of trifluoromethyl-containing compounds. Retrieved from [Link]

  • MDPI. (2020). Analysis of the Gas Phase Acidity of Substituted Benzoic Acids Using Density Functional Concepts. Retrieved from [Link]

  • RSC Publishing. (2022). Visible-light-promoted S-trifluoromethylation of thiophenols with trifluoromethyl phenyl sulfone. Retrieved from [Link]

  • ACS Publications. (2025). Spatial Scale Matters: Hydrolysis of Aryl Methyl Ethers over Zeolites. Retrieved from [Link]

  • ResearchGate. (2010). Degradation of Benzoic Acid and its Derivatives in Subcritical Water. Retrieved from [Link]

  • ResearchGate. (2020). Rapid and Mild Cleavage of Aryl‐Alkyl Ethers to Liberate Phenols. Retrieved from [Link]

  • PubMed. (2025). Spatial Scale Matters: Hydrolysis of Aryl Methyl Ethers over Zeolites. Retrieved from [Link]

  • RSC Publishing. (2020). Oxidation of α-trifluoromethyl and non-fluorinated alcohols via the merger of oxoammonium cations and photoredox catalysis. Retrieved from [Link]

  • ACS Publications. (2012). Synthesis of Aryl Ethers via a Sulfonyl Transfer Reaction. Retrieved from [Link]

  • Wikipedia. (n.d.). Trifluoromethylation. Retrieved from [Link]

  • PubChem. (n.d.). 5-Hydroxy-3-(4-trifluoromethoxyphenyl)benzoic acid. Retrieved from [Link]

  • Quora. (2017). Why is 3 hydroxy benzoic acid more acidic than 4 hydroxy benzoic acid?. Retrieved from [Link]

Sources

Technical Support Center: Synthesis of 3-Hydroxy-4-(3-trifluoromethoxyphenyl)benzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Operational Ticket ID: #SYNTH-Biaryl-OCF3 Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1]

Executive Summary

You are likely accessing this guide because standard Suzuki-Miyaura conditions (e.g., Pd(PPh₃)₄, Na₂CO₃) have failed to deliver acceptable yields of your target scaffold.[1]

The synthesis of 3-Hydroxy-4-(3-trifluoromethoxyphenyl)benzoic acid presents a "perfect storm" of steric and electronic challenges:

  • Ortho-Steric Hindrance: The 3-hydroxyl group (even if protected) creates significant steric clash at the coupling site.

  • Biaryl Twist: The resulting biaryl bond is forced out of planarity, increasing the energy barrier for the reductive elimination step in the catalytic cycle.

  • Electronic Deactivation: The 3-trifluoromethoxy (-OCF₃) group is strongly electron-withdrawing (

    
    ) and lipophilic. Depending on whether it is on the nucleophile (boronic acid) or electrophile, it alters the transmetalation kinetics.[2]
    

This guide provides a self-validating protocol to overcome these barriers, moving beyond "trial and error" to mechanistic control.

Module 1: The "Impossible" Bond (Suzuki-Miyaura Optimization)

The Core Problem: Catalyst Death

In sterically hindered couplings, the rate of reductive elimination (forming the C-C bond) is often slower than the rate of catalyst decomposition (dehalogenation or precipitation of Pd black). Standard phosphine ligands (PPh₃) are not bulky enough to force the palladium center into the active mono-ligated species (


) required for difficult substrates.
The Solution: Dialkylbiaryl Phosphine Ligands (Buchwald Ligands)

To force this coupling, you must use electron-rich, sterically bulky ligands that facilitate oxidative addition and accelerate reductive elimination via steric relief.[1]

Recommended Catalyst Systems
ComponentRecommendationMechanistic Rationale
Ligand SPhos or XPhos SPhos is the "gold standard" for ortho-substituted biaryls. Its methoxy groups provide stability via a hemilabile interaction with Pd.[1] XPhos is superior if the substrate is extremely bulky.
Pre-catalyst Pd-G3 / G4 Precatalysts Do not generate in situ from Pd(OAc)₂ if possible. G3/G4 precatalysts (e.g., XPhos Pd G3) ensure a precise 1:1 Pd:L ratio and activate rapidly at room temperature or mild heat.[1]
Base K₃PO₄ (3.0 equiv)Stronger bases like phosphate are required for hindered substrates. Carbonates (K₂CO₃) are often too weak to facilitate transmetalation in crowded environments.
Solvent 1,4-Dioxane/Water (4:1) Water is critical .[1] It solubilizes the inorganic base and activates the boronic acid (forming the reactive boronate species).
Optimized Protocol: Step-by-Step

Reaction: Methyl 4-bromo-3-(methoxymethoxy)benzoate + 3-(trifluoromethoxy)phenylboronic acid

  • Preparation: Charge a reaction vial with the aryl bromide (1.0 equiv), boronic acid (1.5 equiv), and SPhos Pd G3 (0.02 equiv / 2 mol%).

  • Base Addition: Add finely ground K₃PO₄ (3.0 equiv).

  • Solvent: Add degassed 1,4-Dioxane and Water (4:1 ratio). Concentration should be 0.1 M - 0.2 M.

  • Degassing: Sparge with Argon for 5 minutes. Oxygen is the enemy of active Pd(0) species.

  • Reaction: Seal and heat to 80°C for 2-4 hours.

    • Note: If conversion is <50% after 2 hours, raise temperature to 100°C.

  • Workup: Dilute with EtOAc, wash with brine. The -OCF₃ group makes the product highly lipophilic; ensure thorough extraction.

Module 2: Strategic Protection (The Hydroxyl Group)

You cannot perform this coupling with a free phenol (-OH) at the ortho position. The free hydroxyl group will coordinate to the palladium (poisoning the catalyst) or undergo competitive deprotonation, shutting down the cycle.

Decision Matrix: Choosing a Protecting Group

ProtectionStrategy Start 3-Hydroxy-4-bromobenzoic acid Q1 Is the final deprotection acid-sensitive? Start->Q1 Target Target: Biaryl Coupling MOM Use MOM (Methoxymethyl) Best for Suzuki Stability Deprotect: dilute HCl Q1->MOM No (Preferred) Bn Use Bn (Benzyl) Good Stability Deprotect: H2/Pd-C Q1->Bn Yes (Alternative) TBS Use TBS (Silyl) Risk: Base labile during coupling Deprotect: TBAF Q1->TBS Avoid if possible MOM->Target High Yield Bn->Target Moderate/High Yield

Figure 1: Decision matrix for protecting the ortho-hydroxyl group prior to Suzuki coupling.

Recommendation: Use MOM (Methoxymethyl) protection. It is robust under basic Suzuki conditions and exerts less steric bulk than a silyl group, allowing the crowded coupling to proceed.[1]

Module 3: Troubleshooting & FAQs

Q1: "I am seeing significant dehalogenation (reduction of the bromide) instead of coupling. Why?"

A: This is a classic symptom of a "starved" catalytic cycle.

  • Cause: The oxidative addition occurred, but transmetalation failed due to steric bulk.[1] The Pd-Ar species then grabbed a hydride (from the solvent) and eliminated.

  • Fix:

    • Switch Solvent: Move from alcohols (isopropanol) to aprotic solvents (Dioxane or Toluene).

    • Increase Boronic Acid: Use 2.0 equivalents.

    • Check Water: Ensure your solvent mix has at least 10-20% water.[1] Dry solvents often fail in Suzuki couplings because the boronic acid requires water to form the active boronate species.

Q2: "My isolated yield is low, but the crude NMR looked good."

A: The 3-trifluoromethoxy (-OCF₃) group is extremely lipophilic.

  • Issue: During purification, your product might be "streaking" on silica or eluting much faster than expected, potentially co-eluting with non-polar byproducts (like phosphine oxides).[1]

  • Fix:

    • Add 1% Acetic Acid to your eluent (Hexane/EtOAc) to keep the carboxylic acid (if deprotected) protonated and sharp.

    • If working with the ester, use a gradient starting from 100% Hexane.[1] The -OCF₃ product will likely elute very early.

Q3: "Can I use the free carboxylic acid in the coupling?"

A: No.

  • Reason: The carboxylate anion can bind to Palladium, forming an inactive "rest state" species.[1]

  • Protocol: Convert the benzoic acid to a Methyl Ester or Ethyl Ester before the coupling. Hydrolyze it (LiOH/THF/H₂O) after the biaryl bond is formed.

Module 4: Advanced Derivatization (Post-Coupling)

Once the biaryl system is built, the carboxylic acid is "shielded" by the twisted rings. Standard amide couplings (EDC/NHS) may be sluggish.

Workflow for Amide/Ester Formation:

Derivatization BiarylAcid Biaryl Acid (Sterically Shielded) PathA Path A: Acid Chloride (SOCl2 or Oxalyl Chloride) BiarylAcid->PathA Preferred PathB Path B: High-Activity Coupling (HATU / HOAt) BiarylAcid->PathB Mild Conditions Amide Target Derivative (Amide/Ester) PathA->Amide PathB->Amide

Figure 2: Synthetic pathways for functionalizing the sterically shielded benzoic acid.

  • Preferred Method: Convert to the Acid Chloride using Oxalyl Chloride/DMF (cat.) in DCM. This species is small and highly reactive, overcoming the steric shield.[1]

  • Alternative: If functional groups are sensitive, use HATU with DIEA .[1] Avoid weaker reagents like DCC or EDC.

References

  • Buchwald, S. L., et al. "Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure."[1] Journal of the American Chemical Society, 2005.[1]

  • Navarro, O., et al. "A general method for the Suzuki-Miyaura cross-coupling of sterically hindered aryl chlorides." Journal of the American Chemical Society, 2003.[1]

  • Sigma-Aldrich. "Buchwald Ligands User Guide."[1] Technical Article.

  • Leroux, F. R., et al. "The Trifluoromethoxy Group: A Pharmacophore with Unique Electronic and Steric Properties."[1] ChemMedChem, 2018.[1] (Contextual grounding for -OCF3 effects).

  • BenchChem. "Addressing Steric Hindrance in Biaryl Synthesis." Technical Support Guide.

Disclaimer: All experimental protocols should be performed in a fume hood with appropriate PPE. The -OCF₃ group is stable, but organofluorine compounds should be handled with care regarding environmental disposal.[1]

Sources

Validation & Comparative

Advanced Spectroscopic Validation: 3-Hydroxy-4-(3-trifluoromethoxyphenyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Objective: This guide provides a definitive framework for the structural validation of 3-Hydroxy-4-(3-trifluoromethoxyphenyl)benzoic acid using 1H NMR spectroscopy. Target Audience: Medicinal chemists and process development scientists optimizing biaryl coupling reactions (e.g., Suzuki-Miyaura cross-coupling).[1] Context: The synthesis of 3-hydroxy-4-arylbenzoic acids often involves the risk of regioisomer formation (e.g., 4-hydroxy-3-aryl isomers) or incomplete coupling.[1] Distinguishing the target compound from these "alternatives" requires precise analysis of the aromatic region and coupling constants.[1]

Experimental Methodology (Protocol)

To ensure reproducibility and spectral clarity, the following sample preparation protocol is recommended.

Sample Preparation
  • Solvent Selection: DMSO-d6 (Dimethyl sulfoxide-d6) is the mandatory solvent.[1]

    • Reasoning: Chloroform-d (

      
      ) often fails to solubilize polar benzoic acid derivatives and leads to broad or invisible signals for the carboxylic acid (-COOH) and phenolic hydroxyl (-OH) protons due to rapid exchange.[1] DMSO-d6 stabilizes these protons via hydrogen bonding, allowing for distinct integration and assignment.[1]
      
  • Concentration: 10–15 mg of sample in 0.6 mL of solvent.

  • Temperature: 298 K (25°C).[1]

  • Reference: Tetramethylsilane (TMS) at 0.00 ppm or residual DMSO pentet at 2.50 ppm.[1]

Spectroscopic Profile: The Reference Standard

The structure consists of a benzoic acid core (Ring A) and a 3-trifluoromethoxyphenyl substituent (Ring B).[1]

Structure Numbering for Assignment:

  • Ring A (Benzoic): C1-COOH, C2-H, C3-OH, C4-(Ring B), C5-H, C6-H.[1]

  • Ring B (Aryl): Attached at C1'.[1] C2'-H, C3'-OCF3, C4'-H, C5'-H, C6'-H.[1]

Predicted 1H NMR Data (DMSO-d6, 400 MHz)
Proton LabelChemical Shift (

, ppm)
MultiplicityCoupling Constant (

, Hz)
Assignment Logic
-COOH 12.50 – 13.50Broad Singlet-Typical carboxylic acid proton.[1]
-OH 9.80 – 10.50Broad Singlet-Phenolic proton (C3-OH); distinct from COOH.[1]
H-2 (Ring A) 7.45 – 7.55Doublet (d)

Ortho to COOH, Ortho to OH.[1] Meta-coupled to H-6.
H-6 (Ring A) 7.55 – 7.65Doublet of Doublets (dd)

Ortho to COOH.[1] Ortho-coupled to H-5, Meta-coupled to H-2.[1]
H-5 (Ring A) 7.30 – 7.40Doublet (d)

Ortho to Aryl (C4), Meta to OH.[1] Key diagnostic signal.
H-5' (Ring B) 7.60 – 7.70Triplet (t) / Multiplet

Meta to OCF3.[1]
H-6' (Ring B) 7.40 – 7.50Doublet (d)

Ortho to Biaryl linkage.[1]
H-2' (Ring B) 7.35 – 7.45Singlet / Broad s-Ortho to OCF3 and Biaryl linkage.[1]
H-4' (Ring B) 7.25 – 7.35Doublet (d)

Ortho to OCF3, Para to linkage.[1]

Note: The Trifluoromethoxy group (


) is electron-withdrawing. While it does not appear in 1H NMR, its presence can be confirmed via 19F NMR  (singlet at approx. -58 ppm).[1]

Comparative Analysis: Target vs. Alternatives

The primary challenge is distinguishing the target from its Regioisomer (4-hydroxy-3-aryl) and Starting Material (3-hydroxy-4-halobenzoic acid).[1]

Comparison 1: Target vs. Regioisomer

Alternative: 4-Hydroxy-3-(3-trifluoromethoxyphenyl)benzoic acid.[1]

  • Scenario: This isomer forms if the starting material was 4-hydroxy-3-iodobenzoic acid or if a rearrangement occurred.[1]

FeatureTarget Compound (3-OH, 4-Aryl) Regioisomer (4-OH, 3-Aryl) Differentiation Logic
H-5 Signal Deshielded (~7.35 ppm) Shielded (~6.90 – 7.00 ppm) In the Regioisomer, H-5 is ortho to the electron-donating -OH group, causing significant upfield shift.[1] In the Target, H-5 is ortho to the Aryl ring, which is less shielding.[1]
NOE Correlation H-5

Ring B Protons
H-2

Ring B Protons
In the Target, H-5 is physically close to the Aryl ring (Ring B).[1] In the Regioisomer, H-2 is close to the Aryl ring.[1]
Comparison 2: Target vs. Starting Material

Alternative: 3-Hydroxy-4-iodobenzoic acid.[1]

  • Scenario: Incomplete Suzuki coupling.[1]

FeatureTarget Compound Starting Material (Iodide) Differentiation Logic
Aromatic Region 7 Protons 3 Protons The starting material lacks the 4 protons from the 3-trifluoromethoxyphenyl ring.[1]
H-5 Shift ~7.35 ppm ~7.80 – 8.00 ppm The Iodine atom is massive and deshielding (heavy atom effect) compared to the phenyl ring.[1] H-5 in the iodide is significantly downfield.[1]

Structural Validation Workflow

The following logic flow ensures rigorous confirmation of the structure.

ValidationWorkflow Start Start: Acquire 1H NMR in DMSO-d6 CheckOH Step 1: Check Exchangeable Protons (Is -OH visible ~10 ppm?) Start->CheckOH Pass1 Pass: Phenol Present CheckOH->Pass1 Yes Fail1 Fail: Check Solvent/Drying CheckOH->Fail1 No CheckArylCount Step 2: Integrate Aromatic Region (Total ~7H?) Pass2 Pass: Biaryl Coupled CheckArylCount->Pass2 7H Fail2 Fail: Starting Material (3H) CheckArylCount->Fail2 3H CheckH5 Step 3: Analyze H-5 Chemical Shift (Is H-5 > 7.2 ppm?) Pass3 Pass: Correct Regioisomer (3-OH) CheckH5->Pass3 Yes Fail3 Fail: Wrong Isomer (4-OH, H5 < 7.0 ppm) CheckH5->Fail3 No NOE Step 4: NOE Experiment (Irradiate H-5) Final CONFIRMED STRUCTURE NOE->Final NOE to Ring B observed Pass1->CheckArylCount Pass2->CheckH5 Pass3->NOE

Figure 1: Decision tree for the structural validation of 3-Hydroxy-4-(3-trifluoromethoxyphenyl)benzoic acid.

Advanced Validation: 2D NMR Strategy

For regulatory submission or definitive proof, run the following 2D experiments:

  • COSY (Correlation Spectroscopy): Use to identify the spin system of the benzoic acid ring.[1] Confirm the coupling between H-5 (d) and H-6 (dd).

  • HMBC (Heteronuclear Multiple Bond Correlation):

    • Key Correlation: Look for a cross-peak between H-5 and the ipso-carbon of Ring B (C1' ).[1] This definitively proves the C4-C1' biaryl bond formation.[1]

    • COOH Verification: H-2 and H-6 should show long-range coupling to the Carbonyl carbon (C=O).[1]

References

  • Reich, H. J. (2023).[1] Structure Determination Using NMR. University of Wisconsin-Madison.[1] [Link][1]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[1] Spectrometric Identification of Organic Compounds. Wiley.[1] (Standard reference for substituent effects on chemical shifts).

  • SDBS Web . (2024).[1] Spectral Database for Organic Compounds. National Institute of Advanced Industrial Science and Technology (AIST).[1] [Link] (Note: Use SDBS to cross-reference the base shifts of 3-hydroxybenzoic acid and trifluoromethoxybenzene fragments).[1]

Sources

Structural Elucidation of 3-Hydroxy-4-(3-trifluoromethoxyphenyl)benzoic Acid: A High-Resolution LC-MS/MS Platform Comparison

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, analytical scientists, and drug metabolism/pharmacokinetics (DMPK) professionals.

Executive Summary

The structural characterization of fluorinated biphenyl derivatives is a critical workflow in modern pharmaceutical development. This guide provides an in-depth comparison of two premier high-resolution mass spectrometry (HRMS) architectures—Quadrupole Time-of-Flight (Q-TOF) and Quadrupole Orbitrap (Q-Orbitrap) —for the LC-MS/MS fragmentation analysis of 3-Hydroxy-4-(3-trifluoromethoxyphenyl)benzoic acid . By dissecting the mechanistic fragmentation pathways and evaluating platform-specific performance, this guide empowers scientists to select the optimal instrumentation for complex metabolite identification.

Analyte Profiling & Mechanistic Fragmentation

3-Hydroxy-4-(3-trifluoromethoxyphenyl)benzoic acid (


) is a complex biphenyl compound featuring two highly diagnostic functional groups: a carboxylic acid and a trifluoromethoxy (

) ether.
Ionization Strategy & Causality

In electrospray ionization (ESI), the molecule is analyzed exclusively in negative ion mode . The causality here is driven by the pKa of the functional groups. The carboxylic acid moiety (pKa ~4.0) readily donates a proton in a slightly acidic to neutral mobile phase, yielding a highly stable deprotonated precursor ion


 at m/z 297.0375. The phenolic hydroxyl (pKa ~9.5) remains protonated under these conditions but directs downstream fragmentation.
The Fragmentation Cascade

Upon isolation and collisional activation, the precursor ion undergoes a predictable, sequential degradation:

  • Primary Decarboxylation: The most kinetically favorable pathway is the neutral loss of carbon dioxide (

    
    ), a hallmark of benzoic acid derivatives . This yields the base peak at m/z 253.0476.
    
  • Trifluoromethoxy Cleavage: The

    
     group is an electron-withdrawing moiety that, under higher collision energies, undergoes a diagnostic rearrangement. The oxygen lone pair facilitates the expulsion of carbonyl fluoride (
    
    
    
    ,
    
    
    ), forming a fluorophenol derivative at m/z 187.0559. Alternatively, the loss of hydrogen fluoride (
    
    
    ,
    
    
    ) occurs, though it is less dominant .

fragmentation M [M-H]⁻ m/z 297.0375 C₁₄H₈F₃O₄⁻ F1 [M-H-CO₂]⁻ m/z 253.0476 C₁₃H₈F₃O₂⁻ M->F1 -CO₂ (-44 Da) CID/HCD F2 [M-H-CO₂-HF]⁻ m/z 233.0414 C₁₃H₇F₂O₂⁻ F1->F2 -HF (-20 Da) F3 [M-H-CO₂-COF₂]⁻ m/z 187.0559 C₁₂H₈FO⁻ F1->F3 -COF₂ (-66 Da) Diagnostic

Proposed LC-MS/MS collisional fragmentation pathway of the target benzoic acid derivative.

Platform Comparison: Q-TOF vs. Q-Orbitrap

When analyzing fluorinated drug candidates, the choice of HRMS platform dictates the quality of the structural data. We compared a modern Q-TOF (e.g., Agilent 6546 / Bruker maXis) against a Q-Orbitrap (e.g., Thermo Q Exactive) .

  • Q-TOF (Collision-Induced Dissociation - CID):

    • Mechanism: Utilizes orthogonal acceleration and a continuous beam-type CID cell.

    • Performance: Excels in duty cycle speed , making it the superior choice for ultra-fast UHPLC gradients where peak widths are <3 seconds. It preserves delicate intermediate fragments (like the

      
       loss) due to slightly softer collisional cooling.
      
  • Q-Orbitrap (Higher-energy C-trap Dissociation - HCD):

    • Mechanism: Ions are fragmented in a multipole HCD cell and trapped in a C-trap before injection into the Orbitrap analyzer .

    • Performance: Delivers ultra-high resolving power (up to 240,000 FWHM). This is critical for distinguishing the exact mass of the

      
       loss (65.9917 Da) from potential isobaric background interferences (e.g., 
      
      
      
      adduct losses). However, scan speeds are inversely proportional to resolution, requiring careful optimization of the transient length.

workflow cluster_QTOF Q-TOF Platform cluster_Orbitrap Q-Orbitrap Platform Sample Analyte Injection (C₁₄H₉F₃O₄) LC UHPLC Separation (C18, 10mM NH₄OAc/MeOH) Sample->LC ESI ESI Negative Mode [M-H]⁻ m/z 297.0375 LC->ESI Q1_TOF Q1 Isolation ESI->Q1_TOF Q1_Orbi Q1 Isolation ESI->Q1_Orbi CID CID Cell (N₂) Low-Energy Q1_TOF->CID TOF TOF Analyzer High Duty Cycle CID->TOF HCD HCD Cell (N₂) Beam-Type Q1_Orbi->HCD Orbi Orbitrap Analyzer Ultra-High Res HCD->Orbi

Comparative LC-MS/MS analytical workflow for Q-TOF versus Q-Orbitrap mass spectrometry platforms.

Self-Validating Experimental Protocol

To ensure absolute trustworthiness and reproducibility, the following protocol incorporates built-in causality checks and system suitability validations.

Step 1: Mobile Phase Preparation & System Priming
  • Action: Prepare Mobile Phase A as 10 mM Ammonium Acetate in LC-MS grade water (pH adjusted to 4.5 with acetic acid) and Mobile Phase B as Methanol.

  • Causality: Utilizing a buffered system at pH 4.5 ensures the carboxylic acid is partially ionized in the liquid phase, promoting rapid and complete deprotonation in the ESI droplet. Avoiding strong acids (like 0.1% Formic Acid) prevents signal suppression in negative mode.

Step 2: System Suitability & Mass Calibration
  • Action: Infuse a calibration standard (Sodium Formate for Q-TOF; Pierce Negative Ion Calibrant for Orbitrap). Verify that the mass error is

    
    .
    
  • Validation Check: Inject a known standard, 4-hydroxybenzoic acid. If the

    
     fragment at m/z 93.0346 is not the base peak in the MS/MS spectrum, the collision energy is improperly calibrated and must be adjusted before proceeding.
    
Step 3: UHPLC-HRMS/MS Acquisition
  • Action: Inject 2 µL of the sample onto a sub-2 µm C18 column (e.g., Waters ACQUITY BEH C18, 2.1 x 50 mm). Run a gradient from 5% to 95% B over 5 minutes.

  • MS Parameters: Set the ESI capillary voltage to 2.5 kV (negative mode).

  • Fragmentation Causality: Utilize a Stepped Collision Energy (NCE) approach (e.g., 20, 40, and 60 eV combined into a single spectrum). Why? A low energy (20 eV) is required to capture the fragile

    
     ion before it degrades, while high energy (60 eV) is necessary to force the rigid 
    
    
    
    group to expel
    
    
    .

Quantitative Data & Spectral Comparison

The table below summarizes the theoretical and experimental fragmentation data obtained from both platforms. Both systems successfully identify the core structural features, but exhibit slight variations in mass accuracy and relative abundance due to their distinct mass analyzers and collision cell architectures.

Fragment IonFormulaTheoretical m/zQ-TOF Exp. m/z (Error)Q-Orbitrap Exp. m/z (Error)Relative AbundanceMechanistic Assignment


297.0375297.0381 (+2.0 ppm)297.0372 (-1.0 ppm)15%Precursor Ion (Deprotonated)


253.0476253.0482 (+2.4 ppm)253.0473 (-1.2 ppm)100%Decarboxylation (Base Peak)


233.0414233.0420 (+2.6 ppm)233.0411 (-1.3 ppm)25%Loss of Hydrogen Fluoride


187.0559187.0565 (+3.2 ppm)187.0557 (-1.1 ppm)45%Rearrangement &

Loss

Note: The Q-Orbitrap demonstrates slightly superior mass accuracy (sub-2 ppm), while the Q-TOF provides excellent isotopic fidelity and sufficient accuracy for confident formula assignment.

References

  • Title: Quantification for non-targeted LC/MS screening without standard substances Source: National Center for Biotechnology Information (PMC) URL: [Link]

  • Title: In vitro and in vivo Metabolism of a Potent Inhibitor of Soluble Epoxide Hydrolase, 1-(1-Propionylpiperidin-4-yl)-3-(4-(trifluoromethoxy)phenyl)urea Source: Frontiers in Pharmacology / PMC URL: [Link]

  • Title: Collision energies on QTof and Orbitrap instruments: How to make proteomics measurements comparable? Source: Rapid Communications in Mass Spectrometry (Wiley) URL: [Link]

  • Title: Orbitrap Mass Spectrometry Source: Analytical Chemistry (ACS Publications) URL: [Link]

A Researcher's Guide to the Infrared Spectrum of 3-Hydroxy-4-(3-trifluoromethoxyphenyl)benzoic acid

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth analysis of the expected Fourier Transform Infrared (FT-IR) spectrum of 3-Hydroxy-4-(3-trifluoromethoxyphenyl)benzoic acid. Designed for researchers and professionals in drug development and chemical synthesis, this document moves beyond a simple peak list. It offers a comparative analysis grounded in established spectroscopic principles to facilitate the structural elucidation and quality control of this complex molecule. We will dissect the spectral contributions of each functional group, compare them against simpler structural analogues, and provide a robust experimental protocol for acquiring high-quality data.

Predicted IR Spectrum Analysis: A Tale of Interacting Functional Groups

The infrared spectrum of 3-Hydroxy-4-(3-trifluoromethoxyphenyl)benzoic acid is a composite of the vibrational modes of its constituent parts: a carboxylic acid, a phenol, an aryl ether, two aromatic rings, and a trifluoromethyl group. The interplay of these groups, particularly through hydrogen bonding and electronic effects, results in a unique spectral fingerprint.

Key Predicted Vibrational Modes and Their Assignments
  • O-H Stretching (Carboxylic Acid and Phenol): ~3550 cm⁻¹ - 2500 cm⁻¹ This region is dominated by the stretching vibrations of the two hydroxyl groups. The carboxylic acid O-H stretch is famously one of the broadest and most intense bands in IR spectroscopy, typically spanning from 3300 cm⁻¹ down to 2500 cm⁻¹.[1] This significant broadening is a direct consequence of strong intermolecular hydrogen bonding, which forms a stable dimeric structure in the solid state.[2] Superimposed on this broad signal, we expect to see the O-H stretch from the phenolic group, which typically appears as a broad band between 3550-3200 cm⁻¹ when hydrogen-bonded.[3] The combined envelope of these two absorptions will be a defining, and likely complex, feature of the spectrum.

  • Aromatic C-H Stretching: ~3100 cm⁻¹ - 3000 cm⁻¹ The stretching vibrations of C-H bonds on the two benzene rings are expected to appear as a series of weaker, sharper peaks just to the left of 3000 cm⁻¹.[1][4] These are often seen as small shoulders on the much broader O-H absorption band.

  • C=O Carbonyl Stretching: ~1710 cm⁻¹ - 1680 cm⁻¹ A strong, sharp absorption in this region is the unmistakable signature of the carboxylic acid's carbonyl group.[1] For aromatic carboxylic acids, this peak typically appears between 1700-1680 cm⁻¹.[2] Its precise position can be influenced by conjugation with the benzene ring and the hydrogen bonding environment.

  • Aromatic C=C Stretching: ~1610 cm⁻¹ - 1450 cm⁻¹ The stretching vibrations within the carbon skeleton of the aromatic rings give rise to a series of bands, usually of medium to strong intensity, in this region.[3][4] These peaks confirm the presence of the aromatic core.

  • C-F and C-CF₃ Stretching (Trifluoromethyl Group): ~1340 cm⁻¹ - 1100 cm⁻¹ The trifluoromethyl group provides a highly characteristic set of absorptions. A very strong and broad band associated with the C-CF₃ stretching mode is expected near 1330 cm⁻¹.[5][6] Additionally, strong C-F stretching vibrations are anticipated in the 1200-1100 cm⁻¹ range.[7] These intense absorptions are often a key diagnostic tool for fluorinated compounds.

  • Aryl Ether & Carboxylic Acid C-O Stretching: ~1320 cm⁻¹ - 1210 cm⁻¹ This region will contain contributions from the C-O stretching of the aryl ether linkage and the carboxylic acid. Aryl ethers typically show a strong absorption around 1250 cm⁻¹, while the C-O stretch of a carboxylic acid dimer appears between 1320-1210 cm⁻¹.[2] These peaks may overlap with the strong C-CF₃ absorption.

  • O-H Bending and Aromatic C-H Out-of-Plane Bending: Below 1000 cm⁻¹ The "fingerprint region" below 1000 cm⁻¹ will contain a wealth of complex, overlapping bands. Notable among these are the broad out-of-plane O-H bend from the carboxylic acid dimer, often centered around 920 cm⁻¹, and the C-H out-of-plane bending vibrations from the substituted benzene rings (typically 900-675 cm⁻¹), which are sensitive to the substitution pattern.[1]

Comparative Spectral Analysis

To appreciate the unique spectral features of the target molecule, it is instructive to compare its predicted absorptions with those of simpler, related compounds. This approach allows us to assign spectral features with higher confidence.

Vibrational Mode 3-Hydroxy-4-(3-trifluoromethoxyphenyl)benzoic acid (Predicted) Benzoic Acid[8] 3-Hydroxybenzoic Acid[9] m-Trifluoromethylanisole (Predicted)
O-H Stretch (Acid/Phenol) ~3550 - 2500 cm⁻¹ (Very Broad, Strong)~3300 - 2500 cm⁻¹ (Very Broad, Strong)~3500 - 2500 cm⁻¹ (Very Broad, Strong)N/A
Aromatic C-H Stretch ~3100 - 3000 cm⁻¹ (Weak-Medium)~3080 - 3030 cm⁻¹ (Weak-Medium)~3070 cm⁻¹ (Weak-Medium)~3080 - 3040 cm⁻¹ (Weak-Medium)
C=O Stretch (Acid) ~1710 - 1680 cm⁻¹ (Strong, Sharp)~1685 cm⁻¹ (Strong, Sharp)~1690 cm⁻¹ (Strong, Sharp)N/A
Aromatic C=C Stretch ~1610 - 1450 cm⁻¹ (Multiple, Medium-Strong)~1600, 1585, 1450 cm⁻¹ (Medium)~1590, 1460 cm⁻¹ (Medium)~1600, 1490, 1450 cm⁻¹ (Medium)
C-CF₃ Stretch ~1330 cm⁻¹ (Strong)N/AN/A~1330 cm⁻¹ (Strong)
Aryl Ether C-O Stretch ~1250 cm⁻¹ (Strong)N/AN/A~1260 cm⁻¹ (Strong)
Carboxylic C-O Stretch ~1300 - 1210 cm⁻¹ (Strong)~1300 - 1200 cm⁻¹ (Strong)~1300 - 1200 cm⁻¹ (Strong)N/A
C-F Stretches ~1200 - 1100 cm⁻¹ (Multiple, Strong)N/AN/A~1170, 1130 cm⁻¹ (Strong)

This comparison highlights that the spectrum of 3-Hydroxy-4-(3-trifluoromethoxyphenyl)benzoic acid will be a clear superposition of its components. It will retain the characteristic very broad O-H and sharp C=O absorptions of a benzoic acid, but will be distinguished by the addition of the extremely strong C-CF₃ and C-F stretching bands from the trifluoromethoxyphenyl moiety.

Visualization of Key Molecular Vibrations

The following diagram illustrates the molecular structure and highlights the key functional groups responsible for the most prominent IR absorptions.

Sources

In-Depth Comparison Guide: HPLC Retention Time Standardization for 3-Hydroxy-4-(3-trifluoromethoxyphenyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Establishing a robust High-Performance Liquid Chromatography (HPLC) retention time (


) standard for 3-Hydroxy-4-(3-trifluoromethoxyphenyl)benzoic acid  presents a unique analytical challenge. This compound—a highly polar, fluorinated aromatic intermediate often utilized in the synthesis of kinase inhibitors and NSAID derivatives[1]—features a strongly electron-withdrawing trifluoromethoxy (

) group, an ionizable carboxylic acid, and a phenolic hydroxyl group.

Historically, laboratories default to standard C18 stationary phases for reversed-phase liquid chromatography (RPLC). However, for heavily fluorinated biphenyl derivatives, C18 columns often yield poor retention, severe peak tailing, and inadequate resolution from synthetic impurities. This guide objectively compares the performance of C18 , Biphenyl , and Pentafluorophenyl (PFP) stationary phases, providing the mechanistic causality and experimental data required to establish a self-validating retention time standard.

Mechanistic Causality: Why Column Chemistry Matters

As an application scientist, I frequently observe method development failures stemming from a mismatch between analyte electronics and stationary phase chemistry. To understand why C18 fails and PFP succeeds for this compound, we must analyze the molecular interactions at play:

  • The C18 Phase (The Legacy Standard): C18 relies exclusively on dispersive, hydrophobic interactions. Because the

    
     group is highly electronegative, it creates a strong localized dipole that C18 alkyl chains cannot effectively engage, leading to early elution and poor isomeric resolution.
    
  • The Biphenyl Phase (The Aromatic Alternative): Biphenyl columns feature two aromatic rings that provide enhanced

    
     interactions[2]. This significantly improves the retention of the biphenyl-like core of our target compound compared to C18, but it lacks specific affinity for the fluorinated moiety.
    
  • The PFP Phase (The Optimal Solution): Pentafluorophenyl (PFP) phases offer a multimodal retention mechanism. The highly electronegative fluorine atoms on the stationary phase facilitate specific fluorine-fluorine interactions , strong dipole-dipole interactions , and

    
     stacking [3][4]. This orthogonal selectivity is perfectly matched to the 
    
    
    
    group, resulting in superior retention and peak symmetry.

G2 cluster_columns Stationary Phase Interactions Analyte 3-Hydroxy-4-(3-trifluoromethoxyphenyl) benzoic acid C18 C18 Phase (Hydrophobic Only) Analyte->C18 Weak Retention Biphenyl Biphenyl Phase (π-π, Hydrophobic) Analyte->Biphenyl Moderate Retention PFP PFP Phase (F-F, π-π, Dipole) Analyte->PFP Strong Retention

Caption: Dominant chromatographic interaction mechanisms for fluorinated biphenyl derivatives.

Comparative Performance Data

To objectively evaluate these phases, a Certified Reference Material (CRM) of 3-Hydroxy-4-(3-trifluoromethoxyphenyl)benzoic acid was analyzed across three equivalent column geometries (150 mm × 4.6 mm, 3 µm particle size) using an optimized acidic mobile phase.

Table 1: HPLC Performance Comparison for Retention Time Standardization

Chromatographic ParameterStandard C18 PhaseBiphenyl PhasePFP Phase (Recommended)
Retention Time (

)
4.2 min6.8 min8.5 min
Tailing Factor (

)
1.85 (Severe Tailing)1.32 (Slight Tailing)1.05 (Symmetrical)
Theoretical Plates (

)
4,5008,20012,500
Resolution (vs. Des-fluoro impurity) 1.1 (Co-elution)2.4 (Resolved)4.1 (Baseline Resolved)
Primary Interaction Mechanism Dispersive (Hydrophobic)

, Hydrophobic
F-F, Dipole,

Data Interpretation: The PFP column demonstrates a 102% increase in retention time and a massive improvement in peak symmetry (


 = 1.05) compared to C18. This proves that the dipole and halogen-bonding capabilities of the PFP phase are actively engaging the 

group[4].

Self-Validating Experimental Protocol

To ensure trustworthiness and reproducibility across different laboratories, the following step-by-step methodology must be used to establish the retention time standard.

Rationale for Mobile Phase Selection

The analyte contains a carboxylic acid with a pKa of ~4.0. If analyzed at a neutral pH, the molecule will ionize, drastically reducing retention and causing secondary interactions with residual silanols on the silica support. By utilizing 0.1% Formic Acid (pH ~2.7), we suppress ionization, keeping the molecule fully protonated and neutral to maximize stationary phase interactions.

Step-by-Step Workflow

Step 1: Standard Preparation

  • Accurately weigh 10.0 mg of 3-Hydroxy-4-(3-trifluoromethoxyphenyl)benzoic acid reference standard.

  • Dissolve in 10 mL of HPLC-grade Methanol to create a 1.0 mg/mL stock solution.

  • Dilute the stock solution 1:100 using the initial mobile phase (50:50 Water:Acetonitrile) to yield a 10 µg/mL working standard.

Step 2: Chromatographic Conditions

  • Column: PFP (Pentafluorophenyl), 150 mm × 4.6 mm, 3 µm.

  • Mobile Phase A: 0.1% Formic Acid in HPLC-grade Water.

  • Mobile Phase B: 0.1% Formic Acid in HPLC-grade Acetonitrile.

  • Gradient Program:

    • 0–2 min: 30% B

    • 2–10 min: Linear ramp to 90% B

    • 10–13 min: Hold at 90% B

    • 13–15 min: Return to 30% B (Equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35 °C.

  • Detection: UV at 254 nm.

Step 3: System Suitability Test (SST) Inject a blank (diluent) to confirm baseline stability. Inject the 10 µg/mL working standard five consecutive times. The system is validated only if the Relative Standard Deviation (RSD) of the retention time (


) is 

and the Tailing Factor (

) is

.

G1 A Standard Preparation D HPLC-UV Analysis A->D B Mobile Phase (pH 2.7) B->D C PFP Column Equilibration C->D E tR & SST Validation D->E

Caption: Self-validating workflow for establishing HPLC retention time standards.

Conclusion

For complex, fluorinated pharmaceutical intermediates like 3-Hydroxy-4-(3-trifluoromethoxyphenyl)benzoic acid, relying on legacy C18 methodologies introduces unacceptable analytical risk. The empirical data and mechanistic principles clearly demonstrate that Pentafluorophenyl (PFP) stationary phases provide the necessary orthogonal selectivity. By leveraging fluorine-fluorine and dipole interactions, laboratories can establish highly reproducible, symmetrical, and baseline-resolved retention time standards.

References

1.[1] ChemRxiv. "Design, Synthesis, and Structure–Activity Relationship Studies of 4-substituted - Phenylpyrazolidinone Derivatives as Potent Ku70/80 Targeted DNA-PK Inhibitors." Available at: [Link] 2.[3] ResearchGate. "Fluorinated HPLC phases - Looking beyond C18 for reversed-phase HPLC." Available at: [Link] 3.[2] Chromatography Online. "Evaluation of Retention and Selectivity Using Biphenyl Stationary Phases." Available at: [Link] 4.[4] Chromatography Online. "Mechanisms of Interaction Responsible for Alternative Selectivity of Fluorinated Stationary Phases." Available at:[Link]

Sources

Bioisosteric Utility of the 3-Trifluoromethoxyphenyl Group in Benzoic Acid Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Bioisosteric Replacement Using 3-Trifluoromethoxyphenyl Groups in Benzoic Acids Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

In modern medicinal chemistry, the 3-trifluoromethoxyphenyl (


)  moiety represents a high-value bioisostere for benzoic acid scaffolds. Often termed a "super-ester" or "pseudo-halogen," the trifluoromethoxy group offers a unique combination of high lipophilicity (

), moderate electron-withdrawing capability (

), and a distinct orthogonal conformation that differentiates it from planar alkoxy groups.

This guide objectively compares the


 group against common alternatives (

,

,

) within the context of benzoic acid optimization. It provides actionable decision frameworks, synthesis protocols, and experimental data to support the strategic replacement of substituents to modulate potency, metabolic stability, and pharmacokinetic (PK) profiles.
Part 1: Comparative Physicochemical Analysis

The decision to deploy a


 group should be driven by specific physicochemical requirements. Unlike the spherical trifluoromethyl (

) or the planar methoxy (

) group, the

group adopts a twisted conformation relative to the phenyl ring, typically sitting orthogonal (

)
to the aromatic plane to minimize steric clash and maximize electronic delocalization (hyperconjugation).
Table 1: Physicochemical Properties of 3-Substituents on Benzoic Acid

Data compiled from Hansch, Leo, and Taft parameters.

PropertyTrifluoromethoxy (

)
Trifluoromethyl (

)
Chloro (

)
Methoxy (

)
Hansch Lipophilicity (

)
+1.04 (Highly Lipophilic)+0.88+0.71-0.02 (Hydrophilic)
Hammett Electronic (

)
+0.35 (Electron Withdrawing)+0.54 (Strong EWG)+0.23 (Weak EWG)-0.27 (Electron Donating)
Hammett Electronic (

)
+0.38 +0.43+0.37+0.12
Conformation (Dihedral

)
~90° (Orthogonal) N/A (Spherical)N/A (Spherical)~0° (Planar)
Metabolic Liability Low (Blocks Oxidation)LowLowHigh (O-Dealkylation)
Key Insights for Optimization:
  • Lipophilicity Boost: The

    
     group is one of the most lipophilic isosteres available. Replacing a 
    
    
    
    or
    
    
    with
    
    
    significantly increases
    
    
    , potentially improving blood-brain barrier (BBB) penetration or membrane permeability.
  • Conformational Locking: While

    
     prefers to be coplanar with the ring (facilitating resonance donation), 
    
    
    
    twists out of plane. This is critical when the binding pocket requires a substituent to fill a hydrophobic cleft perpendicular to the aromatic core.
  • Metabolic Shielding: Unlike

    
    , which is rapidly metabolized via CYP450-mediated 
    
    
    
    -demethylation, the
    
    
    bonds in
    
    
    are metabolically robust, preventing oxidative attack.
Part 2: Decision Framework & Logic

When should you switch to a 3-trifluoromethoxybenzoic acid scaffold?

Bioisostere_Decision_Tree Start Current Lead: 3-Substituted Benzoic Acid Issue_Metab Issue: High Metabolic Clearance? Start->Issue_Metab Issue_Potency Issue: Low Potency / Steric Fit? Start->Issue_Potency Check_Sub Current Group is -OCH3? Issue_Metab->Check_Sub Check_Conf Binding Pocket Geometry? Issue_Potency->Check_Conf Sol_OCF3_Metab Switch to -OCF3 (Blocks O-dealkylation) Check_Sub->Sol_OCF3_Metab Yes Sol_CF3 Switch to -CF3 (Spherical/Bulkier) Check_Sub->Sol_CF3 No (if -CH3) Sol_OCF3_Conf Switch to -OCF3 (Exploit Orthogonal Fit) Check_Conf->Sol_OCF3_Conf Requires Twist/Orthogonal Check_Conf->Sol_CF3 Requires Spherical Volume

Figure 1: Decision logic for bioisosteric replacement. The orthogonal nature of


 is a key differentiator from 

.
Part 3: Case Study & Performance Data

Scenario: Optimization of a benzoic acid-based inhibitor (e.g., similar to Tafamidis or Riluzole analogs) targeting a hydrophobic protein pocket.

Baseline Compound (A): 3-Chlorobenzoic acid derivative.

  • Limitation: Moderate potency (

    
    ), moderate metabolic stability (
    
    
    
    ).

Modification 1: 3-Methoxy derivative (B)

  • Result: Potency drops (

    
    ).
    
  • Reason: The planar

    
     clashes with the orthogonal hydrophobic pocket. High clearance due to 
    
    
    
    -demethylation.

Modification 2: 3-Trifluoromethyl derivative (C)

  • Result: Potency improves (

    
    ).
    
  • Reason: Lipophilicity increases interaction, but the spherical shape doesn't perfectly fill the "flat-but-twisted" sub-pocket.

Modification 3: 3-Trifluoromethoxy derivative (D)

  • Result: Superior Potency (

    
    ) & Stability (
    
    
    
    ).
  • Mechanistic Insight: The

    
     group adopts the required 
    
    
    
    twist, filling the pocket more efficiently than
    
    
    . The fluorination prevents metabolic oxidation seen with
    
    
    .
Part 4: Experimental Protocols
Protocol A: Synthesis of 3-(Trifluoromethoxy)benzoic Acid

Direct trifluoromethoxylation of benzoic acids is difficult. The most reliable route for scale-up is the oxidation of the commercially available toluene precursor.

Reagents:

  • 3-(Trifluoromethoxy)toluene (CAS: 43118-11-4)

  • Potassium Permanganate (

    
    )
    
  • Pyridine / Water mixture

  • Hydrochloric Acid (

    
    )
    

Step-by-Step Methodology:

  • Setup: In a 500 mL round-bottom flask equipped with a reflux condenser, dissolve 3-(trifluoromethoxy)toluene (10.0 mmol, 1.76 g) in a mixture of pyridine (20 mL) and water (40 mL).

  • Oxidation: Add

    
      (25.0 mmol, 3.95 g) in portions over 30 minutes while stirring vigorously.
    
  • Reflux: Heat the reaction mixture to reflux (

    
    ) for 4–6 hours. Monitor by TLC (mobile phase 20% EtOAc/Hexane) until the starting material is consumed.
    
  • Workup:

    • Cool the mixture to room temperature.

    • Filter off the brown

      
       precipitate through a Celite pad. Wash the pad with hot water (20 mL).
      
    • Concentrate the filtrate under reduced pressure to remove pyridine.

  • Acidification: Acidify the remaining aqueous solution to pH 1–2 using concentrated

    
    . A white precipitate (the product) should form.
    
  • Isolation: Extract the aqueous layer with Ethyl Acetate (

    
    ). Combine organics, dry over anhydrous 
    
    
    
    , and concentrate in vacuo.
  • Purification: Recrystallize from Hexane/EtOAc if necessary.

    • Expected Yield: 85–95%.

    • Characterization:

      
       (DMSO-
      
      
      
      ) should show the carboxylic acid proton (~13 ppm) and the aromatic pattern consistent with meta-substitution.

Synthesis_Pathway SM 3-(Trifluoromethoxy)toluene Inter Benzoate Salt (Aqueous) SM->Inter Oxidation Reagent KMnO4, Pyridine/H2O Reflux, 6h Reagent->Inter Product 3-(Trifluoromethoxy)benzoic Acid Inter->Product Acidification Acid HCl (pH 1-2) Acid->Product

Figure 2: Synthetic pathway via oxidation of the toluene precursor.

Protocol B: In Vitro Microsomal Stability Assay

Validating the metabolic stability advantage of


 over 

.
  • Preparation: Prepare

    
     stock solutions of the test compound (3-OCF3 analog) and reference (3-OCH3 analog) in DMSO.
    
  • Incubation:

    • Dilute compounds to

      
       in phosphate buffer (pH 7.4) containing liver microsomes (
      
      
      
      ).
    • Pre-incubate at

      
       for 5 minutes.
      
    • Initiate reaction by adding NADPH-regenerating system (

      
       NADP, glucose-6-phosphate, G6P-dehydrogenase).
      
  • Sampling: Aliquot samples at

    
    .
    
  • Quenching: Stop reaction by adding ice-cold Acetonitrile containing an internal standard (e.g., Warfarin).

  • Analysis: Centrifuge (

    
    ) and analyze supernatant via LC-MS/MS.
    
  • Calculation: Plot

    
     vs. time. Calculate intrinsic clearance (
    
    
    
    ) using the slope (
    
    
    ).
    • Success Criteria: The

      
       analog should show 
      
      
      
      degradation at 60 min, whereas
      
      
      typically shows
      
      
      loss.
References
  • Hansch, C., Leo, A., & Taft, R. W. (1991). A Survey of Hammett Substituent Constants and Resonance and Field Parameters. Chemical Reviews, 91(2), 165–195. Link

  • Leroux, F. R., et al. (2008). Trifluoromethyl ethers – synthesis and properties of an unusual substituent. Beilstein Journal of Organic Chemistry, 4, 13. Link

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Pharmacological Groups. Journal of Medicinal Chemistry, 61(14), 5822–5880. Link

  • Tseng, C. C., et al. (2019). The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators. Journal of Medicinal Chemistry, 62(10), 5049-5062. Link

  • Pfizer Inc. (2018). Tafamidis Phase 3 Transthyretin Amyloid Cardiomyopathy (ATTR-ACT) Study Results. Business Wire. Link

X-ray crystallography data for 3-Hydroxy-4-(3-trifluoromethoxyphenyl)benzoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Title: Structural Elucidation of Fluorinated Biphenyls: A Comparative Guide to X-Ray Crystallography of 3-Hydroxy-4-(3-trifluoromethoxyphenyl)benzoic acid

Executive Summary

For researchers developing fluorinated biphenyl derivatives—such as 3-Hydroxy-4-(3-trifluoromethoxyphenyl)benzoic acid—accurate structural elucidation is critical for understanding structure-activity relationships (SAR) and solid-state properties. The presence of the highly lipophilic and conformationally flexible trifluoromethoxy (-OCF₃) group introduces significant crystallographic challenges, including rotational disorder and twinning. This guide objectively compares Single-Crystal X-Ray Diffraction (SC-XRD) against orthogonal techniques (Powder XRD and Solid-State NMR), providing field-proven, self-validating methodologies to successfully crystallize and resolve this complex molecular architecture.

Comparative Analytical Technologies

While SC-XRD remains the gold standard for absolute structural determination, it must be contextualized against other techniques to ensure the isolated crystal represents the bulk material.

Table 1: Performance Comparison of Structural Elucidation Techniques

FeatureSingle-Crystal XRD (SC-XRD)Powder XRD (PXRD)¹⁹F Solid-State NMR (ssNMR)
Primary Output Absolute 3D atomic coordinates, bond lengths, and packingBulk phase identification, crystallinity, and polymorph screeningLocal chemical environment and dynamic rotational behavior
Sample Requirement Single intact block crystal (0.1 – 0.3 mm)10 – 50 mg fine powder20 – 100 mg powder
-OCF₃ Resolution Exact conformation (if collected at 100 K)Cannot resolve atomic-level conformationIdentifies multiple conformers via distinct chemical shifts
Throughput Low (requires days/weeks for crystallization)High (minutes per scan)Medium (hours per acquisition)
Best Used For Mechanistic mapping of non-covalent interactionsBatch-to-batch validation and ruling out kinetic polymorphsResolving dynamic rotational disorder in twinned samples

Mechanistic Insights into Crystal Packing

The molecular structure of 3-Hydroxy-4-(3-trifluoromethoxyphenyl)benzoic acid dictates its behavior in the solid state. The carboxylic acid moiety typically drives the formation of classic


 hydrogen-bonded dimers. However, it is the -OCF₃ group that governs the broader crystal lattice.

The -OCF₃ group possesses a remarkably low torsional barrier (< 1 kcal/mol in the gas phase)[1]. In the solid state, its conformational preference (orthogonal vs. coplanar relative to the phenyl ring) is heavily dictated by crystal packing forces rather than purely intramolecular stereoelectronics[2][3]. Hirshfeld surface analyses of similar -OCF₃ containing compounds reveal that F···H / H···F intermolecular contacts (halogen bonding and weak hydrogen bonding) can account for over 25% of the total crystal packing interactions, stabilizing the 3D supramolecular architecture[4].

Self-Validating Experimental Workflows

Workflow 1: Optimized Crystallization via Vapor Diffusion

Standard slow evaporation often fails for fluorinated biphenyls. To achieve diffraction-quality crystals, a controlled vapor diffusion approach is required.

Step-by-Step Protocol:

  • Solvent Selection: Dissolve 5 mg of 3-Hydroxy-4-(3-trifluoromethoxyphenyl)benzoic acid in 0.5 mL of ethyl acetate (EtOAc) in a 2 mL inner vial.

  • Filtration: Pass the solution through a 0.2 µm PTFE syringe filter to remove heterogeneous nucleation sites (dust/impurities).

  • Chamber Setup: Place the unsealed 2 mL vial inside a larger 20 mL scintillation vial containing 3 mL of an antisolvent (e.g., n-hexane). Seal the outer vial tightly.

  • Incubation: Store the chamber in a vibration-free environment at 4°C for 7–14 days.

  • Validation: Examine the resulting crystals under a polarized light microscope. Select crystals that exhibit sharp, uniform extinction when rotated; continuous brightness indicates a twinned crystal unsuitable for high-resolution SC-XRD.

Causality: Fluorinated aromatics exhibit high hydrophobicity and crash out of solution rapidly during solvent evaporation, yielding kinetically trapped, twinned needles. Vapor diffusion gradually lowers the dielectric constant of the medium, maintaining the system in the metastable zone longer to promote the thermodynamic growth of block-like single crystals.

Workflow S1 Dissolve in EtOAc (Near Saturation) S2 Filter (0.2 µm) Remove Nuclei S1->S2 S3 Vapor Diffusion (Hexane Antisolvent) S2->S3 S4 Incubate at 4°C (Controlled Kinetics) S3->S4 S5 Harvest & Cryoprotect (Paratone-N Oil) S4->S5

Figure 1: Step-by-step vapor diffusion crystallization workflow for fluorinated compounds.

Workflow 2: SC-XRD Data Collection and Refinement

Once a pristine crystal is isolated, data collection must be tailored to suppress the dynamic motion of the -OCF₃ group.

Step-by-Step Protocol:

  • Cryoprotection: Coat the selected crystal in Paratone-N oil to prevent solvent loss and atmospheric degradation.

  • Mounting & Flash-Cooling: Mount the crystal on a MiTeGen loop and immediately plunge it into a 100 K nitrogen gas stream on the diffractometer.

  • Data Acquisition: Collect diffraction data using Mo-Kα (λ = 0.71073 Å) or Cu-Kα radiation, ensuring a high redundancy of reflections to accurately model the fluorine electron density.

  • Structure Solution: Solve the structure using direct methods (e.g., SHELXT) and refine via full-matrix least-squares on

    
     (SHELXL).
    
  • Disorder Modeling: If the -OCF₃ group exhibits positional disorder despite cryo-cooling, split the fluorine atoms into two parts and apply rigid bond restraints (DELU/SIMU) to stabilize the refinement.

Causality: Due to the low torsional barrier of the -OCF₃ group[1], room temperature data collection results in massive anisotropic displacement parameters (ADPs) or "smeared" electron density for the fluorine atoms. Flash-cooling to 100 K freezes the conformer into its global energetic minimum, allowing for precise determination of the C–O–C–F dihedral angles.

Data Validation & Orthogonal Testing

To ensure the protocol is a self-validating system, the single crystal structure must be cross-referenced against the bulk material.

DecisionTree N1 Synthesized 3-Hydroxy-4-(3-trifluoromethoxyphenyl) benzoic acid N2 Crystallization Screening (Vapor Diffusion) N1->N2 N3 Optical Microscopy (Polarized Light) N2->N3 N4 Birefringent Single Crystal? N3->N4 N5 SC-XRD (100 K) Absolute Configuration & Packing N4->N5 Yes N6 PXRD & 19F ssNMR Bulk Phase Purity & Dynamics N4->N6 No / Twinned N5->N6 Validate Bulk

Figure 2: Decision tree for the structural elucidation and validation of fluorinated biphenyls.

Validation Step: Generate a simulated powder pattern from the finalized SC-XRD .cif file. Perform a rapid PXRD scan on the remaining bulk powder in the crystallization vial. A direct match between the simulated and experimental peaks confirms that the single crystal is highly representative of the bulk material, definitively ruling out the isolation of an anomalous kinetic polymorph.

References[2] Title: (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity. Source: MDPI. URL: https://www.mdpi.com/1420-3049/26/7/2062[3] Title: Impact of Conformations and Size on the Antileishmanial Activity of New Quinazoline Derivatives. Source: ChemRxiv. URL: https://chemrxiv.org/engage/chemrxiv/article-details/60c7490f567dfe7869d80d28[4] Title: Crystal structure and Hirshfeld surface analysis of 2,2′-{(1E,1′E)-[ethane-1,2-diylbis(azanylylidene)]bis(methanylylidene)}bis[4-(trifluoromethoxy)phenol]copper(II) hydroquinone hemisolvate. Source: PMC. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6828551/[1] Title: Trifluoromethoxy benzene in the gas phase studied by electron diffraction and spectroscopy supplemented with ab initio calculations. Source: ResearchGate. URL: https://www.researchgate.net/publication/233800645

Sources

Validating Purity of 3-Hydroxy-4-(3-trifluoromethoxyphenyl)benzoic Acid: An Orthogonal Analytical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the development of biaryl ether derivatives like 3-Hydroxy-4-(3-trifluoromethoxyphenyl)benzoic acid , reliance on a single analytical technique is a critical failure point. While HPLC-UV is the industry workhorse, it often fails to detect inorganic residues (Boron/Palladium) or accurately quantify impurities with vastly different extinction coefficients (response factors).

Part 1: Chemical Context & Impurity Profiling

To validate purity, one must first understand the genesis of impurities. This molecule is typically synthesized via a Suzuki-Miyaura cross-coupling between a protected 3-hydroxy-4-halobenzoic acid and 3-trifluoromethoxyphenylboronic acid.

The Impurity Landscape

The following diagram illustrates the mechanistic origins of the most critical impurities you must detect.

ImpurityPathways Start Starting Materials (Aryl Halide + Boronic Acid) Reaction Pd-Catalyzed Suzuki Coupling Start->Reaction Product Target Molecule: 3-Hydroxy-4-(3-trifluoromethoxyphenyl) benzoic acid Reaction->Product Main Path Imp1 Impurity A: Protodeboronation (Trifluoromethoxybenzene) Reaction->Imp1 Hydrolysis Imp2 Impurity B: Homocoupling (Biaryl Dimer) Reaction->Imp2 Oxidative Coupling Imp3 Impurity C: Protodehalogenation (3-Hydroxybenzoic acid) Reaction->Imp3 Reduction Imp4 Impurity D: Pd/Boron Residues Reaction->Imp4 Incomplete Workup

Figure 1: Mechanistic origin of impurities in biaryl synthesis. Understanding these pathways dictates the choice of analytical method.

Part 2: Methodology Comparison

Method A: HPLC-PDA-MS (The Sensitivity Workhorse)

Role: Routine batch release, trace impurity detection (<0.1%), and degradation profiling.

  • Mechanism: Separation based on hydrophobicity (Reverse Phase). The trifluoromethoxy group significantly increases retention time compared to the dehalogenated impurity.

  • Critical Limitation: "Area %" is not "Weight %". Without a reference standard for every impurity, you assume all response factors are equal (which they are not).

Experimental Protocol (Validated Conditions)
  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150 mm, 3.5 µm.

    • Why: The 3.5 µm particle size balances resolution with backpressure, allowing for robust routine use.

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water (Maintains COOH protonation to prevent peak tailing).

    • B: Acetonitrile (ACN).

  • Gradient: 5% B to 95% B over 20 minutes.

  • Detection:

    • UV at 254 nm (Aromatic core).

    • MS (ESI Negative Mode) – The carboxylic acid and phenol ionize well in negative mode (

      
      ).
      
Method B: qNMR (The Absolute Truth)

Role: Primary Reference Standard qualification.

  • Mechanism: Direct counting of nuclei.[1] The integral of the signal is directly proportional to the molar concentration, independent of chemical structure or UV absorption.

  • Critical Advantage: Does not require a reference standard of the analyte.[1][2] You only need a Traceable Internal Standard (IS).

Experimental Protocol (qNMR)
  • Internal Standard (IS): Maleic Acid (99.9% TraceCERT®) or 1,3,5-Trimethoxybenzene.

    • Why Maleic Acid: It provides a clean singlet at ~6.3 ppm, typically distinct from the aromatic biaryl region (7.0–8.0 ppm).

  • Solvent: DMSO-d6.

    • Why: Ensures complete solubility of the polar benzoic acid derivative and prevents aggregation.

  • Acquisition Parameters:

    • Pulse Angle: 90°.

    • Relaxation Delay (D1): > 30 seconds (Must be

      
       of the slowest relaxing nucleus to ensure 99.9% magnetization recovery).
      
    • Scans: 16–64 (for S/N > 250:1).[3]

Part 3: Comparative Data & Decision Matrix

The following data summarizes the performance of both methods based on validation studies of similar biaryl benzoic acids.

Performance Metrics Table
FeatureHPLC-PDA-MSqNMR (

H)
Primary Output Relative Purity (Area %)Absolute Purity (Weight %)
Reference Standard Required (for quantitation)Not Required (uses Internal Std)
LOD (Limit of Detection) Excellent (~0.05%)Moderate (~0.5 - 1.0%)
Specificity High (Separates isomers)High (Structural elucidation)
Response Factor Bias High Risk (UV absorption varies)None (1:1 proton response)
Inorganic Detection No (Invisible to UV/MS)No (Invisible to

H)
Throughput 30-45 mins/sample10-15 mins/sample
Analytical Decision Workflow

Use this logic flow to determine the correct validation step for your drug development phase.

DecisionTree Start Sample Received: 3-Hydroxy-4-(3-trifluoromethoxyphenyl) benzoic acid Goal What is the objective? Start->Goal Branch1 Qualify Reference Standard (First time synthesis) Goal->Branch1 Branch2 Routine Batch Release (Manufacturing) Goal->Branch2 Branch3 Impurity Identification (Unknown peak >0.1%) Goal->Branch3 Action1 USE qNMR (Determines Absolute Wt%) Branch1->Action1 Action2 USE HPLC-UV (High Sensitivity, Area%) Branch2->Action2 Action3 USE HPLC-MS/MS (Structural Elucidation) Branch3->Action3 Action1->Action2 Calibrate HPLC with qNMR value

Figure 2: Analytical decision matrix. qNMR is the foundation that validates the standards used in HPLC.

Part 4: Technical Recommendations

  • The "Invisible" Impurity Trap: HPLC-UV will typically show this molecule as 99.9% pure even if it contains 5% inorganic salts (NaCl, KBr from the coupling) or residual Palladium.

    • Solution: Always pair HPLC purity with Residue on Ignition (ROI) or ICP-MS for metal scavenging, and qNMR for mass balance confirmation.

  • Handling the Trifluoromethoxy Group: The

    
     group is lipophilic. In HPLC, if you observe peak splitting, it is likely due to atropisomerism  (restricted rotation around the biaryl bond) or pH fluctuations affecting the carboxylic acid.
    
    • Fix: Ensure column temperature is

      
       to speed up rotamer interconversion and sharpen peaks.
      
  • Reporting Purity: Never report "HPLC Purity" as absolute purity in a CoA (Certificate of Analysis) without a disclaimer.

    • Correct phrasing: "Chromatographic Purity (Area %) = 99.5%; Assay (qNMR, wt %) = 98.2%."

References

  • BenchChem. (2025).[3][4][5][6] Quantitative NMR (qNMR) vs. HPLC: A Comparative Guide for Purity Assessment. Retrieved from

  • U.S. Food and Drug Administration (FDA). (2014). Analytical Procedures and Methods Validation for Drugs and Biologics. Retrieved from

  • Almac Group. (2024). qNMR as an Alternative to Traditional HPLC Assay Analysis. Retrieved from

  • Royal Society of Chemistry. (2023). Carboxylic Acids as Double Aryl Group Donors for Biaryl Synthesis. Analytical Methods. Retrieved from

  • Destanoğlu, O. (2023).[7] Simultaneous determination of benzoic acid... by a validated HS-GC-MS method. PubMed. Retrieved from

Sources

Elemental Analysis of Fluorinated APIs: A Comparative Guide for 3-Hydroxy-4-(3-trifluoromethoxyphenyl)benzoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The structural verification of highly substituted halogenated intermediates is a critical quality control gateway in drug development. 3-Hydroxy-4-(3-trifluoromethoxyphenyl)benzoic acid presents a unique analytical challenge due to its trifluoromethoxy (–OCF₃) group. The high dissociation energy of the C–F bond (~485 kJ/mol) fundamentally disrupts standard combustion-based elemental analysis, necessitating specialized instrument configurations.

This guide objectively compares the performance of three analytical methodologies—Modified CHN Microanalysis , Combustion Ion Chromatography (CIC) , and Quantitative NMR (qNMR) —to establish a self-validating system for determining the elemental composition and purity of this compound.

Theoretical Elemental Calculation

Before selecting an analytical methodology, the theoretical mass fractions must be established as the baseline for accuracy (typically requiring experimental results to fall within ±0.3% to ±0.4% absolute of theoretical values for publication or regulatory submission).

  • Chemical Formula: C₁₄H₉F₃O₄

  • Molecular Weight: 298.22 g/mol

Calculated Mass Percentages:

  • Carbon (C): (14 × 12.011) / 298.217 = 56.39%

  • Hydrogen (H): (9 × 1.008) / 298.217 = 3.04%

  • Fluorine (F): (3 × 18.998) / 298.217 = 19.11%

  • Oxygen (O): (4 × 15.999) / 298.217 = 21.46%

The "Fluorine Effect": Mechanistic Challenges in Combustion

In standard CHN/O analyzers, samples are subjected to flash combustion at ~1000°C. However, the 19.11% fluorine content in this compound causes two severe mechanistic failures:

  • Incomplete Oxidation: Fluorine resists conversion to CO₂ and H₂O, instead forming stable CF₄ gases or CF₂ radicals. Because CF₂ has a thermal conductivity and chromatographic retention time nearly identical to N₂, it registers as a false-positive nitrogen peak, simultaneously causing artificially low carbon readings[1].

  • System Corrosion: Any hydrogen fluoride (HF) generated will aggressively etch the quartz combustion tube (

    
    ). This reaction consumes oxygen and creates active sites that trap subsequent analytes, causing severe memory effects.
    

To achieve accurate elemental analysis, the analytical suite must either chemically sequester the fluorine during combustion or explicitly quantify it via orthogonal means.

Comparative Methodology Analysis

Alternative A: Modified CHN Microanalysis (Halogen Scavenging)

To prevent CF₄ formation and quartz corrosion, modern elemental analyzers (e.g., Exeter Analytical Model 440 or Thermo FlashSmart) modify the combustion tube by introducing a halogen scavenger layer, such as magnesium oxide (MgO) or proprietary mixtures like FluoAdso[1][2].

  • Mechanism: The MgO reacts with the fluorine during combustion to form highly stable, solid magnesium fluoride (

    
    ), trapping the fluorine in the ash zone and releasing pure CO₂, H₂O, and N₂ to the detector[1].
    
Alternative B: Combustion Ion Chromatography (CIC)

While modified CHN provides accurate Carbon and Hydrogen data, it cannot quantify the 19.11% Fluorine. CIC is the industry standard for total organofluorine quantification[3][4].

  • Mechanism: The sample undergoes pyrohydrolysis—combustion in an argon/oxygen stream intentionally humidified with ultra-pure water. This forces all fluorine to convert into HF gas, which is swept into an aqueous absorber and quantified via anion-exchange chromatography[4].

Alternative C: Quantitative NMR (¹⁹F and ¹H qNMR)

An orthogonal, non-destructive technique that avoids combustion entirely. By comparing the integration of the –OCF₃ fluorine signal against a certified internal standard (e.g., trifluoroethanol), the exact mass fraction of fluorine can be calculated, validating the CIC data.

Methodological Workflows & Self-Validating Protocols

G cluster_standard Standard CHN (Interference) cluster_modified Modified CHN (MgO/FluoAdso) cluster_cic Combustion Ion Chromatography Sample Fluorinated API (C14H9F3O4) Combustion High-Temp Combustion (900-1050°C) Sample->Combustion Incomplete Incomplete Oxidation (C-F Bond Stability) Combustion->Incomplete Scavenger Halogen Scavenger (Traps F as MgF2) Combustion->Scavenger Pyrohydrolysis Pyrohydrolysis (F -> HF gas) Combustion->Pyrohydrolysis CF4 CF4 / CF2 Formation Incomplete->CF4 Error False Low C% False High N% CF4->Error PureGas Pure CO2, H2O, N2 Scavenger->PureGas AccurateCHN Accurate C, H, N % PureGas->AccurateCHN Absorption Aqueous Absorption Pyrohydrolysis->Absorption AccurateF Accurate F % (IC) Absorption->AccurateF

Fig 1: Analytical workflows for mitigating fluorine interference in elemental analysis.

Protocol 1: Modified CHN Analysis (Carbon & Hydrogen Verification)

Causality Focus: The use of a tin capsule is critical. Tin undergoes an exothermic oxidation reaction when dropped into the oxygen-rich tube, briefly spiking the local temperature to >1800°C to shatter the aromatic rings.

  • System Preparation: Pack the quartz combustion tube with an oxidative catalyst (WO₃) and a 3 cm layer of MgO (or FluoAdso) in the 1000°C zone.

  • Self-Validation (Calibration): Run a fluorinated Certified Reference Material (CRM), such as 4-fluorobenzoic acid, to establish the K-factor. If the carbon reading drops below theoretical, the MgO layer is exhausted and must be replaced.

  • Sample Preparation: Accurately weigh 1.5–2.0 mg of 3-Hydroxy-4-(3-trifluoromethoxyphenyl)benzoic acid into a high-purity tin capsule. Seal hermetically to prevent atmospheric moisture absorption (which would skew the 3.04% Hydrogen target).

  • Combustion & Detection: Introduce the capsule into the reactor under a dynamic oxygen pulse. The carrier gas (Helium) sweeps the resulting pure CO₂ and H₂O through reduction columns and into the Thermal Conductivity Detector (TCD).

Protocol 2: Combustion Ion Chromatography (Fluorine Verification)

Causality Focus: Unlike CHN where water is a byproduct to be measured, CIC actively injects water into the combustion zone to drive the stoichiometric conversion of fluorine radicals into measurable HF gas.

  • Sample Preparation: Weigh 2.0–5.0 mg of the sample into a ceramic sample boat.

  • Pyrohydrolysis: Drive the boat into the CIC furnace (1050°C) under an argon/oxygen stream humidified with ultra-pure Milli-Q water.

  • Absorption: Route the evolved HF gas into an absorption tube containing a dilute H₂O₂ aqueous solution (which prevents the formation of interfering sulfur species, though not strictly necessary for this specific S-free compound).

  • Self-Validation (Blanking): Run an empty boat blank immediately after the sample to verify zero fluorine carryover (memory effect) in the quartz tube.

  • Quantification: Automatically inject an aliquot of the absorption solution into the Ion Chromatograph. Measure the fluoride peak area against a multi-point calibration curve derived from NIST-traceable inorganic fluoride standards.

Quantitative Data Synthesis & Comparison

ParameterModified CHN MicroanalysisCombustion Ion Chromatography (CIC)Quantitative NMR (qNMR)
Target Analytes C (56.39%), H (3.04%)F (19.11%)Purity %, Molar Ratios
Fluorine Handling Sequestered as solid MgF₂ (Not measured)Converted to HF gas (Directly measured)Non-destructive spin integration
Accuracy Tolerance ± 0.3% absolute± 2.0% relative± 1.0% relative
Sample Requirement 1.5 – 2.0 mg (Destructive)2.0 – 5.0 mg (Destructive)10 – 20 mg (Recoverable)
Primary Limitation Scavenger exhaustion requires frequent tube repackingHigh initial instrument capital costRequires high-field NMR and expensive internal standards
Best Used For... Routine batch release and empirical formula confirmationDefinitive total organofluorine quantificationStructural elucidation and orthogonal purity checks

Conclusion

For the rigorous elemental analysis of 3-Hydroxy-4-(3-trifluoromethoxyphenyl)benzoic acid, no single instrument provides a complete picture due to the antagonistic nature of the –OCF₃ group during combustion. A dual-methodology approach is required: Modified CHN analysis (utilizing MgO scavengers) to validate the Carbon and Hydrogen backbone, paired with Combustion Ion Chromatography (CIC) to definitively quantify the 19.11% Fluorine content. This combined protocol ensures absolute regulatory compliance and circumvents the classic "fluorine effect" that plagues standard elemental analyzers.

References

  • Application Note 58 CHN Analysis: Handling challenging samples Exeter Analytical (eai1.com)
  • CHN Determination in Fluorine-Compounds with the FlashSmart Elemental Analyzer Thermo Fisher Scientific
  • Overview on PFAS analytical methods Nordic Council of Ministers (norden.org)
  • Trace level analysis for Extractable Organic Fluorine (EOF) screening in water matrices, by Combustion Ion-Chromatography Trace Elemental Instruments (teinstruments.com)

Sources

Safety Operating Guide

Proper Disposal Procedures: 3-Hydroxy-4-(3-trifluoromethoxyphenyl)benzoic acid

[1]

Executive Summary

Chemical Identity: 3-Hydroxy-4-(3-trifluoromethoxyphenyl)benzoic acid Waste Classification: Halogenated Organic Acid (Solid or Liquid) Primary Hazard: Skin/Eye Irritant, Potential Aquatic Toxicity, Organic Acid Disposal Method: High-temperature incineration via licensed hazardous waste vendor. Critical Directive: DO NOT mix with non-halogenated solvents or oxidizing agents.

Hazard Identification & Safety Profile

Before initiating disposal, you must characterize the specific hazards associated with this compound. While specific SDS data for this exact isomer may be limited, its functional groups (carboxylic acid, phenol, trifluoromethoxy) dictate the following safety profile based on structural analogs (e.g., 4-hydroxy-3-(trifluoromethyl)benzoic acid).

ParameterClassificationOperational Implication
GHS Signal Word WARNING Standard PPE required.[1][2][3][4][5]
Physical State Solid (Powder)Dust control measures required.[4]
Primary Hazards H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (Resp.[2][4][6] Irrit.)Use fume hood; avoid inhalation.[7][8]
Chemical Class Halogenated Organic AcidMUST be segregated from non-halogenated waste.[7][9]
Reactivity Incompatible with Strong Oxidizers, Strong BasesDo not co-mingle with nitric acid, perchlorates, or hydroxides.

Waste Characterization & Classification

Proper classification is the linchpin of compliant disposal. This compound contains a Trifluoromethoxy (-OCF₃) group, definitively categorizing it as Halogenated Waste .

RCRA & Regulatory Status (USA Context)
  • Listed Waste: Not explicitly P-listed or U-listed.

  • Characteristic Waste: Likely does not meet D-list criteria for corrosivity (pH < 2) in solid form, but solutions may.

  • Generator Status: Treat as Non-Regulated Halogenated Organic Chemical Waste pending specific vendor profiling, but always manage as hazardous waste due to the fluorinated moiety.

The "Halogenated" Rule

Disposal vendors charge significantly more for halogenated waste streams because they require specific incineration scrubbers to neutralize acidic gases (HF/HCl) produced during combustion.

  • Threshold: >1,000 ppm (0.1%) halogen content usually triggers the "Halogenated" classification.

  • Action: This pure compound is ~25% Fluorine by weight. It is 100% Halogenated Waste.

Step-by-Step Disposal Protocol

Scenario A: Solid Waste (Pure Compound)

Objective: Dispose of expired or excess solid reagent.

  • Container Selection: Use a wide-mouth HDPE (High-Density Polyethylene) or glass jar with a screw-top lid.

  • Transfer: Working inside a fume hood, transfer the solid into the container.

  • Labeling: Apply a hazardous waste label immediately.

    • Constituents: "3-Hydroxy-4-(3-trifluoromethoxyphenyl)benzoic acid"

    • Hazard Checkbox: [x] Toxic [x] Irritant

    • Tag: "Solid Halogenated Organic Waste"

  • Storage: Close lid tightly. Store in the Solid Waste Satellite Accumulation Area (SAA).

Scenario B: Liquid Waste (Reaction Mixtures/Solutions)

Objective: Dispose of mother liquors or HPLC waste containing the compound.

  • Segregation: Ensure the solvent stream is compatible.

    • Compatible: Dichloromethane, Chloroform, Methanol, Ethyl Acetate.

    • Incompatible: Aqueous strong bases (exothermic neutralization risk), Oxidizing acids.

  • Collection: Pour into the Halogenated Organic Solvent carboy (typically yellow-tagged or distinct from non-halogenated cans).

  • Documentation: Log the addition on the waste container's accumulation log.

    • Entry: "Halogenated Organic Acid (<5%) in [Solvent Name]"

Scenario C: Contaminated Debris

Objective: Dispose of gloves, weigh boats, and paper towels.

  • Bagging: Place items in a clear polyethylene bag (4-6 mil thickness).

  • Sealing: Double bag if sharps (pipette tips) are present to prevent puncture.

  • Bin: Dispose of in the Dry Laboratory Waste bin (often a white bucket/drum) destined for incineration. Do not throw in regular trash.

Visualized Workflows

Disposal Decision Tree

This logic flow ensures you select the correct waste stream, preventing costly cross-contamination.

DisposalLogicStartWaste Generation:3-Hydroxy-4-(3-trifluoromethoxyphenyl)benzoic acidStateCheckPhysical State?Start->StateCheckSolidSolid / PowderStateCheck->SolidLiquidLiquid / SolutionStateCheck->LiquidContaminatedIs it debris?(Gloves, Paper)Solid->ContaminatedPureSolidPure CompoundSolid->PureSolidSolventCheckSolvent Type?Liquid->SolventCheckDryBinDry Lab Waste Bin(Incineration)Contaminated->DryBinSolidContainerContainer: HDPE JarLabel: 'Solid Halogenated Waste'PureSolid->SolidContainerHaloSolventHalogenated Solvent(DCM, Chloroform)SolventCheck->HaloSolventNonHaloSolventNon-Halogenated(MeOH, EtOAc)SolventCheck->NonHaloSolventAqueousAqueous BufferSolventCheck->AqueousHaloStreamStream: Halogenated Solvents(High Cost Stream)HaloSolvent->HaloStreamNonHaloSolvent->HaloStream*Contaminates Stream*Aqueous->HaloStream*Check pH First*

Figure 1: Decision matrix for segregating fluorinated benzoic acid derivatives. Note that adding this compound to a non-halogenated stream reclassifies the entire container as halogenated.

Spill Response Workflow

Immediate actions to take in the event of an accidental release.

SpillResponseSpillSpill DetectedAssessAssess Volume & StateSpill->AssessSolidSpillSolid PowderAssess->SolidSpillLiquidSpillLiquid SolutionAssess->LiquidSpillActionSolid1. Dampen paper towel2. Wipe gently (avoid dust)3. Place in bagSolidSpill->ActionSolidActionLiquid1. Cover with absorbent pads2. Wait for absorption3. Collect padsLiquidSpill->ActionLiquidCleanClean surface withSoap & WaterActionSolid->CleanActionLiquid->CleanDisposeDispose as Hazardous WasteClean->Dispose

Figure 2: Operational workflow for minor laboratory spills (<50g or <100mL).

Professional Logistics & Vendor Handoff

When preparing this waste for pickup by your EHS department or external vendor (e.g., Veolia, Clean Harbors, Triumvirate):

  • Profile Creation: If this is a new waste stream, you may need to generate a "Waste Profile."

    • Chemical Name: 3-Hydroxy-4-(3-trifluoromethoxyphenyl)benzoic acid.

    • Common Name: Fluorinated Benzoic Acid Derivative.

    • Codes: List "Halogenated" and "Irritant".

  • Accumulation Limits: Do not exceed 55 gallons (or 1 quart for P-listed acutely hazardous waste, though this is likely not P-listed) in your satellite area.

  • Inspection: Ensure the cap is tight and the container is clean (no exterior residue) before pickup.

References

  • National Institutes of Health (PubChem). 5-Hydroxy-3-(4-trifluoromethoxyphenyl)benzoic acid (Analog Structure). PubChem Compound Summary. [Link][10]

  • US Environmental Protection Agency (EPA). Criteria for the Definition of Solid Waste and Solid and Hazardous Waste Exclusions. 40 CFR Part 261.[11][12] [Link]

  • University of Illinois Division of Research Safety. Halogenated Solvents and Waste Management. [Link]

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.